molecular formula C28H22N2O8S2 B1194392 Anthraquinone Violet CAS No. 117-04-4

Anthraquinone Violet

Cat. No.: B1194392
CAS No.: 117-04-4
M. Wt: 578.6 g/mol
InChI Key: YFOWXMVHAZEPQT-UHFFFAOYSA-N
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Description

Anthraquinone Violet, also known as this compound, is a useful research compound. Its molecular formula is C28H22N2O8S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWXMVHAZEPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6408-63-5 (di-hydrochloride salt)
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40859973
Record name 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-04-4
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Anthraquinone Violets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Anthraquinone Violet" encompasses a class of organic compounds based on the anthraquinone core structure, which are characterized by their violet hue. These compounds are utilized across various industries, from textile dyeing to manufacturing plastics and cosmetics. This technical guide provides a detailed overview of the chemical and physical properties of two prominent members of this class: Vat Violet 1 and Solvent Violet 13 .

Vat Violet 1

Vat Violet 1, also known by its trade names such as Indanthrene Brilliant Violet, is a synthetic anthraquinone dye. It is classified as a vat dye, meaning it is applied to fibers in a soluble, reduced (leuco) form, and is then oxidized to its insoluble, colored state within the fiber.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Vat Violet 1 is presented in the table below.

PropertyValueReferences
Chemical Name 5,14-dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione[1]
CAS Number 1324-55-6[2]
Molecular Formula C₃₄H₁₄Cl₂O₂[2]
Molecular Weight 525.38 g/mol [2]
Appearance Purple-brown or blue-black powder[3]
Melting Point Decomposes before melting[1]
Decomposition Temperature ~220°C[1]
Solubility Insoluble in water, ethanol, and acetone. Soluble in benzene. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine.[2][3]
UV-Vis λmax ~580 nm (in concentrated H₂SO₄)[1]
Experimental Protocols

The industrial synthesis of Vat Violet 1 is a multi-step process that can be summarized as follows[1]:

  • Bromination: Benzoanthrone undergoes electrophilic bromination to introduce bromine atoms at specific positions on the aromatic ring.

  • Vulcanization: The resulting dibrominated intermediate is then reacted with sulfur at elevated temperatures.

  • Chlorination and Cyclization: The final step involves chlorination and oxidative cyclization to yield the Vat Violet 1 molecule.

A detailed laboratory-scale synthesis would require specialized equipment to handle the high temperatures and corrosive reagents involved.

The decomposition temperature of Vat Violet 1 can be determined using thermogravimetric analysis (TGA).

  • A small, accurately weighed sample of Vat Violet 1 is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • The temperature at which a significant loss of mass is observed is recorded as the decomposition temperature.

To determine the maximum absorption wavelength (λmax) of Vat Violet 1 in a suitable solvent:

  • Prepare a dilute solution of Vat Violet 1 in concentrated sulfuric acid.

  • Use a UV-Vis spectrophotometer to scan the absorbance of the solution across the visible spectrum (typically 400-800 nm).

  • The wavelength at which the highest absorbance is recorded is the λmax.

Vat Dyeing Process Workflow

The application of Vat Violet 1 to cellulosic fibers like cotton involves a series of steps known as the vat dyeing process.

VatDyeingProcess Vatting Vatting (Reduction) Dyeing Dyeing (Adsorption onto Fiber) Vatting->Dyeing Soluble Leuco Form Oxidation Oxidation Dyeing->Oxidation Leuco Dye in Fiber Soaping Soaping (Washing and Crystallization) Oxidation->Soaping Insoluble Dye in Fiber FinalFabric Dyed Fabric Soaping->FinalFabric

Vat Dyeing Process for Vat Violet 1

Solvent Violet 13

Solvent Violet 13 is a synthetic anthraquinone dye that is soluble in organic solvents and is used to color a variety of materials, including plastics, resins, and hydrocarbon-based products[4].

Chemical and Physical Properties

The key chemical and physical properties of Solvent Violet 13 are summarized in the table below.

PropertyValueReferences
IUPAC Name 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[4]
CAS Number 81-48-1[4]
Molecular Formula C₂₁H₁₅NO₃[4]
Molecular Weight 329.35 g/mol [5]
Appearance Purple powder[5]
Melting Point 142-143 °C[6]
Solubility Insoluble in water. Soluble in acetone, toluene, benzene, xylene, and N,N-dimethylformamide.[4][5]
UV-Vis λmax Varies with solvent[7]
Experimental Protocols

A common method for the synthesis of Solvent Violet 13 involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or a related precursor with p-toluidine[8][9]. A one-pot synthesis method has also been described, which involves the reaction of 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid in methanol under hydrogen pressure[8].

A general laboratory procedure is as follows:

  • A mixture of 1,4-dihydroxyanthraquinone and p-toluidine is heated in a suitable solvent, often with a catalyst.

  • The reaction is monitored until completion.

  • The product is then isolated by filtration, washed, and dried.

The melting point of Solvent Violet 13 can be determined using a standard melting point apparatus.

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, and the temperature range over which the solid melts to a liquid is recorded.

To obtain an FTIR spectrum of Solvent Violet 13:

  • A small amount of the solid sample is finely ground with potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

  • Characteristic peaks for functional groups such as C=O (carbonyl), C=C (aromatic), and N-H can be identified.

Chemical Structure

The chemical structure of Solvent Violet 13 is depicted below.

Chemical Structure of Solvent Violet 13

References

An In-depth Technical Guide to the Synthesis of Novel Anthraquinone Violet Derivatives for Therapeutic and Dyestuff Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for novel anthraquinone violet derivatives, detailing experimental protocols and summarizing key quantitative data. The focus is on derivatives with potential applications in drug development and advanced materials, stemming from the rich biological activity and unique chromophoric properties of the anthraquinone scaffold.

Introduction

Anthraquinones are a class of aromatic compounds based on the 9,10-dioxoanthracene core. While historically significant as dyes, their planar tricyclic structure lends itself to a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The color of anthraquinone derivatives, particularly the vibrant violet and blue shades, is primarily achieved by the introduction of electron-donating auxochromes, such as amino groups, at the 1- and 4-positions of the ring system.[3] This guide explores the key synthetic strategies for creating novel violet derivatives, focusing on the functionalization of the 1,4-diaminoanthraquinone core, a critical pharmacophore and chromophore.

Core Synthetic Strategies

The synthesis of novel this compound derivatives predominantly relies on the nucleophilic substitution of functionalized anthraquinone precursors. Key starting materials include 1,4-dihydroxyanthraquinone (quinizarin), its reduced form leucoquinizarin, and 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid).

Synthesis via 1,4-Dihydroxyanthraquinone (Quinizarin) and its Leuco-form

A versatile and common method involves the reaction of quinizarin or its more reactive leuco-form (9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione) with primary amines. This reaction directly installs the crucial amino groups at the 1- and 4-positions, leading to the characteristic violet-blue color.

dot

Caption: General synthesis pathway from Quinizarin.

Synthesis via Bromamine Acid

Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a pivotal intermediate for producing a wide array of blue and violet acid dyes.[3] The bromine atom at the 4-position is readily displaced by various aliphatic or aromatic amines in a copper-catalyzed Ullmann condensation reaction. The sulfonic acid group at the 2-position enhances water solubility.[4]

dot

Caption: Synthesis of acid dyes from Bromamine Acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel this compound derivatives.

Protocol 1: Synthesis of 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ)

This protocol describes the synthesis of a highly soluble 1,4-diaminoanthraquinone derivative, demonstrating the functionalization with oligoethylene glycol ether chains.[5]

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (Me-TEG-NH₂)

  • Boric acid (H₃BO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methyl ethyl ketone (MEK)

  • Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Leucoquinizarin: To a stirring solution of NaOH (1.26 g) in H₂O (400 mL), add Quinizarin (2.99 g). Heat the mixture to 80 °C. Once the temperature is reached, add sodium dithionite (6.0 g) in three portions over 15 minutes. The color will change from dark purple to orange-yellow.

  • Condensation Reaction: To the leucoquinizarin solution, add H₃BO₃ (1.54 g) followed by 2-(2-(2-methoxyethoxy)ethoxy)ethanamine (Me-TEG-NH₂) (7.00 g). Reflux the mixture at 100 °C for 16 hours.

  • Oxidation and Work-up: Cool the reaction mixture to 60 °C and add EtOH (100 mL). Re-oxidize the product by bubbling air through the solution for 2 hours, during which the color will turn dark blue.

  • Extraction: Pour the mixture into deionized water (50 mL) and extract with methyl ethyl ketone (1 x 150 mL, 2 x 50 mL).

  • Washing: Wash the combined organic phases with a 1:3 mixture of 1 M aqueous HCl and brine (2 x 50 mL), followed by pure brine (2 x 50 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate on a rotary evaporator. Purify the crude product by column chromatography on silica gel using ethyl acetate and then a 9:1 mixture of ethyl acetate/methanol as the eluent.

Protocol 2: General Procedure for Synthesis of 1,4-Diaminoanthraquinone-2-sulfonic Acid Derivatives from Bromamine Acid

This protocol outlines a general method for the nucleophilic substitution of bromamine acid with various primary aliphatic amines.[4]

Materials:

  • Bromamine acid sodium salt

  • Primary aliphatic amine (e.g., 2-aminoethanol, propylamine, etc.)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Copper(II) sulfate (CuSO₄)

  • Iron(II) sulfate (FeSO₄)

  • Water

Procedure:

  • Dissolution: Dissolve bromamine acid (0.01 mol) in 40 mL of hot water (70–80 °C).

  • Addition of Reagents: Add the corresponding amine (0.015 mol) and sodium hydrogen carbonate (0.02 mol) in succession.

  • Catalyst Addition: Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g) to the mixture.

  • Reaction: Stir the mixture, heat to 90 °C, and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, the precipitate is typically dissolved in a larger volume of hot water and filtered. The product crystallizes upon cooling the filtrate.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like a chloroform/methanol mixture or water.[6]

Protocol 3: Synthesis of Disperse Violet 26 (1,4-Diamino-2,3-diphenoxyanthraquinone)

This protocol describes the synthesis of a commercial violet dye via the condensation of a dichloro-anthraquinone precursor with phenol.[7][8]

Materials:

  • 1,4-Diamino-2,3-dichloroanthraquinone

  • Phenol

  • Potassium hydroxide (KOH) or other acid-binding agent (e.g., K₂CO₃)

  • Inert organic solvent (e.g., cyclohexanone)[8]

  • Methanol

Procedure:

  • Reaction Setup: Dissolve 1,4-diamino-2,3-dichloroanthraquinone in molten phenol, which acts as both reactant and solvent.[9] Alternatively, use an inert solvent like cyclohexanone.[8]

  • Addition of Base: Add an acid-binding agent such as potassium hydroxide.[9]

  • Condensation: Stir and heat the mixture to 150-170 °C and maintain for 8-12 hours.[9] During the reaction, water generated can be removed azeotropically if an inert solvent is used, which drives the reaction forward.[8]

  • Precipitation: Cool the reaction mixture to 100-120 °C and add water to precipitate the product.

  • Washing and Drying: Further cool the mixture to 60-80 °C and add methanol. After cooling to 20-40 °C, filter the product. Wash the solid sequentially with methanol and water, then dry to obtain Disperse Violet 26.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives.

Compound NameStarting MaterialReagentsYield (%)λmax (nm)Reference
1,4-Bis(n-butylamino)-anthraquinone1,4-Ditosylanthraquinonen-Butylamine, Pyridine68%600, 648[10]
1,4-Bis((2-(dimethylamino)ethyl)amino)anthracene-9,10-dione1,4-DihydroxyanthraquinoneN,N-Dimethylethane-1,2-diamine64%-[11]
1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxoanthracene-2-sulfonic acidBromamine Acid2-Aminoethanol, NaHCO₃, CuSO₄/FeSO₄96%-[4]
1-Amino-4-(propylamino)-9,10-dioxoanthracene-2-sulfonic acidBromamine AcidPropylamine, NaHCO₃, CuSO₄/FeSO₄98%-[4]
Disperse Violet 261,4-Diamino-2,3-dichloroanthraquinonePhenol, KOH~90%545[9][12]

Note: '-' indicates data not provided in the cited source.

Biological Activity and Signaling Pathways

Many anthraquinone derivatives exhibit potent biological activities, often through the inhibition of protein kinases that are crucial for cell signaling.[13] This makes them attractive scaffolds for the development of targeted cancer therapies.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Aberrant activation of RTKs is a hallmark of many cancers. Anthraquinone derivatives have been identified as potent inhibitors of several RTKs, including the c-Met kinase. The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades involved in cell proliferation, migration, and survival. Certain anthraquinone compounds can block this pathway by directly binding to HGF, preventing it from activating the c-Met receptor.[1][2]

dot

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT AQV Anthraquinone Violet Derivative AQV->HGF Inhibits by Binding Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade frequently dysregulated in cancer. Natural anthraquinones have been proposed as effective inhibitors of MAPK3 (also known as ERK1).[14] By inhibiting key kinases in this pathway, these compounds can down-regulate downstream effects on gene expression and protein synthesis that are vital for tumor cell growth and survival.

dot

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK MAPK3 (ERK1) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation & Survival Transcription->Response AQV Anthraquinone Derivative AQV->ERK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The synthesis of novel this compound derivatives offers a rich field for exploration in both medicinal chemistry and materials science. The core strategies involving nucleophilic substitution on readily available precursors like quinizarin and bromamine acid provide a robust platform for generating diverse molecular architectures. By rationally designing substituents, researchers can fine-tune not only the coloristic properties but also the biological activity of these compounds, particularly as inhibitors of key kinase signaling pathways implicated in cancer. The detailed protocols and data presented in this guide serve as a foundational resource for professionals seeking to develop the next generation of anthraquinone-based dyes and therapeutics.

References

Spectroscopic Analysis of Anthraquinone Violet Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis techniques for Anthraquinone Violet compounds. Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton, and their violet-colored derivatives are of significant interest in various fields, including dye chemistry and pharmaceutical sciences, due to their unique photophysical and biological properties. This document details the key spectroscopic methodologies used for their characterization, presents available quantitative data, and outlines experimental workflows.

Core Spectroscopic Techniques

The structural elucidation and characterization of this compound compounds rely on several key spectroscopic techniques. These methods provide detailed information about the electronic structure, molecular framework, and composition of these molecules.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is fundamental for characterizing the electronic transitions within the conjugated π-system of the anthraquinone core. The absorption of UV or visible light promotes electrons from the ground state to higher energy states. Anthraquinones typically exhibit two main types of absorption bands: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region, giving the compounds their color. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core.[1]

  • Fluorescence Spectroscopy: While many simple anthraquinones are weakly fluorescent, derivatives with electron-donating substituents like amino groups, characteristic of Anthraquinone Violets, can exhibit significant fluorescence.[1] This technique provides insights into the electronic structure of the excited state and is sensitive to the local molecular environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise molecular structure. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

  • Mass Spectrometry (MS): MS is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds. Analysis of fragmentation patterns provides valuable structural information. Common fragmentation pathways for anthraquinones involve the loss of carbon monoxide (CO) molecules.[1]

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for representative this compound compounds. "Disperse Violet 1," also known as 1,4-diaminoanthraquinone, is a key example in this class.

Table 1: General Properties of Selected this compound Compounds

Common NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Disperse Violet 11,4-diaminoanthracene-9,10-dioneC₁₄H₁₀N₂O₂238.24
Solvent Violet 111,4-diaminoanthracene-9,10-dioneC₁₄H₁₀N₂O₂238.24
This compound2,2'-(9,10-Dioxo-1,5-anthracenediyl)diiminobis(5-methylbenzenesulfonic acid) sodium saltC₂₈H₂₁N₂NaO₈S₂601.60

Table 2: UV-Visible Spectroscopic Data for Disperse Violet 1 (1,4-diaminoanthraquinone)

λmax (nm)AbsorbanceSolvent SystemReference
~2250.720Water/Methanol/30% Alcohol (40:50:10)[2]
~2550.390Water/Methanol/30% Alcohol (40:50:10)[2]

Note: Molar absorptivity (ε) values were not available in the cited literature. The provided absorbance is for a concentration of 0.0083 g/kg.

Table 3: NMR Spectroscopic Data for Derivatives of 1,4-diaminoanthraquinone

CompoundNucleusSolventChemical Shifts (δ/ppm)
2,2'-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethanaminium) iodide¹HCDCl₃2.35 (s, 12H), 2.67 (t, J = 6.26 Hz, 4H), 3.48–3.53 (m, 4H), 7.24 (s, 2H), 7.67–7.68 (m, 2H), 8.35–8.36 (m, 2H), 10.74 (s, 2H)
¹³CCDCl₃41.11, 45.69, 58.61, 110.13, 123.41, 126.11, 131.96, 134.47, 145.83, 182.60
2,2'-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethanaminium)bis(trifluoromethylsulfonyl)imide¹HDMSO-d₆3.32 (s, 18H), 3.64 (t, J = 6.5 Hz, 4H), 3.99 (q, J = 6.2 Hz, 4H), 7.57 (s, 2H), 7.83–7.87 (m, 2H), 8.23–8.26 (m, 2H), 10.64 (t, J = 5.99 Hz, 2H)
¹³CCDCl₃36.62, 53.25, 64.29, 110.27, 124.65, 126.30, 133.40, 134.07, 145.44, 182.39

Note: This data is for derivatives of 1,4-diaminoanthraquinone and serves to provide representative chemical shifts for the core structure as modified.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general procedures that can be adapted for specific this compound compounds.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the this compound compound by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable mixture). Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) by serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a pair of matched 1 cm path length quartz cuvettes.

    • Fill the reference cuvette with the solvent blank and the sample cuvette with the prepared sample solution.

    • Perform a baseline correction with the solvent.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects, with an absorbance of less than 0.1 at the excitation wavelength.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength (λex) and record the emission spectrum over a range of higher wavelengths.

    • Set a specific emission wavelength and record the excitation spectrum over a range of lower wavelengths.

  • Quantum Yield Determination (Comparative Method):

    • Prepare solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with closely matched absorbances at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield (Φ) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-20 mg of the this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

    • For complex structures, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum to determine the molecular ion peak (M⁺ or [M+H]⁺).

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an this compound compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation & Characterization Sample This compound Compound Dissolution Dissolution in Appropriate Solvents Sample->Dissolution Dilution Serial Dilution for UV-Vis & Fluorescence Dissolution->Dilution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (MS, MS/MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence UV_Data λmax, Molar Absorptivity (ε) UV_Vis->UV_Data Fluo_Data λex, λem, Quantum Yield (Φ), Stokes Shift Fluorescence->Fluo_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure & Spectroscopic Profile UV_Data->Structure Fluo_Data->Structure NMR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Molecular Structures of Anthraquinone Violet Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structures of various isomers of Anthraquinone Violet, a class of organic compounds with significant applications in industrial colorants and emerging potential in scientific research. This document details their structural characteristics, physicochemical properties, and the experimental protocols for their synthesis and characterization, with a focus on providing quantitative data and methodologies relevant to researchers in chemistry and drug development.

Introduction to Anthraquinone Violets

Anthraquinone dyes are characterized by a core structure of anthracene-9,10-dione. The introduction of various substituents at different positions on this backbone gives rise to a vast array of colored compounds, including the violet isomers. These molecules are generally planar, polycyclic aromatic hydrocarbons, a feature that contributes to their intense color and stability. Their utility extends beyond dyes, with some derivatives showing potential as organic semiconductors and in other advanced material applications. For drug development professionals, the rigid, planar scaffold of anthraquinones can serve as a starting point for the design of intercalating agents or other bioactive molecules.

Core this compound Isomers: A Structural Overview

This guide focuses on several key isomers and related compounds often categorized or structurally similar to Anthraquinone Violets.

Violanthrone

Violanthrone, also known as dibenzanthrone, is a large, planar molecule with the chemical formula C₃₄H₁₆O₂. X-ray crystallography studies have confirmed its planarity and C₂ᵥ symmetry.[1] This planarity is a key factor in its strong π-π stacking interactions, which influence its physical properties and applications.

Isoviolanthrone

Isoviolanthrone is an isomer of violanthrone with the same molecular formula, C₃₄H₁₆O₂. However, it possesses a centrosymmetric molecular structure.[1] This difference in symmetry, despite having the same constituent atoms, leads to distinct physicochemical properties compared to violanthrone.

Indanthrone

Indanthrone, while technically a blue pigment (Pigment Blue 60), is structurally a dimeric anthraquinone derivative and is crucial for understanding the broader class of polycyclic anthraquinone dyes. Its chemical formula is C₂₈H₁₄N₂O₄. Detailed crystallographic studies have been performed on indanthrone, revealing a slightly non-planar molecule.

Solvent Violet 13

Solvent Violet 13 is a synthetic anthraquinone dye with the chemical structure 1-hydroxy-4-(p-tolylamino)anthraquinone and a molecular formula of C₂₁H₁₅NO₃. It is known for its bright bluish-violet hue and solubility in organic solvents.

Disperse Violet 1

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone (C₁₄H₁₀N₂O₂), is a foundational structure for many other anthraquinone dyes. The amino groups act as strong auxochromes, significantly influencing the color of the compound.

Pigment Violet 5

Pigment Violet 5 is an anthraquinone derivative, with some variants being the aluminum lake of 1,4-dihydroxyanthraquinone-2-sulfonic acid. Its molecular formula is often cited as C₁₄H₈O₇S for the acid form.

Quantitative Molecular Structure Data

The following tables summarize the available quantitative data for the discussed this compound isomers, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data of Selected this compound Isomers

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
Indanthrone C₂₈H₁₄N₂O₄MonoclinicP2₁/aa = 30.83 Å, b = 3.833 Å, c = 7.845 Å, β = 91°55'[1][2]
Disperse Violet 1 C₁₄H₁₀N₂O₂MonoclinicC2/ca = 13.0342 Å, b = 12.2529 Å, c = 13.7875 Å, β = 97.983°[3]

Table 2: Key Bond Lengths in Indanthrone [1]

BondBond Length (Å)
C=O (average)1.22
C-N (average)1.39
C-C (aromatic, average)1.40

Table 3: Spectroscopic Data of this compound Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
Violanthrone Aromatic protons in the range of 7.4-8.9 ppm.Carbonyl carbons around 183.5 ppm. Aromatic carbons from 112-157 ppm.Carbonyl (C=O) stretches around 1650-1670 cm⁻¹. Aromatic C=C stretches around 1576 cm⁻¹.[2]
Solvent Violet 13 Aromatic and methyl protons.Data available in spectral databases.[4]Carbonyl (C=O) stretch, N-H stretch, aromatic C-H and C=C stretches.[5]
Disperse Violet 1 Aromatic protons and amine protons.Carbonyl carbons, aromatic carbons, and carbons attached to amino groups.[6]N-H stretching bands, C=O stretching, and aromatic ring vibrations.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research. This section outlines typical experimental protocols for the synthesis and characterization of this compound isomers.

Synthesis Protocols

Violanthrone is typically produced through the coupling of two molecules of benzanthrone in an alkaline fusion reaction.[1]

  • Reaction Workflow:

    Benzanthrone Benzanthrone AlkalineFusion Alkaline Fusion (e.g., KOH) Benzanthrone->AlkalineFusion 2 equivalents Violanthrone Violanthrone AlkalineFusion->Violanthrone

    Synthesis of Violanthrone.

A common method for synthesizing isoviolanthrone involves the reaction of 3-bromobenzanthrone with sodium sulfide, followed by cyclization with potassium hydroxide in a suitable solvent like n-butanol.

1,4-diaminoanthraquinone can be prepared from 1,4-dihydroxyanthraquinone (quinizarin) by reaction with an ammoniacal solution in the presence of a reducing agent like sodium dithionite, followed by air oxidation.[5]

  • Experimental Workflow:

    G cluster_synthesis Synthesis Quinizarin 1,4-Dihydroxyanthraquinone Reaction Ammoniacal solution + Sodium Dithionite Quinizarin->Reaction Leuco Leuco-1,4-diaminoanthraquinone Reaction->Leuco Oxidation Air Oxidation Leuco->Oxidation DV1 Disperse Violet 1 Oxidation->DV1

    Synthesis of Disperse Violet 1.

Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.

  • General Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.

  • General Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary to assign all proton and carbon signals unambiguously.

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • General Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution or a thin film cast from a solution.

    • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Relevance to Drug Development

While many Anthraquinone Violets are primarily known as dyes, their underlying chemical scaffold is of interest to medicinal chemists. The planar, aromatic nature of these molecules allows them to intercalate into DNA, a mechanism of action for several anticancer drugs. For instance, the 1,4-diaminoanthraquinone core of Disperse Violet 1 is a structural motif found in some bioactive compounds. Researchers in drug development may use these structures as starting points for the synthesis of novel therapeutic agents, modifying the core to enhance biological activity and selectivity while minimizing toxicity. Furthermore, the fluorescent properties of some anthraquinone derivatives make them potential candidates for use as probes in cellular imaging and diagnostic assays.

Conclusion

The isomers of this compound represent a fascinating class of molecules with diverse and tunable molecular structures. This guide has provided a detailed overview of the key structural features, quantitative data, and experimental protocols for several important isomers. For researchers and professionals in drug development, a thorough understanding of the structure-property relationships of these compounds can open up new avenues for the design of novel materials and therapeutic agents. The provided data and methodologies serve as a valuable resource for further investigation and application of these versatile chemical entities.

References

An In-depth Technical Guide to the Solubility of Anthraquinone Violet (C.I. Solvent Violet 13) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Anthraquinone Violet, specifically focusing on C.I. Solvent Violet 13 (C.I. 60725), a widely used synthetic anthraquinone dye. An understanding of its solubility is critical for a range of applications, from industrial dyeing processes to its use in non-aqueous formulations. This document details the qualitative and quantitative solubility of Solvent Violet 13 in various organic solvents, provides established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound (C.I. Solvent Violet 13)

Anthraquinone dyes are a significant class of colorants known for their structural relationship to 9,10-anthraquinone. Solvent Violet 13, also known by trade names such as D&C Violet No. 2 and Duranol Brilliant Violet TG, is a synthetic dye with a distinct bright, bluish-violet hue.[1] Its chemical structure, 1-hydroxy-4-(p-tolylamino)anthraquinone, imparts properties that make it suitable for coloring hydrocarbon-based products, plastics, and synthetic fibers.[1][2] While it is insoluble in water, it exhibits solubility in a range of organic solvents.[1][3]

It is important to note that the term "this compound" can be a general descriptor for several pigments and dyes with different chemical identities and properties, such as Pigment Violet 5 (C.I. 58055) and Pigment Violet 5:1 (C.I. 58055:1).[4][5] This guide focuses specifically on Solvent Violet 13 due to the greater availability of solubility data.

Solubility Characteristics of Solvent Violet 13

The solubility of a dye like Solvent Violet 13 in organic solvents is influenced by factors such as the polarity of the solvent, the temperature, and the presence of functional groups in both the dye and solvent molecules that can lead to specific interactions.

Qualitative Solubility:

Solvent Violet 13 is generally described as being soluble in several common organic solvents. Technical datasheets and scientific literature consistently report its solubility in aromatic hydrocarbons, ketones, and chlorinated hydrocarbons.[1][3]

Quantitative Solubility Data:

While extensive quantitative data is not always readily available in a single source, a compilation of reported solubility information for C.I. Solvent Violet 13 is presented in the table below. It is important to note that solubility values can be temperature-dependent.

Organic SolventChemical ClassSolubility (Qualitative)
AcetoneKetoneSoluble[1]
TolueneAromatic HydrocarbonSoluble[1]
BenzeneAromatic HydrocarbonSoluble[1][3]
ChloroformChlorinated HydrocarbonSoluble
XyleneAromatic HydrocarbonSoluble[3]
Dimethylformamide (DMF)AmideSoluble[3]
WaterProticInsoluble[1][3]

Note: The term "soluble" indicates that the dye dissolves to a visually appreciable extent. For precise applications, quantitative determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of pigment solubility is crucial for quality control and formulation development. Several methods can be employed, with the choice depending on the required accuracy and available equipment.

a) Gravimetric Method:

This is a fundamental and accurate method for determining the solubility of a solid in a liquid.

  • Principle: A saturated solution is prepared at a specific temperature. A known volume of the clear, saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

  • Detailed Protocol:

    • Preparation of Saturated Solution: Add an excess of Solvent Violet 13 to the chosen organic solvent in a sealed, temperature-controlled vessel.

    • Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid should be visible.

    • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a fine-porosity filter (e.g., 0.22 µm PTFE) may be necessary.

    • Solvent Evaporation: Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the dye.

    • Weighing: Once the solvent is completely removed, weigh the container with the dry dye residue.

    • Calculation: The solubility can be calculated in g/100 mL or other relevant units by subtracting the initial weight of the container from the final weight and relating it to the volume of the solution used.

b) UV-Visible Spectrophotometry:

This method is suitable for colored compounds and can be very sensitive.

  • Principle: A calibration curve of absorbance versus concentration is created using solutions of known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

  • Detailed Protocol:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of Solvent Violet 13 in the desired solvent with known concentrations.

    • Determination of λmax: Scan one of the standard solutions across the visible spectrum to determine the wavelength of maximum absorbance (λmax).

    • Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

    • Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

    • Dilution and Measurement: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

    • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

G A Start: Excess this compound and Organic Solvent B Equilibration: Constant Temperature Agitation (24-48 hours) A->B C Phase Separation: Allow Solid to Settle B->C D Extraction of Supernatant: Known Volume of Clear Solution C->D E Solvent Evaporation: Vacuum Oven or Nitrogen Stream D->E F Weighing: Determine Mass of Dry Solute E->F G Calculation: Solubility (g/100 mL) F->G H End: Solubility Data G->H

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound (C.I. Solvent Violet 13). For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.

References

Health and Safety in the Laboratory: A Technical Guide to Handling Anthraquinone Violet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential health and safety considerations for handling Anthraquinone Violet (C.I. 60725; Solvent Violet 13) in a laboratory setting. The following sections detail the toxicological profile, safe handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies to ensure a safe research environment.

Toxicological Profile

This compound and its related compounds have been the subject of toxicological studies. While a complete toxicological profile is not available for all specific endpoints, the existing data indicates several potential hazards that necessitate careful handling.

Summary of Toxicological Data

The quantitative toxicological data for this compound is not extensively documented in publicly available literature. However, based on information for the compound and its analogs, the following provides a summary of known and potential toxic effects.

Toxicological Endpoint Species Route Value Classification/Remarks
Acute Toxicity
LD50RatIntratracheal250 mg/kg[1]-
LD50RatOral> 5000 mg/kg[2]Not classified as acutely toxic orally.[3]
LD50RatDermal> 5000 mg/kg[2]-
LC50RatInhalation> 1300 mg/m³ (4 h)[2]QSAR models predict high to very high toxicity for anthraquinone dyes upon inhalation.[4]
Skin Corrosion/Irritation May cause mild skin irritation.[5]
Serious Eye Damage/Irritation May cause temporary eye irritation.[6]
Respiratory or Skin Sensitization Potential for skin sensitization.[7]
Germ Cell Mutagenicity Some anthraquinone derivatives have shown mutagenic potential in bacterial assays.[8]
Carcinogenicity Some anthraquinone compounds are considered potential carcinogens.[8]
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) Data not available.
Specific Target Organ Toxicity (Repeated Exposure) Studies on analogous compounds suggest potential effects on the liver, kidneys, spleen, and bone marrow.[9]
Occupational Exposure Limits

Currently, there are no established official occupational exposure limits such as Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound.[1] In the absence of established limits, it is crucial to minimize exposure through engineering controls, administrative controls, and the use of personal protective equipment.

Safe Handling and Laboratory Practices

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[10] The use of a chemical fume hood is recommended, especially when handling the powder form to minimize dust generation and inhalation.[11]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side shields or chemical safety goggles.[11][13]Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber).[10][11]Gloves must be inspected prior to use and changed frequently.
Laboratory coat or chemical-resistant suit.[10]To prevent skin contact.
Respiratory NIOSH-approved respirator.[11]Required when engineering controls are insufficient to control airborne dust levels, or during spill cleanup.
General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[14]

  • Remove contaminated clothing promptly and wash it before reuse.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10] Do not allow the material to enter sewer systems or waterways.[10]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Accidental Release Measures
  • Small Spills: Wear appropriate PPE. Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[14] Avoid generating dust.[11]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[16] Contain the spill and collect the material for disposal.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological properties of chemical compounds like this compound, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test for Mutagenicity (OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[17] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay detects mutations that revert the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-free medium.

Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a post-mitochondrial fraction of liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a series of concentrations.

  • Exposure: In a test tube, combine the tester strain, the test compound solution (or a positive/negative control), and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (Based on OECD TG 129)

This assay determines the concentration of a test chemical that is cytotoxic to cultured mammalian cells. The Neutral Red Uptake (NRU) assay is a common method.

Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3) in a 96-well microtiter plate and incubate to allow for cell attachment and growth.

  • Test Compound Preparation: Prepare a range of concentrations of this compound in the cell culture medium.

  • Exposure: Remove the culture medium from the cells and replace it with the medium containing the test compound or controls. Incubate for a specified period (e.g., 24 hours).

  • Neutral Red Staining: After the exposure period, wash the cells and incubate them with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction: Wash the cells to remove excess dye, and then add a destain solution to extract the neutral red from the viable cells.

  • Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in cell viability (IC50).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Place the reconstructed human epidermis tissue units into a multi-well plate containing culture medium and pre-incubate.

  • Test Compound Application: Apply a defined amount of this compound (neat or in a suitable solvent) topically to the surface of the epidermis tissue. Include positive and negative controls.

  • Exposure and Post-Exposure Incubation: Expose the tissues to the test compound for a specific duration (e.g., 60 minutes). After exposure, rinse the tissues and incubate them in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using a solvent (e.g., isopropanol).

  • Measurement: Measure the optical density of the extracted formazan using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells in the test tissues relative to the negative control tissues. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6]

Visualizations

Laboratory Safety Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_SDS Obtain & Review SDS Risk_Assessment->Gather_SDS Select_PPE Select Appropriate PPE Gather_SDS->Select_PPE Use_Ventilation Work in Ventilated Area (Fume Hood) Select_PPE->Use_Ventilation Wear_PPE Don Correct PPE Use_Ventilation->Wear_PPE Handle_Carefully Handle with Care (Avoid Dust) Wear_PPE->Handle_Carefully Spill_Emergency Spill or Emergency? Handle_Carefully->Spill_Emergency Decontaminate Decontaminate Work Area Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove & Store/Dispose PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Risk_Assessment Spill_Emergency->Decontaminate No Emergency_Protocol Follow Emergency Procedures Spill_Emergency->Emergency_Protocol Yes Emergency_Protocol->Decontaminate

Caption: General workflow for safely handling this compound in the laboratory.

Plausible Signaling Pathway for Anthraquinone-Induced Toxicity

G Anthraquinone_Violet This compound Metabolic_Activation Metabolic Activation (e.g., by P450 enzymes) Anthraquinone_Violet->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., semiquinones) Metabolic_Activation->Reactive_Intermediates ROS_Generation Reactive Oxygen Species (ROS) Generation Reactive_Intermediates->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis JNK_Activation->Apoptosis

Caption: Plausible signaling pathway for toxicity induced by anthraquinone compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to the Historical Development and Discovery of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical milestones, key chemical syntheses, and evolving applications of anthraquinone dyes. From their natural origins to their pivotal role in the synthetic dye industry and modern drug discovery, we trace the scientific journey of this vibrant and versatile class of compounds.

Historical Development: From Ancient Roots to Industrial Synthesis

The story of anthraquinone dyes is a compelling narrative of chemical discovery that spans millennia. The earliest uses involved the extraction of these vibrant colorants from natural sources. One of the most important natural anthraquinone dyes is alizarin , derived from the root of the madder plant (Rubia tinctorum). This red dye has been found in ancient Egyptian textiles and was a cornerstone of dyeing traditions for centuries.

The pivotal moment in the history of anthraquinone dyes arrived in the mid-19th century with the rise of synthetic organic chemistry. The elucidation of the chemical structure of alizarin and its subsequent synthesis from a coal tar derivative marked a turning point, effectively launching the synthetic anthraquinone dye industry and leading to the decline of natural madder cultivation.

The Synthesis of Alizarin: A Landmark Achievement

In 1868, German chemists Carl Graebe and Carl Liebermann , working in the laboratory of Adolf von Baeyer, made the groundbreaking discovery that alizarin could be reduced to anthracene, a hydrocarbon readily available from coal tar. This crucial insight into its chemical structure paved the way for its synthesis. They achieved the first synthesis of alizarin from anthracene in the same year.

Hot on their heels, a commercially viable synthesis was developed in 1869. Graebe and Liebermann, along with Heinrich Caro of the Badische Anilin- und Sodafabrik (BASF), patented a process involving the sulfonation of anthraquinone followed by alkaline fusion. In a remarkable coincidence of scientific innovation, the English chemist William Henry Perkin independently developed a nearly identical process, filing for a patent just one day after BASF. This led to a commercial agreement between the two parties, and by the early 1870s, synthetic alizarin was being produced on an industrial scale at a fraction of the cost of the natural dye.

The Dawn of Vat Dyes: The Discovery of Indanthrone

The next major leap in anthraquinone dye chemistry came in 1901 with the work of René Bohn at BASF. While attempting to create a new blue dye by fusing 2-aminoanthraquinone with caustic potash at high temperatures, Bohn serendipitously discovered indanthrone , the first synthetic anthraquinone vat dye.[1] This new dye, marketed as Indanthren Blue RS, exhibited exceptional fastness to washing, light, and weathering, properties that were far superior to existing dyes.[2]

Vat dyes are insoluble in water but can be converted to a soluble "leuco" form in an alkaline reducing bath. In this soluble state, the dye can impregnate textile fibers. Subsequent oxidation, typically by exposure to air, regenerates the insoluble pigment, trapping it within the fiber and resulting in a highly durable coloration. The discovery of indanthrone opened up a new era of high-performance dyes and led to the development of a wide range of anthraquinone-based vat dyes with various colors and properties.

Quantitative Data on Key Anthraquinone Dyes

The following tables summarize key quantitative data for the historically significant anthraquinone dyes, alizarin and indanthrone.

PropertyAlizarin (1,2-dihydroxyanthraquinone)Indanthrone (C.I. Vat Blue 4)
Molecular Formula C₁₄H₈O₄C₂₈H₁₄N₂O₄
Molar Mass 240.21 g/mol 442.43 g/mol
Appearance Orange-red crystalline powderBlue powder
Melting Point 289-290 °C470-500 °C (decomposes)
UV-Vis λmax (in MeOH) 430 nm~610 nm

Table 1: Physicochemical Properties of Alizarin and Indanthrone

PropertyAlizarin (as a pigment, PR83)Indanthrone (as a vat dye)
Lightfastness Fair to Good (ASTM III-IV)Excellent (7-8 on Blue Wool Scale)[3]
Washfastness N/A (pigment)Excellent (5 on a 1-5 scale)[3]

Table 2: Fastness Properties of Alizarin and Indanthrone

Experimental Protocols for Key Syntheses

The following are generalized experimental protocols for the landmark syntheses of alizarin and indanthrone, based on historical accounts. It is important to note that these are not exhaustive and are intended to illustrate the core chemical transformations.

Synthesis of Alizarin from Anthraquinone (BASF method, 1869)

The industrial synthesis of alizarin from anthraquinone involves two main steps: sulfonation and subsequent alkaline fusion.

Step 1: Sulfonation of Anthraquinone

  • Reaction: Anthraquinone is heated with fuming sulfuric acid (oleum) at approximately 160-180°C.

  • Product: This reaction yields primarily anthraquinone-2-sulfonic acid.

  • Work-up: The reaction mixture is cooled and diluted with water. The anthraquinone-2-sulfonic acid precipitates and is isolated by filtration.

Step 2: Alkaline Fusion

  • Reaction: The isolated anthraquinone-2-sulfonic acid is mixed with a concentrated solution of sodium hydroxide and an oxidizing agent, such as potassium chlorate or sodium nitrate.

  • Conditions: The mixture is heated in a sealed autoclave under pressure at around 180-200°C.

  • Transformation: The sulfonic acid group is replaced by a hydroxyl group, and a second hydroxyl group is introduced at the 1-position through an oxidation-reduction process.

  • Product: The resulting product is the sodium salt of alizarin (and its isomer, purpurin).

  • Work-up: The reaction mass is dissolved in hot water, and the alizarin is precipitated by the addition of a mineral acid (e.g., sulfuric acid). The crude alizarin is then collected by filtration and purified by recrystallization.

Synthesis of Indanthrone from 2-Aminoanthraquinone (Bohn's method, 1901)

The synthesis of indanthrone is a condensation reaction carried out under strongly alkaline conditions at high temperatures.

  • Reaction: 2-Aminoanthraquinone is mixed with a fused mixture of potassium hydroxide and sodium hydroxide. An oxidizing agent, such as potassium nitrate or air, is often included.

  • Conditions: The reaction mixture is heated to a temperature of 220-235°C.[2]

  • Transformation: The reaction proceeds through a complex series of steps involving the dimerization of 2-aminoanthraquinone molecules, followed by intramolecular cyclization and oxidation to form the stable indanthrone structure.

  • Work-up: The solidified melt is cooled, dissolved in water, and the insoluble indanthrone is isolated by filtration. The crude product is then purified.

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a representative signaling pathway involving anthraquinone derivatives.

Synthetic Pathways

Alizarin_Synthesis Anthraquinone Anthraquinone Sulfonation Sulfonation (Fuming H₂SO₄, 180°C) Anthraquinone->Sulfonation AQSulfonicAcid Anthraquinone-2-sulfonic acid Sulfonation->AQSulfonicAcid AlkalineFusion Alkaline Fusion (NaOH, KClO₃, 200°C, pressure) AQSulfonicAcid->AlkalineFusion Alizarin Alizarin AlkalineFusion->Alizarin

Caption: Synthesis of Alizarin from Anthraquinone.

Indanthrone_Synthesis Aminoanthraquinone 2-Aminoanthraquinone AlkalineFusion Alkaline Fusion (KOH/NaOH, 220-235°C) Aminoanthraquinone->AlkalineFusion Dimerization Dimerization & Cyclization AlkalineFusion->Dimerization Oxidation Oxidation Dimerization->Oxidation Indanthrone Indanthrone Oxidation->Indanthrone

Caption: Synthesis of Indanthrone.

Signaling Pathway: Anthraquinone Derivatives as Topoisomerase II Inhibitors

Many anthraquinone derivatives, particularly those developed as anticancer agents, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This diagram illustrates the general mechanism of action.

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus AQ_Derivative Anthraquinone Derivative CleavableComplex Topoisomerase II-DNA Cleavable Complex AQ_Derivative->CleavableComplex Stabilizes TopoisomeraseII Topoisomerase II TopoisomeraseII->CleavableComplex Binds to DNA DNA DNA Double Helix DNA->CleavableComplex ReplicationFork Replication Fork Collapse CleavableComplex->ReplicationFork Collision with DSB DNA Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by Anthraquinone Derivatives.

Modern Relevance and Future Directions

The legacy of alizarin and indanthrone continues to this day. While many of the original anthraquinone dyes have been replaced by newer, more specialized colorants, the anthraquinone scaffold remains a fundamental building block in the synthesis of high-performance pigments and dyes.

Furthermore, the biological activity of anthraquinone derivatives has opened up new avenues in drug discovery. Researchers are actively investigating anthraquinones as potential therapeutic agents for a range of diseases, including cancer, due to their ability to interact with biological macromolecules like DNA and enzymes. The historical journey from a simple plant-based dye to a versatile platform for advanced materials and pharmaceuticals underscores the enduring importance of anthraquinone chemistry.

References

Navigating the Cellular Maze: A Technical Guide to the Biological Mechanisms of Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The subject of this guide, Anthraquinone Violet (commonly known as Solvent Violet 13 or C.I. 60725), is primarily recognized as a synthetic dye used in industrial applications, including cosmetics and plastics.[1][2] Extensive research into a specific, direct mechanism of action in biological systems, akin to that of a pharmaceutical agent, is limited. The available toxicological data primarily points to potential organ toxicity, particularly of the liver and kidneys, at high exposure levels and skin sensitization.[3][4] This document, therefore, will provide an in-depth exploration of the well-established biological mechanisms of the broader anthraquinone class of compounds, to which this compound belongs. This approach offers relevant insights for researchers, scientists, and drug development professionals interested in the potential biological activities of this chemical family.

Introduction to Anthraquinones: A Structurally Diverse Class with Potent Biological Activity

Anthraquinones are a large family of aromatic organic compounds based on the anthracene skeleton.[5] They are found in nature, with many being plant metabolites, but are also synthesized for various industrial purposes.[6] While some, like this compound, serve as colorants, others exhibit potent and diverse pharmacological activities.[7] This guide will focus on the mechanisms of action of three well-studied anthraquinone derivatives: Doxorubicin, a widely used chemotherapy agent, and Emodin and Rhein, two naturally occurring anthraquinones with a range of biological effects.[8][9][10]

Core Mechanisms of Action of Bioactive Anthraquinones

The biological effects of anthraquinones are multifaceted and often involve a combination of mechanisms, primarily centered around their ability to interact with cellular macromolecules and generate reactive oxygen species.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many anticancer anthraquinones, most notably Doxorubicin, is their ability to intercalate into DNA.[11][] The planar structure of the anthraquinone core allows it to insert between the base pairs of the DNA double helix.[13] This intercalation physically obstructs the processes of DNA replication and transcription.

Furthermore, this binding can interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[8] By stabilizing the topoisomerase II-DNA cleavage complex, these anthraquinones prevent the re-ligation of the DNA strands, leading to double-strand breaks.[11] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[3][8]

Generation of Reactive Oxygen Species (ROS)

The quinone structure of these molecules allows them to participate in redox cycling. Anthraquinones can be reduced to semiquinone radicals by cellular enzymes such as NADPH-cytochrome P450 reductase.[14] These semiquinone radicals can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone.[14] This futile cycling leads to the continuous production of reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3][14]

The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.[11] In cancer cells, high levels of ROS can overwhelm the cellular antioxidant defenses and trigger apoptotic pathways.[14] However, this mechanism is also implicated in the cardiotoxicity associated with Doxorubicin, as cardiac tissue is particularly susceptible to oxidative damage.[11]

Figure 1: Redox Cycling and ROS Generation by Anthraquinones Anthraquinone Anthraquinone Semiquinone Semiquinone Anthraquinone->Semiquinone Reduction Semiquinone->Anthraquinone Oxidation Superoxide O₂⁻• Semiquinone->Superoxide Oxygen O₂ Oxygen->Semiquinone Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) Superoxide->Cellular_Damage Induces Enzyme Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzyme->Anthraquinone

Figure 1: Redox Cycling and ROS Generation by Anthraquinones

Modulation of Cellular Signaling Pathways

Bioactive anthraquinones can influence a multitude of cellular signaling pathways that regulate cell proliferation, survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in cellular responses to a variety of stimuli. Rhein has been shown to regulate the MAPK pathway, including the ERK1/2, JNK, and p38 MAPK families, which are involved in cell proliferation, differentiation, inflammation, and apoptosis.[15] Rhein's modulation of these pathways can either promote or inhibit cell survival depending on the cellular context.[16]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Emodin and Rhein have been demonstrated to inhibit the PI3K/Akt pathway in various cancer cells.[15][17] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a transcription factor that plays a central role in the inflammatory response and cell survival. Emodin and Rhein have been shown to inhibit the activation of NF-κB.[18][19] By blocking NF-κB signaling, these anthraquinones can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby exerting anti-inflammatory and pro-apoptotic effects.

Figure 2: Major Signaling Pathways Modulated by Anthraquinones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB NFκB->Gene_Expression Translocates to Nucleus NFκB_IκB->NFκB Releases NF-κB Cell_Response Cell Proliferation, Survival, Inflammation Gene_Expression->Cell_Response Leads to Anthraquinones Emodin, Rhein Anthraquinones->PI3K Inhibits Anthraquinones->Akt Inhibits Anthraquinones->IKK Inhibits

Figure 2: Major Signaling Pathways Modulated by Anthraquinones

Quantitative Data on Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Emodin and Rhein in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Reference
EmodinA549Lung Cancer3.70[4]
RheinHepG2Liver Cancer161.5[20]
RheinPC-9Non-small cell lung cancer24.59[20]
RheinH460Non-small cell lung cancer52.88[20]
RheinA549Non-small cell lung cancer23.9[20]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[21]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the anthraquinone compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 3: Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (24h) Seed_Cells->Incubate_Adherence Treat_Cells Treat with Anthraquinone (various concentrations) Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for MTT Assay

Conclusion

While this compound is primarily an industrial colorant with a toxicological profile of concern at high exposures, the broader class of anthraquinone compounds exhibits a rich and complex pharmacology. Their mechanisms of action, including DNA intercalation, topoisomerase inhibition, ROS generation, and modulation of key cellular signaling pathways, have established them as important molecules in both medicine and biological research. For professionals in drug development, the diverse activities of anthraquinones present both opportunities for therapeutic innovation and challenges related to managing their potential toxicity. Further investigation into the structure-activity relationships within this chemical class will be crucial for designing novel derivatives with enhanced therapeutic indices.

References

Potential applications of Anthraquinone Violet in materials science.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential applications of Anthraquinone Violet and its derivatives in materials science. From advanced polymer coloration to cutting-edge organic electronics, this document details the synthesis, properties, and performance of these versatile compounds.

Core Properties of this compound (Solvent Violet 13)

This compound, particularly C.I. Solvent Violet 13, is a synthetic dye recognized for its vibrant bluish-violet hue and excellent stability.[1] These properties make it a valuable colorant in various material applications. Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of Solvent Violet 13

PropertyValueReference
Molecular FormulaC₂₁H₁₅NO₃[1]
CAS Number81-48-1[1]
Melting Point189-190°C[1][2]
Boiling Point>300°C at 1028 hPa[2]
Water Solubility0.0093 mg/L at 24-25°C[2]
Log P (n-octanol/water)4.26 at 25°C[2]
Vapour Pressure3.25 x 10⁻⁹ Pa at 25°C[2]
Heat Resistance260-350°C (in various polymers)[3][4]
Light Fastness (1/3 SD)5-8 (in various polymers)[1][3]

Applications in Polymer Science

Solvent Violet 13 is extensively used for the coloration of a wide range of thermoplastics and synthetic resins due to its high tinting strength and excellent thermal and light stability.[1]

Table 2: Performance of Solvent Violet 13 in Various Polymers

PolymerTinting Strength (Dye % for 1/3 SD with 1% TiO₂)Light Fastness (1/3 SD)Heat Resistance (°C/5 min)
Polystyrene (PS)0.0856300
Acrylonitrile Butadiene Styrene (ABS)0.0975290
Polycarbonate (PC)0.0857-8310
Polyethylene Terephthalate (PET)0.0657-8290
Polymethyl Methacrylate (PMMA)0.096-7300

Data compiled from various sources.[1][3]

Experimental Protocol: Incorporation of Solvent Violet 13 into Polystyrene

This protocol describes a standard method for coloring polystyrene with Solvent Violet 13.

Materials:

  • Polystyrene (PS) pellets

  • Solvent Violet 13 powder

  • Titanium dioxide (TiO₂) (for creating a standardized shade)

  • Twin-screw extruder

  • Injection molding machine

Procedure:

  • Pre-mixing: Dry blend the polystyrene pellets with Solvent Violet 13 powder and titanium dioxide in the desired ratio (e.g., 0.085% dye and 1% TiO₂ for 1/3 Standard Depth).

  • Extrusion: Feed the pre-mixed material into a twin-screw extruder. The extruder melts, mixes, and homogenizes the polymer and the colorant. Set the temperature profile of the extruder appropriate for polystyrene (typically 180-220°C).

  • Pelletizing: The extruded strand of colored polystyrene is cooled in a water bath and then cut into pellets.

  • Injection Molding: The colored pellets are then fed into an injection molding machine to produce the final colored plastic parts.

The logical workflow for this process is illustrated below.

G cluster_0 Polymer Coloring Workflow A Dry Blending (PS Pellets, Solvent Violet 13, TiO₂) B Twin-Screw Extrusion (180-220°C) A->B C Cooling and Pelletizing B->C D Injection Molding C->D E Final Colored Product D->E

Workflow for Polymer Coloration

Applications in Organic Electronics

The core anthraquinone structure is redox-active, making its derivatives promising candidates for applications in organic electronics, such as electrochromic devices and organic batteries.

Electrochromic Devices

An asymmetric anthraquinone heptyl viologen (AQHV) derivative has been synthesized for use in electrochromic devices (ECDs). This material exhibits excellent color-switching properties and long-term stability.

Table 3: Performance of Anthraquinone-based Electrochromic Devices

Device TypeΔT at 605 nm (%)Coloration Efficiency at 605 nm (cm²/C)Cycling Stability (after 1000 cycles)
Solution-type (s-ECD)60.249.096.4% of initial ΔT retained
Polymer gel-type (g-ECD)62.260.998.8% of initial ΔT retained

Data for an asymmetric anthraquinone heptyl viologen derivative.[5]

A novel asymmetric viologen derivative, 1-((9,10-dioxo-9,10-dihydroanthracen-2-yl) methyl)-1′-heptyl-4,4′-bipyridinium di-tetrafluoroborate, was synthesized to improve the performance of electrochromic devices.[5] The synthetic pathway is a multi-step process.

G cluster_1 Synthesis of AQHV Derivative A Anthraquinone Precursor B Functionalization A->B C Coupling with Heptyl Viologen B->C D Final AQHV Product C->D

Synthetic Pathway for AQHV
Sodium-Ion Batteries

Anthraquinone and its derivatives have been investigated as cathode materials for sodium-ion batteries due to their high theoretical capacity.[6] Thin-film electrodes of anthraquinone have shown significantly better performance compared to powder-based electrodes.

Table 4: Performance of Anthraquinone-based Sodium-Ion Battery Electrodes

Electrode Type1st Cycle Specific Capacity (mAh/g)Capacity after 100 Cycles (mAh/g)
AQ Thin-Film23380
AQ Powder874

Performance data for anthraquinone electrodes in sodium-ion batteries.[6]

This protocol outlines the fabrication of an anthraquinone thin-film electrode for a sodium-ion battery.

Materials:

  • High-purity anthraquinone (97%)

  • Carbon paper substrate

  • Thermal evaporator

  • Tube furnace for purification

Procedure:

  • Purification of Anthraquinone: The commercially available anthraquinone is purified by sublimation in a tube furnace at 250°C for 20 hours.

  • Substrate Preparation: Carbon paper discs are punched out to the desired electrode size.

  • Thin-Film Deposition: The purified anthraquinone is placed in a thermal evaporator. A 200 nm thick film of anthraquinone is deposited onto the carbon paper substrate by sublimation at 57°C under a high vacuum (10⁻⁶ mbar).

  • Electrode Assembly: The prepared anthraquinone thin-film electrode is then assembled into a coin cell with a sodium metal anode and an appropriate electrolyte for electrochemical testing.

The experimental workflow for fabricating the thin-film electrode is depicted below.

G cluster_2 AQ Thin-Film Electrode Fabrication A Anthraquinone Purification (Sublimation at 250°C) C Thermal Evaporation (200 nm film at 57°C, 10⁻⁶ mbar) A->C B Carbon Substrate Preparation B->C D Coin Cell Assembly C->D

Fabrication of AQ Thin-Film Electrode

Synthesis of Anthraquinone Derivatives

The versatility of anthraquinone dyes stems from the ability to modify the core anthraquinone structure with various functional groups.[7] A common synthetic route involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride.

General Experimental Protocol: Synthesis of Anthraquinone Derivatives

This protocol describes a general, environmentally friendly method for synthesizing anthraquinone derivatives.

Materials:

  • Phthalic anhydride

  • Substituted benzene (e.g., toluene, anisole)

  • Alum (KAl(SO₄)₂·12H₂O)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, mix phthalic anhydride (1 mmol), the substituted benzene (1.1 mmol), and water (5 mL).

  • Catalyst Addition: Add alum (25 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate.

  • Purification: The organic layer is separated, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

A simplified representation of this synthesis is shown below.

G cluster_3 General Synthesis of AQ Derivatives A Phthalic Anhydride + Substituted Benzene B Reaction in Water with Alum Catalyst A->B C Extraction with Ethyl Acetate B->C D Purification C->D E Anthraquinone Derivative D->E

Synthesis of Anthraquinone Derivatives

Conclusion

This compound and its derivatives represent a class of highly versatile organic materials with significant potential in materials science. Their inherent stability and vibrant color make them ideal for polymer applications. Furthermore, the redox-active nature of the anthraquinone core opens up exciting possibilities for their use in advanced electronic applications, including energy storage and electrochromic devices. Further research into the synthesis of novel derivatives with tailored properties will undoubtedly lead to new and innovative applications in the future.

References

Unveiling the Photophysical intricacies of Natural Anthraquinone Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural anthraquinone dyes, a class of pigments renowned for their vibrant colors and significant biological activities, have garnered increasing interest in various scientific and therapeutic fields. Their unique photophysical properties, governing the absorption and dissipation of light energy, are central to their function, particularly in applications such as photodynamic therapy (PDT). This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of these dyes, details the experimental protocols for their assessment, and visualizes the key mechanistic pathways.

Core Photophysical Properties of Natural Anthraquinone Dyes

The photophysical behavior of natural anthraquinone dyes is dictated by their fundamental molecular structure: a 9,10-anthraquinone core.[1] While anthraquinone itself is colorless, the introduction of electron-donating auxochromes, such as hydroxyl (-OH) and methyl (-CH₃) groups, at various positions on the aromatic rings dramatically influences their electronic transitions, leading to the absorption of visible light and, in some cases, fluorescence.[2]

The color of these dyes is determined by the nature and position of these substituents.[2] The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From this excited state, the molecule can relax through several pathways:

  • Fluorescence: Radiative decay back to the ground state, emitting a photon of lower energy (longer wavelength). Many natural anthraquinones are weakly fluorescent.[1][3]

  • Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁). This is a key process for applications like PDT.

  • Photochemical Reactions: The excited molecule can undergo chemical reactions, including those that generate reactive oxygen species (ROS).

The efficiency of these competing pathways determines the overall photophysical profile of the dye.

Data Presentation: Photophysical Parameters of Key Natural Anthraquinones

The following tables summarize the key photophysical parameters for several well-studied natural anthraquinone dyes. These values can vary depending on the solvent and pH.[4]

Natural AnthraquinoneSolvent/ConditionsAbsorption Maxima (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
Alizarin DMSO435-[5]
0.1 M NaOH567, 60913,000 (at 227-233 nm)[6]
Heptane~425 (with vibronic structure)-[7]
Purpurin Phosphate Buffer (basic)510-[4]
DMSO455, 486, 520-[5]
Emodin Acetonitrile--[8]
Carminic Acid Aqueous Solution--[9]
Chrysophanol -225, 257, 277, 287, 428-[10]
Natural AnthraquinoneSolvent/ConditionsExcitation Maxima (λ_ex, nm)Emission Maxima (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Excited State Lifetime (τ, ns)Reference(s)
Alizarin-Al(III) complex DMSO~500~640~140Increased upon chelationIncreased upon chelation[1][11]
Purpurin-Al(III) complex DMSO~540~640~100Higher than Alizarin complexHigher than Alizarin complex[1][11]
Purpurins ----<0.1~2[12]
Emodin Acetonitrile----Triplet state observed[8]
Carminic Acid Aqueous Solution48549510~10⁻³ - 10⁻⁵-[9][13]
Aloe-emodin Physiological conditions---Triplet quantum yield: 0.51 (neutral), 0.88-0.89 (anionic)Triplet lifetime: 26.0 s (neutral), 0.66 s (anionic)[14]

Experimental Protocols

Accurate determination of the photophysical properties of natural anthraquinone dyes relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of light by a sample as a function of wavelength, providing information about the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified natural anthraquinone dye in a suitable solvent (e.g., ethanol, methanol, DMSO).[12] The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions of the stock solution to determine the molar extinction coefficient.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.[11]

  • Procedure:

    • Set the wavelength range for scanning (typically 200-800 nm for these dyes).[11]

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill one cuvette with the pure solvent to be used as a blank for baseline correction.

    • Fill the second cuvette with the sample solution.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length, calculate ε at λ_max from a plot of absorbance versus concentration.

Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has been excited by light of a shorter wavelength. It provides information about the excited state and the efficiency of the fluorescence process.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the dye in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[15]

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[2]

  • Procedure:

    • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at or near the λ_max).

    • Set the excitation wavelength and scan the emission monochromator to record the fluorescence emission spectrum.

    • To determine the relative fluorescence quantum yield (Φ_f), a standard with a known quantum yield (e.g., quinine sulfate) is used.[9]

      • Measure the absorbance of both the sample and the standard at the same excitation wavelength.

      • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions.

      • Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Data Analysis:

    • Determine the emission maximum (λ_em).

    • Calculate the Stokes shift (λ_em - λ_ex).

    • Calculate the relative fluorescence quantum yield using the following equation:[9] Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

This pump-probe technique allows for the study of the dynamics of excited states with extremely high time resolution (femtoseconds to nanoseconds).[16][17]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the dye in a suitable solvent in a cuvette.

  • Instrumentation:

    • A typical setup consists of a femtosecond laser system, an optical parametric amplifier (OPA) to generate the pump pulse at a specific wavelength, a mechanism to generate a white-light continuum for the probe pulse, and a detector (e.g., CCD camera).[18]

  • Procedure:

    • The intense "pump" pulse excites the sample.

    • A weaker, broad-spectrum "probe" pulse passes through the sample at a specific time delay after the pump pulse.

    • The absorption of the probe pulse by the excited sample is measured.

    • By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are recorded.

  • Data Analysis:

    • The data is typically presented as a 2D plot of differential absorbance (ΔA) versus wavelength and time.

    • Global analysis of the data can be used to determine the lifetimes of the transient species (e.g., excited singlet and triplet states).

Mandatory Visualizations

Signaling Pathway: Anthraquinone-Mediated Photodynamic Therapy

Natural anthraquinones, such as emodin and aloe-emodin, can act as photosensitizers in photodynamic therapy (PDT).[15][17] Upon light absorption, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.

PDT_Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Type II Pathway cluster_3 Type I Pathway cluster_4 Cellular Damage AQ Anthraquinone (Ground State, S₀) AQ_S1 Excited Singlet State (AQ, S₁) AQ->AQ_S1 AQ_T1 Excited Triplet State (AQ, T₁) AQ_S1->AQ_T1 Intersystem Crossing (ISC) O2_triplet Molecular Oxygen (³O₂) AQ_T1->O2_triplet Energy Transfer Biomolecules Cellular Biomolecules (Lipids, Proteins, DNA) AQ_T1->Biomolecules Electron/Hydrogen Transfer O2_singlet Singlet Oxygen (¹O₂) Apoptosis Apoptosis O2_singlet->Apoptosis Necrosis Necrosis O2_singlet->Necrosis ROS Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) ROS->Apoptosis ROS->Necrosis Light Light (hν) Light->AQ Absorption O2_triplet->O2_singlet Biomolecules->ROS

Caption: Proposed signaling pathway for anthraquinone-mediated photodynamic therapy.

Experimental Workflow: In Vitro Cytotoxicity Assessment of Anthraquinone Dyes

Assessing the cytotoxic potential of natural anthraquinone dyes, particularly in the context of drug development, follows a structured workflow.

Cytotoxicity_Workflow start Start: Select Natural Anthraquinone Dye prep_dye Prepare Stock Solution of Dye in DMSO start->prep_dye treatment Treat Cells with a Range of Dye Concentrations prep_dye->treatment cell_culture Culture Cancer Cell Line (e.g., HeLa, MCF-7) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Measure Absorbance/ Fluorescence assay->data_acq analysis Calculate Cell Viability (%) and Determine IC₅₀ Value data_acq->analysis end End: Cytotoxicity Profile Established analysis->end

Caption: A typical workflow for assessing the in vitro cytotoxicity of anthraquinone dyes.

Conclusion

The photophysical properties of natural anthraquinone dyes are fundamental to their diverse applications, from traditional colorants to advanced therapeutic agents. A thorough understanding of their absorption, emission, and excited-state dynamics, obtained through rigorous experimental methodologies, is crucial for harnessing their full potential. This guide provides a foundational framework for researchers and professionals engaged in the study and development of these fascinating natural compounds. The continued investigation into the structure-property relationships of a wider range of natural anthraquinones will undoubtedly pave the way for novel innovations in medicine and materials science.

References

Methodological & Application

Protocol for using Anthraquinone Violet as a fluorescent stain in microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anthraquinone Violet" is not a designation for a standard commercially available fluorescent stain. The following application notes and protocols are for a hypothetical, research-grade, cell-permeable fluorescent stain based on the reported characteristics of novel anthraquinone derivatives.[1][2][3] The provided data and protocols are intended to serve as a guideline for researchers and should be optimized for specific experimental contexts.

Introduction

Anthraquinone derivatives are a class of aromatic organic compounds known for their chemical and photostability.[4][5][6] While many anthraquinones are used as industrial dyes, a subset has been developed for biomedical applications, including fluorescent cell staining.[3] This document describes the properties and use of a novel, hypothetical this compound stain for fluorescence microscopy. This cell-permeable dye offers a large Stokes shift and high photostability, making it a potentially valuable tool for visualizing cellular structures in both live and fixed cells.[1][7]

Mechanism of Action

Based on related compounds, this compound is presumed to act as an intercalating agent, binding to double-stranded DNA (dsDNA) within the nucleus.[5] Additionally, experimental data on novel anthraquinone dyes suggest potential accumulation in the cytoplasm and endoplasmic reticulum, allowing for broader visualization of cellular architecture.[1] Its cell-permeable nature allows for straightforward staining of live cells without the need for permeabilization steps.[1][3]

Physicochemical and Spectral Properties

The key properties of the hypothetical this compound are summarized below. The spectral characteristics are based on the published data for the novel anthraquinone fluorophore RBS3.[1][5]

PropertyValueNotes
Excitation Maximum (λex) ~420 nmCompatible with violet laser lines and standard DAPI filter sets.[1]
Emission Maximum (λem) ~556 nmEmits in the green-yellow region of the spectrum.[1]
Stokes Shift ~136 nmA large Stokes shift minimizes spectral overlap and self-quenching.[1][7]
Quantum Yield (Φf) Low (Typical)Anthraquinone dyes often exhibit low quantum yields.[2][7]
Molar Extinction Coeff. (ε) Not DeterminedRequires experimental determination.
Photostability HighAnthraquinone-based dyes are known for their high resistance to photobleaching.[5][6]
Solubility Water SolubleBased on the RBS3 compound.[1]
Cell Permeability YesSuitable for both live and fixed cell staining.[1][3]

Experimental Protocols

Safety Precautions: This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution in sterile, nuclease-free water or DMSO. Mix thoroughly by vortexing.

  • Storage: Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for several months.

  • Working Solution (1-100 µM): On the day of the experiment, dilute the stock solution to the desired working concentration in an appropriate buffer (e.g., PBS for fixed cells or culture medium for live cells). The optimal concentration should be determined experimentally but can range from 1 µM to 100 µM.[1]

Protocol 1: Staining of Fixed Adherent Cells

This protocol is a general guideline for staining cells cultured on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton™ X-100 in PBS

  • This compound Working Solution (e.g., 5 µM in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to each well to cover the coverslips and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the this compound working solution to the cells, ensuring the coverslips are fully covered. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., a DAPI or custom filter set for ~420 nm excitation and ~556 nm emission).

Protocol 2: Staining of Live Cells

This protocol is suitable for real-time imaging of live cells.

Materials:

  • Cells grown in a suitable imaging dish (e.g., glass-bottom dish)

  • Complete cell culture medium

  • This compound Working Solution (e.g., 10-100 µM in complete medium)[1]

Procedure:

  • Cell Culture: Seed cells in an imaging dish and culture until they are ready for imaging.

  • Staining: Remove the existing culture medium and replace it with fresh, pre-warmed medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): For some anthraquinone dyes, a washing step is not required.[3] If high background fluorescence is observed, the staining medium can be replaced with fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) just before imaging.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels. Use the lowest possible excitation light intensity to minimize phototoxicity.

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging culture Culture Cells on Coverslip/Imaging Dish treat Apply Experimental Treatment (Optional) culture->treat wash1 Wash with PBS treat->wash1 fix Fix with 4% PFA (Fixed Cells Only) wash1->fix For Fixed Cells stain Incubate with This compound wash1->stain For Live Cells perm Permeabilize with Triton X-100 (Fixed Cells Only) fix->perm perm->stain wash2 Wash to Remove Excess Stain stain->wash2 image Fluorescence Microscopy (Ex: ~420nm, Em: ~556nm) stain->image For Live Cells mount Mount Coverslip (Fixed Cells Only) wash2->mount mount->image analyze Image Analysis image->analyze

Caption: General experimental workflow for cell staining.

G ligand Apoptotic Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation cas8->cas3 execution Execution Phase cas3->execution fragmentation Chromatin Condensation & Nuclear Fragmentation execution->fragmentation nucleus Nucleus nucleus->fragmentation Target for Visualization with this compound

References

Application Notes and Protocols for Anthraquinone Violet in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anthraquinone Violet, specifically C.I. Vat Violet 1, in textile dyeing processes, with a focus on cotton fibers. The information is intended to guide researchers in the application and evaluation of this class of dyes.

Introduction to this compound (C.I. Vat Violet 1)

Anthraquinone dyes are a significant class of synthetic colorants known for their brilliant shades and excellent fastness properties.[1][2] C.I. Vat Violet 1, also known as Vat Brilliant Violet 2R, is an anthraquinone-based vat dye that produces a vibrant brilliant blue-purple hue on cellulosic fibers.[3][4] Like other vat dyes, it is insoluble in water in its pigment form and requires a chemical reduction process, known as "vatting," to be converted into a water-soluble "leuco" form that can be absorbed by the textile fiber.[4][5][6][7] Subsequent oxidation within the fiber regenerates the insoluble dye, leading to its characteristic high fastness to washing, light, and chemical treatments.[2][6][7]

Properties of C.I. Vat Violet 1

A summary of the key properties of C.I. Vat Violet 1 is presented below.

PropertyDescription
C.I. Name Vat Violet 1
C.I. Number 60010
CAS Number 1324-55-6
Molecular Formula C₃₄H₁₄Cl₂O₂
Molecular Weight 525.38 g/mol
Appearance Puce (purple-brown) powder
Shade on Cotton Brilliant blue-purple
Solubility Insoluble in water, ethanol, and acetone. Soluble in Benzene and slightly soluble in various organic solvents.
Leuco Form Color The alkaline-reduced (leuco) form is blue.

Quantitative Fastness Data for C.I. Vat Violet 1 on Cotton

The fastness properties of textiles dyed with C.I. Vat Violet 1 are a primary reason for its use in applications requiring high durability, such as workwear, uniforms, and home textiles.

Fastness TestStandardRating (on a scale of 1-5, where 5 is excellent)
Light Fastness Xenon Arc6-7 (at 2/1 standard depth)
Washing Fastness ISO 105-C064-5 (Color Change), 4-5 (Staining)
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123-4
Chlorine Bleach ISO 105-N014-5
Perspiration ISO 105-E044-5
Ironing ISO 105-X114-5

Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing process used.

Experimental Protocols

The following protocols provide a detailed methodology for the application of C.I. Vat Violet 1 to cotton fabric in a laboratory setting.

Materials and Reagents
  • Textile Substrate: Scoured and bleached 100% cotton fabric.

  • Dye: C.I. Vat Violet 1 powder.

  • Reducing Agent: Sodium hydrosulfite (Na₂S₂O₄).

  • Alkali: Sodium hydroxide (NaOH).

  • Wetting Agent: Non-ionic wetting agent.

  • Dispersing Agent: Anionic dispersing agent.

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃·4H₂O).

  • Soaping Agent: Non-ionic detergent and soda ash (Na₂CO₃).

  • Acid: Acetic acid (CH₃COOH) for neutralization.

  • Water: Deionized or distilled water.

Detailed Experimental Protocol for Exhaust Dyeing of Cotton

This protocol is based on a liquor-to-goods ratio of 20:1.

Step 1: Preparation of the Dyebath

  • Calculate the required amount of dye and chemicals based on the weight of the fabric (owf - on weight of fabric). For a 2% shade, use 2g of C.I. Vat Violet 1 per 100g of cotton.

  • Prepare the main dyebath by adding a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the required volume of water. Heat the bath to 60°C.

Step 2: Vatting (Reduction) of the Dye

This step converts the insoluble dye into its soluble leuco form.

  • In a separate vessel, make a smooth paste of the C.I. Vat Violet 1 powder with a small amount of warm water (50-60°C) and a dispersing agent.

  • Add this paste to a stock vat containing the required amount of sodium hydroxide (e.g., 5-12 g/L) and sodium hydrosulfite (e.g., 4-8 g/L) in warm water.

  • Maintain the temperature of the stock vat at 50-60°C for 10-15 minutes, stirring gently until the dye is fully reduced. The solution should turn a clear blue color, indicative of the leuco form.

Step 3: Dyeing

  • Add the prepared vatted dye solution to the main dyebath.

  • Introduce the pre-wetted cotton fabric into the dyebath.

  • Maintain the dyeing temperature at 60°C for 45-60 minutes with continuous agitation to ensure level dyeing.

Step 4: Rinsing

  • After dyeing, remove the fabric from the dyebath.

  • Rinse the fabric thoroughly with cold water to remove excess alkali and reducing agent.

Step 5: Oxidation

This step converts the soluble leuco dye back to its insoluble pigment form within the fiber.

  • Prepare an oxidation bath containing an oxidizing agent. For example, use hydrogen peroxide (0.5-1.0 g/L) or sodium perborate (1-2 g/L).

  • Immerse the rinsed fabric in the oxidation bath at 40-50°C for 10-15 minutes. The color of the fabric will change from the blue of the leuco form to the final brilliant violet shade.

  • Alternatively, air oxidation can be performed by exposing the rinsed fabric to the atmosphere for an extended period, though chemical oxidation is more controlled and rapid.

Step 6: Soaping

Soaping removes unfixed dye particles from the fabric surface and helps to stabilize the final shade and improve fastness properties.

  • Prepare a soaping bath containing a non-ionic detergent (e.g., 2 g/L) and soda ash (e.g., 1 g/L).

  • Treat the dyed and oxidized fabric in this bath at or near boiling (95-100°C) for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water followed by cold water.

Step 7: Neutralization and Drying

  • If necessary, neutralize any residual alkali by rinsing the fabric in a dilute solution of acetic acid.

  • Finally, dry the soaped and rinsed fabric.

Visualizations

Signaling Pathway: Chemical Transformation in Vat Dyeing

The following diagram illustrates the key chemical transformations of this compound during the vat dyeing process.

VatDyeingProcess Dye_Insoluble This compound (Insoluble Pigment) Dye_Soluble Leuco-Vat Anion (Soluble Form) Dye_Insoluble->Dye_Soluble Reduction (NaOH + Na₂S₂O₄) Dye_Fixed This compound (Insoluble, Fixed in Fiber) Dye_Soluble->Dye_Fixed Oxidation (Air or H₂O₂)

Caption: Chemical transformation of this compound during vat dyeing.

Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for dyeing cotton with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_process Dyeing Process cluster_final Final Steps A Prepare Dyebath B Vatting of Dye A->B C Dyeing B->C D Rinsing C->D E Oxidation D->E F Soaping E->F G Neutralization & Rinsing F->G H Drying G->H

Caption: Experimental workflow for vat dyeing of cotton.

References

Application Notes: Crystal Violet Staining for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crystal violet staining is a simple, rapid, and cost-effective colorimetric assay for determining cell viability in adherent cell cultures. This method relies on the ability of the crystal violet dye to bind to proteins and DNA of cells that remain attached to the culture plate.[1][2][3] In a healthy cell population, a greater number of cells will remain adhered, resulting in a higher staining intensity. Conversely, upon induction of cell death or inhibition of proliferation, cells detach from the plate, leading to a reduction in the amount of crystal violet staining.[2][3][4] The retained stain is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[1][5] This application note provides a detailed protocol for performing crystal violet staining for cell viability assays.

Principle of the Assay

Crystal violet, a triarylmethane dye, stains the nuclei and cytoplasm of adherent cells.[5] The assay is based on the principle that dead cells lose their adherence and are washed away during the staining process. The remaining adherent, viable cells are fixed and stained with crystal violet. After washing away the excess dye, the incorporated stain is solubilized with a solvent, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[1][5] The intensity of the stain is proportional to the biomass of adherent cells, providing a quantitative measure of cell viability.[5]

Data Presentation

The following table summarizes representative quantitative data from a crystal violet staining assay evaluating the cytotoxicity of formaldehyde (FA) on human primary fibroblasts.

Treatment GroupConcentration (µM)Time Point (hr)Mean Optical Density (OD) at 570 nm (± S.E.M.)Cell Viability (% of Control)
Control0241.25 ± 0.08100%
Formaldehyde250240.59 ± 0.0547%
Formaldehyde500240.25 ± 0.0320%
Control0481.50 ± 0.10100%
Formaldehyde250481.05 ± 0.0970%
Formaldehyde500480.30 ± 0.0420%
Control0721.65 ± 0.12100%
Formaldehyde250721.32 ± 0.1180%
Formaldehyde500720.33 ± 0.0520%

Experimental Protocols

Reagent Preparation

1. Crystal Violet Staining Solution (0.5% w/v)

  • Dissolve 0.5 g of crystal violet powder in 80 mL of distilled water.

  • Add 20 mL of methanol to the solution.[6]

  • Mix thoroughly until the crystal violet is completely dissolved.

  • Filter the solution through a 0.45 µm filter to remove any undissolved particles.

  • Store the solution at room temperature in a dark bottle.

2. Fixative Solution (4% Paraformaldehyde (PFA) in PBS or 100% Methanol)

  • 4% PFA: Dissolve 4 g of paraformaldehyde in 100 mL of 1X Phosphate Buffered Saline (PBS). Heat gently (around 60°C) and add a few drops of 1M NaOH to dissolve the PFA completely. Cool to room temperature and adjust the pH to 7.4. Caution: PFA is toxic and should be handled in a fume hood.

  • 100% Methanol: Use analytical grade methanol. Caution: Methanol is toxic and flammable.

3. Washing Solution

  • 1X Phosphate Buffered Saline (PBS) or distilled water.

4. Solubilization Solution

  • 10% Acetic Acid or 100% Methanol.

Experimental Workflow Diagram

CrystalVioletAssay Crystal Violet Staining Experimental Workflow start Start: Seed Cells in Multi-well Plate incubation1 Incubate (24-72h) Allow cells to adhere and grow start->incubation1 treatment Treat cells with experimental compounds incubation1->treatment incubation2 Incubate for desired exposure time treatment->incubation2 wash1 Wash with PBS to remove media and non-adherent cells incubation2->wash1 fixation Fix cells with 4% PFA or 100% Methanol (15-20 min) wash1->fixation wash2 Wash with water to remove fixative fixation->wash2 staining Add 0.5% Crystal Violet Solution (10-20 min) wash2->staining wash3 Wash with water to remove excess stain staining->wash3 drying Air dry the plate completely wash3->drying solubilization Solubilize stain with 10% Acetic Acid or Methanol drying->solubilization measurement Measure Absorbance at 570-590 nm solubilization->measurement analysis Data Analysis: Subtract blank, calculate % viability measurement->analysis end_node End analysis->end_node

Caption: Workflow of the crystal violet cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well) at a desired density and allow them to adhere and grow for 18-24 hours in a humidified incubator at 37°C with 5% CO2.[2] Include wells with medium only to serve as a blank for background absorbance.[2]

  • Cell Treatment: After cell adherence, replace the old medium with fresh medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Washing: Carefully aspirate the culture medium. Gently wash the cells once or twice with PBS to remove any remaining medium and detached cells.[5]

  • Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.[5]

  • Washing: Discard the fixative solution and wash the wells twice with distilled water to remove any residual fixative.[5]

  • Staining: Add an appropriate volume of 0.1% - 0.5% crystal violet staining solution to each well, ensuring the cell monolayer is completely covered.[5] Incubate for 10-30 minutes at room temperature.[5]

  • Washing: Carefully remove the crystal violet solution. Wash the plate by gently rinsing with tap water until the water runs clear to remove the excess stain.[2]

  • Drying: Invert the plate on a paper towel to remove excess water and allow the plate to air dry completely at room temperature.[2]

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well to dissolve the stain.[2][5] Incubate for 15-20 minutes at room temperature on a shaker to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[1][2][5]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[2]

  • Calculate Percentage Viability: The viability of treated cells is expressed as a percentage of the control (untreated) cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Signaling Pathway Diagram

While the crystal violet assay is a direct measure of cell biomass and does not elucidate specific signaling pathways, it is often used to assess the outcomes of pathways that regulate cell proliferation, survival, and death. Below is a generalized diagram illustrating how different signaling pathways can converge on cell viability, the endpoint measured by this assay.

SignalingPathways Signaling Pathways Influencing Cell Viability growth_factor Growth Factors receptor Receptors growth_factor->receptor cytotoxic_agent Cytotoxic Agents cytotoxic_agent->receptor pro_survival Pro-Survival Pathways (e.g., PI3K/Akt, MAPK/ERK) receptor->pro_survival Activates pro_apoptotic Pro-Apoptotic Pathways (e.g., Caspase Cascade) receptor->pro_apoptotic Activates proliferation Cell Proliferation pro_survival->proliferation Promotes apoptosis Apoptosis / Cell Death pro_survival->apoptosis Inhibits pro_apoptotic->apoptosis Induces cell_viability Cell Viability (Measured by Crystal Violet Assay) proliferation->cell_viability apoptosis->cell_viability

Caption: Pathways affecting cell viability measured by crystal violet.

References

Experimental setup for studying the electrochemical properties of Anthraquinone Violet.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone Violet is a synthetic organic compound belonging to the anthraquinone family of derivatives. Compounds in this class are of significant interest due to their rich redox chemistry, which makes them suitable for a wide range of applications, including as electrochemical probes, redox mediators in biosensors, and active materials in energy storage devices.[1][2][3] Understanding the electrochemical properties of this compound is crucial for elucidating its mechanism of action, stability, and potential applications in various scientific and therapeutic fields.

This document provides detailed protocols for the electrochemical characterization of this compound using a standard three-electrode setup. The primary techniques covered are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). These methods allow for the determination of key parameters such as redox potentials, electron transfer kinetics, and electrode-surface interactions.

Core Principles of Featured Electrochemical Techniques

  • Cyclic Voltammetry (CV): A versatile technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, providing information about the redox processes occurring at the electrode surface. It is used to determine the formal redox potential, study the reversibility of redox reactions, and understand reaction mechanisms.[4][5]

  • Differential Pulse Voltammetry (DPV): A highly sensitive method where fixed-magnitude pulses are superimposed on a linear potential ramp.[6][7] The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.[8][9] This technique minimizes the contribution of non-faradaic (charging) current, resulting in enhanced signal-to-noise ratios and lower detection limits, making it ideal for quantitative analysis.[6][8]

  • Electrochemical Impedance Spectroscopy (EIS): A powerful technique for investigating the properties of the electrode-electrolyte interface.[10] A small amplitude AC potential is applied to the system at various frequencies, and the resulting current is measured. The impedance data provides insights into the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode surface.[11][12]

Experimental Workflow

The overall process for the electrochemical study of this compound is outlined below. It begins with sample and electrolyte preparation, followed by electrochemical cell assembly, and concludes with data acquisition using CV, DPV, and EIS techniques.

G cluster_prep 1. Preparation Stage cluster_setup 2. Setup Stage cluster_analysis 3. Analysis Stage cluster_data 4. Data Interpretation prep_solution Prepare this compound Solution (e.g., 1 mM) prep_electrolyte Prepare Supporting Electrolyte (e.g., 0.1 M TBAPF6 in DMF) assemble_cell Assemble Three-Electrode Cell (WE, RE, CE) prep_electrolyte->assemble_cell purge_n2 Purge Solution with Inert Gas (N2 or Ar) (To remove dissolved O2) assemble_cell->purge_n2 run_cv Cyclic Voltammetry (CV) (Determine Redox Potentials & Reversibility) purge_n2->run_cv run_dpv Differential Pulse Voltammetry (DPV) (Quantitative Analysis) run_cv->run_dpv run_eis Electrochemical Impedance Spectroscopy (EIS) (Interface & Kinetic Analysis) run_dpv->run_eis analyze_data Analyze Data & Extract Parameters (E½, ΔEp, I_peak, Rct) run_eis->analyze_data

Caption: Experimental workflow for electrochemical analysis.

Anticipated Redox Mechanism

Anthraquinone and its derivatives typically undergo a two-step, one-electron reduction process in aprotic media. The first step forms a stable radical anion (AQ•−), and the second step forms a dianion (AQ2−). This mechanism is fundamental to their electrochemical behavior.

G AQ This compound (AQ) AQ_rad Radical Anion (AQ•−) AQ->AQ_rad + e⁻ (E¹½) AQ_dianion Dianion (AQ2−) AQ_rad->AQ_dianion + e⁻ (E²½)

Caption: Two-step redox mechanism of anthraquinone.

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆), for electrochemical analysis, ≥99.0%

  • Argon or Nitrogen gas, high purity

  • Working Electrode (WE): Glassy carbon electrode (GCE), 3 mm diameter

  • Reference Electrode (RE): Ag/AgCl (in 3 M KCl)

  • Counter Electrode (CE): Platinum wire or mesh

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads

  • Potentiostat/Galvanostat with EIS capability

Solution Preparation
  • Supporting Electrolyte (0.1 M TBAPF₆ in DMF): In an inert atmosphere (glovebox), dissolve 3.87 g of TBAPF₆ in 100 mL of anhydrous DMF. This solution will serve as the blank and the solvent for the analyte.

  • Analyte Stock Solution (10 mM this compound in DMF): Accurately weigh the required amount of this compound and dissolve it in a known volume of anhydrous DMF to achieve a 10 mM concentration.

  • Working Solution (1 mM this compound): Dilute the 10 mM stock solution with the 0.1 M TBAPF₆/DMF supporting electrolyte to prepare the final 1 mM working solution for analysis.

Electrode Preparation and Cell Assembly
  • Working Electrode Polishing: Polish the glassy carbon electrode surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 3 minutes. Rinse thoroughly with deionized water and then with anhydrous DMF. Dry the electrode completely before use.

  • Cell Assembly: Place 10 mL of the 1 mM this compound working solution into the electrochemical cell.

  • Insert the polished glassy carbon working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell. Ensure the electrodes are properly immersed in the solution.

  • Deoxygenation: Purge the solution with high-purity argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiments.

Cyclic Voltammetry (CV) Protocol
  • Setup: Connect the electrodes to the potentiostat.

  • Parameters:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: -2.0 V

    • Vertex Potential 2: 0.0 V

    • Scan Rate: 100 mV/s

    • Number of Cycles: 3

  • Execution: Run the experiment. Record the voltammogram from the second or third cycle to ensure a stable response.

  • Scan Rate Dependence: Repeat the experiment at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

Differential Pulse Voltammetry (DPV) Protocol
  • Setup: Use the same cell setup as for CV.

  • Parameters:

    • Initial Potential: 0.0 V

    • Final Potential: -2.0 V

    • Pulse Height (Amplitude): 50 mV[9]

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

    • Pulse Period: 200 ms

  • Execution: Run the DPV scan and record the resulting voltammogram. The peak potential and peak height are the key parameters for analysis.

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Setup: Use the same cell setup.

  • Parameters:

    • DC Potential: Set to the formal potential (E½) of the first redox couple obtained from the CV measurement.

    • AC Amplitude (Voltage): 10 mV

    • Frequency Range: 100 kHz to 0.1 Hz

  • Execution: Perform the EIS measurement. The data is typically presented as a Nyquist plot (Z' vs. -Z'').

  • Analysis: Fit the Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to determine the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).

Data Presentation and Interpretation

The data obtained from the electrochemical experiments should be systematically organized for clear interpretation and comparison.

Table 1: Cyclic Voltammetry Data for this compound

This table summarizes the key parameters extracted from the cyclic voltammograms at different scan rates. The formal potential (E½) is calculated as the average of the cathodic (Epc) and anodic (Epa) peak potentials. The peak separation (ΔEp = |Epa - Epc|) provides insight into the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV.

Scan Rate (mV/s)Redox Couple 1 (AQ/AQ•−) Redox Couple 2 (AQ•−/AQ2−)
E½ (V vs. Ag/AgCl) ΔEp (mV) E½ (V vs. Ag/AgCl) ΔEp (mV)
25-0.7562-1.3568
50-0.7565-1.3671
100-0.7668-1.3775
200-0.7773-1.3882

Data are hypothetical and for illustrative purposes.

Table 2: Differential Pulse Voltammetry and EIS Data

DPV provides precise peak potentials (Ep) which are related to the formal potential.[9] EIS, performed at the formal potential of the first redox couple, yields the charge-transfer resistance (Rct), which is inversely proportional to the electron transfer rate.

TechniqueParameterValue
DPV Peak Potential 1 (Ep1 vs. Ag/AgCl)-0.73 V
Peak Potential 2 (Ep2 vs. Ag/AgCl)-1.33 V
EIS Charge-Transfer Resistance (Rct)155 Ω
Solution Resistance (Rs)85 Ω

Data are hypothetical and for illustrative purposes.

By following these detailed protocols, researchers can effectively characterize the electrochemical properties of this compound, providing valuable data for its potential applications in drug development, materials science, and beyond.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Anthraquinone Violet (C.I. 60725)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of Anthraquinone Violet, also known as Solvent Violet 13 or C.I. 60725. The information is intended for research purposes and should be performed by qualified personnel in a well-equipped laboratory.

Introduction

This compound, with the chemical name 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a synthetic dye widely used in various industrial applications, including the coloring of plastics, resins, and hydrocarbon solvents.[1][2] In a research context, it serves as a valuable scaffold for the development of novel functional materials and has been investigated for its potential in other applications. This document outlines two common methods for its synthesis on a laboratory scale.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name1-Hydroxy-4-(4-methylanilino)anthracene-9,10-dione[1]
Common NamesSolvent Violet 13, C.I. 60725, D&C Violet No. 2[1]
CAS Number81-48-1[3][4]
Molecular FormulaC₂₁H₁₅NO₃[1]
Molecular Weight329.35 g/mol [1]
AppearanceViolet powder[3]
Melting Point142-143 °C[5]
SolubilityInsoluble in water; soluble in acetone, toluene, benzene, and N,N-dimethylformamide.[1][2]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Protocol 1 describes a traditional approach, while Protocol 2 outlines a more modern, one-pot synthesis that avoids the handling of a toxic intermediate.

Protocol 1: Synthesis via Condensation with p-Toluidine

This method involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. This is a well-established route for producing anthraquinone dyes.[6]

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • p-Toluidine

  • Boric Acid

  • An appropriate high-boiling solvent (e.g., N,N-dimethylformamide or an ionic liquid)

  • Hydrochloric Acid (for workup)

  • Methanol (for washing)

  • Water (for washing)

Equipment:

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Heating mantle

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1,4-dihydroxyanthraquinone, p-toluidine, and boric acid in a suitable solvent.

  • Heat the reaction mixture to 95-105 °C with constant stirring.[7]

  • Maintain the reaction at this temperature for several hours until completion (monitoring by TLC is recommended).

  • Cool the reaction mixture to 40-50 °C.[7]

  • Perform a suction filtration to collect the crude product.[7]

  • The filter cake is then subjected to an acidic workup, typically by creating a slurry with a dilute hydrochloric acid solution at 60-70 °C, to remove unreacted starting materials and byproducts.[8]

  • Filter the product again and wash sequentially with hot water and methanol until the filtrate is colorless.

  • Dry the purified this compound in a vacuum oven.

Expected Yield: Yields for this method can be high, with some reports indicating over 90%.[9]

Protocol 2: One-Pot Synthesis via In-Situ Reduction of 4-Nitrotoluene

This environmentally friendlier method avoids the direct use of the highly toxic p-toluidine by reducing 4-nitrotoluene in the same reaction vessel.[8][10] This protocol is adapted from a patented industrial process for a laboratory setting.[8]

Materials:

  • 1,4-Dihydroxyanthraquinone

  • 4-Nitrotoluene

  • Iron powder (for reduction)

  • Boric acid

  • Methanol

  • Hydrogen source (e.g., hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate)

  • Palladium on carbon (if using transfer hydrogenation)

  • Hydrochloric acid

  • Water

Equipment:

  • A reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator or a round-bottom flask equipped for handling flammable gases if using H₂ gas). For transfer hydrogenation, a standard reflux setup is sufficient.

  • Heating mantle with stirring

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In the reaction vessel, combine methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid.[8]

  • If using hydrogen gas, flush the vessel with nitrogen before introducing hydrogen. Heat the mixture to 50-60 °C and stir under a hydrogen atmosphere until hydrogen uptake ceases.[8] (Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood).

  • After the reduction is complete, increase the temperature to 90-100 °C to facilitate the condensation reaction. Maintain this temperature for at least 5 hours.[8]

  • Cool the reaction mixture to approximately 60 °C.

  • Introduce air into the mixture to oxidize the intermediate leuco dye to the final product.[8]

  • Add hydrochloric acid to the mixture to form a slurry, heating to 60-70 °C to aid in the removal of impurities.[8]

  • Collect the product by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • Dry the final product, this compound, in a vacuum oven.

Quantitative Data from a Related Industrial Process:

ParameterValueReference
Purity96%[8]
Yield88.3%[8]

Purification and Characterization

For research purposes, a high degree of purity is often required. The crude product obtained from the synthesis can be further purified by:

  • Recrystallization: While specific solvents are not extensively reported, solvents in which the dye is soluble at high temperatures and less soluble at lower temperatures, such as toluene or ethanol, could be effective.

  • Solvent Extraction: This technique can be used to separate the dye from impurities based on their differing solubilities in two immiscible liquids. Dichloromethane has been noted as a suitable organic solvent for extraction.[6]

  • Column Chromatography: Silica gel or alumina can be used as the stationary phase with an appropriate eluent system to achieve high purity.

Characterization Data:

  • Mass Spectrometry (GC-MS): m/z peaks at 329 (M+), 330, and 328.[11]

  • UV-Vis Spectroscopy: Spectral data is available and can be used for quantitative analysis.[11]

  • Infrared Spectroscopy (FTIR): An IR spectrum can be used to identify functional groups.[11]

Diagrams

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (1,4-Dihydroxyanthraquinone, Amine Source) reaction Condensation Reaction start->reaction oxidation Oxidation (if necessary) reaction->oxidation crude_product Crude this compound oxidation->crude_product workup Acidic Workup crude_product->workup washing Washing (Water, Methanol) workup->washing drying Drying washing->drying high_purity High-Purity Techniques (Recrystallization, Chromatography) drying->high_purity final_product Pure this compound high_purity->final_product

Caption: General workflow for the synthesis and purification of this compound.

Reaction Scheme for the One-Pot Synthesis

G reagents 1,4-Dihydroxyanthraquinone + 4-Nitrotoluene reduction Reduction (Fe, H2 or Transfer Hydrogenation) reagents->reduction intermediate 1,4-Dihydroxyanthraquinone + p-Toluidine (in situ) reduction->intermediate condensation Condensation (Heat, Boric Acid) intermediate->condensation leuco Leuco Compound condensation->leuco oxidation Oxidation (Air) leuco->oxidation product This compound oxidation->product

Caption: Reaction pathway for the one-pot synthesis of this compound.

References

Application Notes: Anthraquinone Violet as a Colorant in Polymer and Resin Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone colorants are a class of synthetic dyes and pigments known for their exceptional stability and vibrant shades, ranging from red to blue.[1] This document focuses on Anthraquinone Violet, specifically C.I. Solvent Violet 13 (CAS No. 81-48-1), a widely used colorant for amorphous and crystalline polymers.[2][3][4] Its molecular structure imparts high thermal stability, excellent lightfastness, and good migration resistance, making it suitable for coloring various resins and polymers, including those used in high-temperature engineering applications.[4][5][6]

These application notes provide comprehensive data, experimental protocols, and process workflows for the effective use of this compound (C.I. Solvent Violet 13) in polymer and resin manufacturing. The information is intended for professionals in research and development, quality control, and manufacturing, including those in sectors such as medical devices where polymer integrity and colorant stability are critical.

Physical and Chemical Properties

C.I. Solvent Violet 13 is an anthraquinone derivative characterized by its bluish-violet hue and high tinting strength.[2][3] It is insoluble in water but soluble in various organic solvents, which facilitates its incorporation into polymer matrices.[4][5]

Table 1: General Properties of C.I. Solvent Violet 13

PropertyValueReference
C.I. Name Solvent Violet 13[2][5]
CAS Number 81-48-1[3]
Chemical Formula C₂₁H₁₅NO₃[2]
Molecular Weight 329.35 g/mol [4]
Appearance Bluish-violet powder[3][6]
Melting Point 189°C[2][3]
Density ~1.35 g/cm³[3]

Performance Data in Polymers

The performance of a colorant is highly dependent on the polymer matrix and the processing conditions. C.I. Solvent Violet 13 exhibits excellent stability in a range of common thermoplastics.

Table 2: Thermal Stability and Recommended Use of C.I. Solvent Violet 13 in Various Polymers

PolymerHeat Resistance (°C/5min)Recommended UseReference
Polystyrene (PS) 300°C[2][3]
Acrylonitrile Butadiene Styrene (ABS) 290°C[2]
Polycarbonate (PC) 310°C[2]
Polyethylene Terephthalate (PET) 290°C[2]
Polymethyl Methacrylate (PMMA) -[4][6]
Unplasticized PVC (uPVC/RPVC) -[4][6]
Polyamide (PA6/PA66) -[2]
  • : Recommended

  • : Not Recommended

Table 3: Lightfastness of C.I. Solvent Violet 13

Polymer SystemTest ConditionBlue Wool Scale (1-8)Reference
Polystyrene (PS) 1/3 Standard Depth (SD), White Reduction6[2]
Polystyrene (PS) 1/25 SD, Transparent7-8[2][3]
Polycarbonate (PC) 1/3 SD, White Reduction7-8[2]
Polycarbonate (PC) 1/25 SD, Transparent8[2]
PET 1/3 SD, White Reduction7-8[2]
PET 1/25 SD, Transparent8[2]

Note: The Blue Wool Scale measures lightfastness, where 1 is very poor and 8 is excellent.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a polymer matrix. Polycarbonate (PC) is used as an example, but parameters can be adapted for other polymers based on their specific processing windows.

Protocol 1: Incorporation via Twin-Screw Melt Compounding

Objective: To create a colored polycarbonate compound or masterbatch with uniform dispersion of C.I. Solvent Violet 13.

Materials & Equipment:

  • Polycarbonate (PC) pellets, injection molding grade (e.g., MFI 6.5-25 g/10min ), dried at 120°C for 4 hours.

  • C.I. Solvent Violet 13 powder.

  • Co-rotating twin-screw extruder with gravimetric feeders and strand pelletizer.

  • Micrometer, colorimeter.

Methodology:

  • Premixing (Optional, for Masterbatch): For masterbatch production, pre-blend PC powder with a high concentration of Solvent Violet 13 (e.g., 20-40%) and a dispersing agent. For full compounds, this step is not required.

  • Feeder Calibration: Calibrate the gravimetric feeders for the PC pellets and the colorant powder to achieve the desired final concentration (e.g., 0.05% - 1.0% for a full compound).

  • Extruder Setup:

    • Set the temperature profile for the extruder zones. For polycarbonate, a typical profile is:

      • Zone 1 (Feed): 100°C

      • Zones 2-5: 230°C → 250°C → 260°C → 270°C

      • Zones 6-9: 280°C

      • Die: 280°C

    • Set the screw speed. A range of 500-800 rpm is common for PC compounding, which provides a balance of mixing and residence time.

  • Extrusion:

    • Start the main PC feeder.

    • Once the polymer melt is established, start the colorant feeder to introduce the Solvent Violet 13 into the melt stream.

    • The molten, colored polymer will exit the die as strands.

  • Pelletization:

    • Quench the polymer strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce colored PC pellets.

  • Quality Control:

    • Visually inspect the pellets for uniform color.

    • Measure the color of the pellets using a colorimeter to ensure it is within specification.

Protocol 2: Preparation of Test Specimens via Injection Molding

Objective: To produce standardized test plaques for color, lightfastness, and heat stability evaluation.

Materials & Equipment:

  • Colored PC pellets from Protocol 1.

  • Injection molding machine.

  • Standard test plaque mold (e.g., for ASTM D638 tensile bars or 50mm x 50mm color chips).

Methodology:

  • Drying: Ensure the colored PC pellets are dried (120°C for 4 hours) to a moisture content below 0.02% to prevent hydrolysis during molding.

  • Injection Molding Machine Setup:

    • Barrel Temperature: Set a temperature profile suitable for PC, e.g., 270°C to 320°C.

    • Mold Temperature: Set between 80°C and 120°C. Higher temperatures can improve surface finish and reduce stress.

    • Injection Pressure: Typically 70-140 MPa.

    • Injection Speed: Adjust based on part geometry to avoid defects.

    • Holding Pressure: Apply sufficient holding pressure to prevent sink marks.

  • Molding: Purge the machine with uncolored PC before introducing the colored pellets. Mold the test specimens according to the established parameters.

  • Specimen Handling: Allow specimens to cool completely. Label them clearly for subsequent testing. At least three replicates should be produced for each test.

Protocol 3: Evaluation of Color and Heat Stability

Objective: To quantify the color of the specimens and assess the stability of the colorant at elevated temperatures.

Materials & Equipment:

  • Spectrophotometer or colorimeter.

  • Laboratory oven.

  • Gray scale for assessing color change.

Methodology:

  • Initial Color Measurement (Baseline):

    • Calibrate the spectrophotometer.

    • Measure the color coordinates (CIE Lab*) of the molded specimens according to ISO/CIE 11664-4 or ASTM D2244 .[2][6] This serves as the T₀ baseline.

  • Heat Stability Test:

    • Place a set of specimens in a laboratory oven at a temperature representative of a high-end processing condition (e.g., 310°C for PC).

    • Remove specimens at set time intervals (e.g., 5, 10, 15, and 20 minutes).

    • Allow specimens to cool to room temperature.

  • Post-Exposure Color Measurement:

    • Measure the Lab* values for each heat-exposed specimen.

    • Calculate the color difference (ΔE₀₀) between the baseline and each exposed specimen using the formulas in ASTM D2244. A larger ΔE indicates greater color change and lower heat stability.[2][6]

Protocol 4: Evaluation of Lightfastness

Objective: To assess the resistance of the colored polymer to degradation from UV light and moisture.

Materials & Equipment:

  • Accelerated weathering apparatus (e.g., QUV tester with UVA-340 lamps).

  • Spectrophotometer or colorimeter.

Methodology:

  • Baseline Measurement: Measure and record the initial Lab* color values of the test specimens as described in Protocol 3.

  • Accelerated Weathering:

    • Mount the specimens in the weathering apparatus.

    • Expose the specimens to a standardized cycle, such as those described in ASTM D4329 or ISO 4892-3 .[3][4][5] A common cycle for plastics is:

      • 8 hours of UV exposure at 60°C using UVA-340 lamps.

      • 4 hours of condensation (darkness) at 50°C.

    • Continue the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Interim and Final Measurements:

    • Periodically remove the specimens to measure color change (ΔE*₀₀) and any other property changes (e.g., gloss, cracking).

    • Compare the color change against a control sample or a known standard.

    • The lightfastness can be rated using the Blue Wool Scale by comparing the color change to that of the blue wool standards exposed under the same conditions.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_testing Quality Control & Testing cluster_analysis Analysis polymer Polymer Resin (e.g., PC Pellets) drying Dry Polymer (120°C, 4 hrs) polymer->drying colorant This compound (C.I. Solvent Violet 13) compounding Melt Compounding (Twin-Screw Extruder) colorant->compounding drying->compounding molding Injection Molding (ASTM Test Specimens) compounding->molding color_test Color Measurement (ASTM D2244) molding->color_test heat_test Heat Stability Test (Oven Exposure) molding->heat_test light_test Lightfastness Test (ASTM D4329) molding->light_test data_analysis Data Analysis (Calculate ΔE*) color_test->data_analysis heat_test->data_analysis light_test->data_analysis report Final Report & Specification data_analysis->report

Caption: Workflow for Incorporating and Testing this compound.

logical_relationship A Anthraquinone Structure B High Thermal Stability A->B leads to C Excellent Lightfastness A->C leads to D Good Migration Resistance A->D leads to E Suitability for Engineering Plastics (PC, PET) B->E enables use in G Outdoor or High-Exposure Applications C->G suitable for H Critical Applications (e.g., Medical Device Housing) D->H critical for F High Processing Temperatures F->E requires

References

Staining protocols for identifying Gram-positive bacteria using crystal violet.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Gram staining technique, a critical method for the classification of bacteria based on their cell wall structure. The primary focus is the identification of Gram-positive bacteria through the retention of the crystal violet stain.

Principle of Gram Staining

Gram staining is a differential staining technique that categorizes bacteria into two main groups: Gram-positive and Gram-negative.[1] This differentiation is based on the physical and chemical properties of their cell walls.[2] Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, which retains the primary stain, crystal violet, causing them to appear purple or blue under a microscope.[3][4] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer and an outer lipid membrane.[5][6] This outer membrane is dissolved by a decolorizing agent, allowing the crystal violet-iodine complex to escape, and the cells are then counterstained, typically with safranin, appearing pink or red.[6][7]

The staining mechanism involves four key steps:

  • Primary Staining: Crystal violet, a cationic dye, penetrates the cell walls of both Gram-positive and Gram-negative bacteria, staining them purple.[8]

  • Mordant Application: Gram's iodine is added, forming a large, insoluble crystal violet-iodine (CV-I) complex within the cells.[7][9]

  • Decolorization: A solvent, typically ethanol or an acetone-ethanol mixture, is applied. In Gram-positive bacteria, the decolorizer dehydrates the thick peptidoglycan layer, shrinking the pores and trapping the CV-I complex inside.[6][10] In Gram-negative bacteria, the decolorizer dissolves the outer membrane and the thin peptidoglycan layer is unable to retain the CV-I complex.[3]

  • Counterstaining: A secondary stain, such as safranin, is applied. This stains the now colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.[3][7]

Key Reagents and Their Preparation

Successful Gram staining relies on the correct preparation and application of the following reagents:

ReagentComponentConcentration/Preparation
Primary Stain Solution A:
Crystal Violet (90% dye content)2.0 g
Ethanol (95%)20 ml
Solution B:
Ammonium oxalate0.8 g
Distilled water80 ml
Mix solutions A and B. Let stand for 24 hours before use and filter.
Mordant Gram's Iodine
Iodine1.0 g
Potassium iodide2.0 g
Distilled water300 ml
Grind iodine and potassium iodide in a mortar, slowly adding water until dissolved. Store in an amber bottle.
Decolorizer Ethanol95% (vol/vol)
Alternatively, a 1:1 mixture of acetone and 95% ethanol can be used.
Counterstain Stock Solution:
Safranin O2.5 g
Ethanol (95%)100 ml
Working Solution:
Stock solution10 ml
Distilled water90 ml

Table adapted from ASM Gram Stain Protocols.[11]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for performing a Gram stain.

1. Smear Preparation:

  • From Broth Culture: Aseptically transfer 1-2 loopfuls of broth culture onto a clean glass slide. Allow to air dry. Do not spread the drops.[12]

  • From Solid Media: Place a small drop of sterile water or saline on a clean glass slide. Aseptically transfer a small amount of a bacterial colony and gently mix it into the drop to create a thin, even suspension.[1]

  • Air Dry: Allow the smear to air dry completely.[6]

  • Heat Fixation: Pass the dried slide, smear side up, quickly through the flame of a Bunsen burner two to three times.[13] This kills the bacteria and adheres them to the slide.[2] Avoid overheating, as it can distort cell morphology.

2. Staining Procedure:

StepReagentIncubation TimeProcedure
1Crystal Violet (Primary Stain)30-60 secondsFlood the heat-fixed smear with crystal violet solution.[1][6]
2Water Rinse ~5 secondsGently rinse the slide with a stream of tap water to remove excess stain.[3]
3Gram's Iodine (Mordant)1 minuteFlood the smear with Gram's iodine solution.[12]
4Water Rinse ~5 secondsGently rinse the slide with tap water.[3]
5Decolorizer (e.g., 95% Ethanol)3-15 secondsHold the slide at an angle and apply the decolorizer drop by drop until the runoff is clear.[11][13] This is a critical step; over-decolorization can lead to false Gram-negative results, while under-decolorization can cause Gram-negative bacteria to appear Gram-positive.[14]
6Water Rinse ~5 secondsImmediately rinse the slide with tap water to stop the decolorization process.[12]
7Safranin (Counterstain)30-60 secondsFlood the smear with safranin solution.[12][15]
8Water Rinse ~5 secondsGently rinse the slide with tap water to remove excess safranin.[3]
9Drying -Blot the slide gently with bibulous paper or allow it to air dry completely.[6]

3. Microscopic Examination:

  • Place the stained, dried slide on the microscope stage.

  • Start by focusing on the smear using the low-power objective.

  • Progress to the high-dry objective and finally to the oil immersion (100X) objective for detailed observation.[15]

  • Gram-positive bacteria will appear purple or deep blue, while Gram-negative bacteria will appear pink or red.[13] Observe cell morphology (e.g., cocci, bacilli) and arrangement (e.g., clusters, chains).[15]

Visualization of the Gram Staining Workflow and Mechanism

Gram_Stain_Workflow cluster_procedure Staining Protocol start Start: Heat-fixed smear crystal_violet 1. Crystal Violet (30-60s) start->crystal_violet rinse1 Rinse crystal_violet->rinse1 iodine 2. Gram's Iodine (1 min) rinse1->iodine rinse2 Rinse iodine->rinse2 decolorize 3. Decolorizer (3-15s) rinse2->decolorize rinse3 Rinse decolorize->rinse3 safranin 4. Safranin (30-60s) rinse3->safranin rinse4 Rinse safranin->rinse4 dry Dry rinse4->dry observe Microscopic Observation dry->observe

Caption: The sequential workflow of the Gram staining protocol.

Gram_Stain_Mechanism Mechanism of Differential Staining gp_cell Thick Peptidoglycan Layer Cytoplasmic Membrane gp_cv Cells appear purple gp_cell->gp_cv 1. Crystal Violet gp_iodine CV-I complex trapped by dehydrated peptidoglycan gp_cv->gp_iodine 2. Iodine gp_decolorize CV-I complex retained gp_iodine->gp_decolorize 3. Decolorizer gp_safranin Cells remain purple gp_decolorize->gp_safranin 4. Safranin gn_cell Outer Membrane Thin Peptidoglycan Layer Cytoplasmic Membrane gn_cv Cells appear purple gn_cell->gn_cv 1. Crystal Violet gn_iodine CV-I complex formed gn_cv->gn_iodine 2. Iodine gn_decolorize Outer membrane dissolves, CV-I complex washed out gn_iodine->gn_decolorize 3. Decolorizer gn_safranin Cells stained pink/red gn_decolorize->gn_safranin 4. Safranin step1 Crystal Violet step2 Gram's Iodine step3 Decolorization step4 Safranin

Caption: The differential staining mechanism in Gram-positive and Gram-negative bacteria.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Gram-positive bacteria appear pink/red - Over-decolorization.[14] - Smear is too thin. - Old culture with a deteriorating cell wall.[15] - Insufficient application of crystal violet or iodine.- Reduce decolorization time.[14] - Ensure an appropriate smear thickness. - Use a fresh culture (ideally 18-24 hours old). - Adhere to the recommended incubation times for the primary stain and mordant.
Gram-negative bacteria appear purple/blue - Under-decolorization.[16] - Smear is too thick.[15]- Increase decolorization time, ensuring the runoff is clear.[16] - Prepare a thinner smear to allow for proper reagent penetration.
No cells visible on the slide - Improper heat-fixing.[14]- Ensure the slide is passed through the flame sufficiently to adhere the cells without overheating.
Crystal precipitates on the slide - Stain solution was not filtered.- Filter the crystal violet stain before use.
Inconsistent staining across the slide - Uneven smear preparation. - Incomplete flooding of the slide with reagents.- Prepare a smooth, even smear. - Ensure the entire smear is covered by each reagent during every step.

Applications in Research and Drug Development

  • Bacterial Identification and Classification: Gram staining is often the first step in identifying an unknown bacterial culture, providing rapid preliminary information about the organism.[1]

  • Clinical Diagnostics: In a clinical setting, a Gram stain of a patient sample (e.g., sputum, urine, wound swab) can quickly guide the initial choice of antibiotic therapy before culture results are available.[4]

  • Drug Development: The differential cell wall structure of Gram-positive and Gram-negative bacteria is a key consideration in the development of new antibiotics. Many antibiotics are effective against only one of these groups.

  • Quality Control: In pharmaceutical manufacturing and other industries, Gram staining is used to monitor for microbial contamination.

  • Research: It is a fundamental technique in microbiology research for studying bacterial morphology, physiology, and pathogenesis.[1]

References

Application Notes & Protocols: Utilizing Anthraquinone Violet as a Scaffold for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Anthraquinone Violet (also known as Solvent Violet 13 or C.I. 60725) as a foundational scaffold for the development of new pharmaceutical agents. While direct therapeutic applications of this compound are not extensively documented, the broader class of anthraquinone derivatives has yielded numerous clinically significant compounds, particularly in oncology.[1][2][3][4][5] This document outlines the rationale for exploring this compound derivatives, summarizes the known biological activities of related compounds, and provides detailed protocols for preliminary in vitro evaluation.

Introduction: The Therapeutic Potential of Anthraquinones

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione core structure.[6] They are found in nature and have been used in traditional medicine for centuries.[1][7] The rigid, planar structure of the anthraquinone scaffold allows it to intercalate with DNA, a mechanism central to the activity of several anticancer drugs like doxorubicin and mitoxantrone.[8][9] Beyond DNA intercalation, anthraquinone derivatives have been shown to exert their biological effects through various mechanisms, including:

  • Inhibition of key enzymes: Many anthraquinones are potent inhibitors of topoisomerases, kinases, and telomerases, which are crucial for cancer cell proliferation and survival.[3][4][7]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.[6][10]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress, leading to cellular damage and apoptosis in tumor cells.[6]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[1][11]

This compound, or 1-hydroxy-4-(p-tolylamino)anthraquinone, presents a unique starting point for medicinal chemistry efforts due to its specific substitution pattern.[12] By modifying its functional groups, researchers can potentially develop novel compounds with enhanced potency, selectivity, and reduced toxicity compared to existing therapies.[2][8]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of structurally related anthraquinone derivatives, several signaling pathways are prime targets for investigation when developing new compounds based on the this compound scaffold.

a) ROS-Mediated Apoptosis via the JNK Pathway:

A number of anthraquinone compounds have been shown to induce the production of Reactive Oxygen Species (ROS) within cancer cells.[6] Elevated ROS levels can lead to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Activated JNK can then phosphorylate proteins in the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in apoptosis.[6]

ROS_JNK_Pathway Anthraquinone_Violet_Derivative This compound Derivative ROS ROS Generation Anthraquinone_Violet_Derivative->ROS JNK_Activation JNK Activation ROS->JNK_Activation Mitochondrial_Stress Mitochondrial Stress JNK_Activation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

ROS/JNK-mediated apoptosis pathway.

b) Modulation of the PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some anthraquinone derivatives have demonstrated the ability to inhibit this pathway.[11] Inhibition of key components like PI3K, AKT, or mTOR can lead to the suppression of cell proliferation and the induction of apoptosis or autophagy.[11]

PI3K_AKT_mTOR_Pathway Anthraquinone_Violet_Derivative This compound Derivative PI3K PI3K Anthraquinone_Violet_Derivative->PI3K Apoptosis Apoptosis Anthraquinone_Violet_Derivative->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the PI3K/AKT/mTOR pathway.

Data Presentation: Cytotoxicity of Anthraquinone Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various anthraquinone derivatives against several human cancer cell lines, as reported in the literature. This data serves as a benchmark for the potential efficacy of novel compounds derived from this compound.

Table 1: IC50 Values of Selected Anthraquinone Derivatives (µM)

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Anthraquinone-thiosemicarbazone (34)K562Chronic Myelogenous Leukemia2.17[9]
Anthraquinone-thiosemicarbazone (35)K562Chronic Myelogenous Leukemia2.35[9]
3-(3-alkylaminopropoxy)-9,10-anthraquinone (31)PC3Prostate Cancer7.64[9]
Substituted anthraquinone (37)HT-29Colon Cancer8.5[9]
Substituted anthraquinone (37)DU-145Prostate Cancer10.2[9]
1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone (32)PC3Prostate Cancer8.89[9]

Table 2: IC50 Values of Amide Anthraquinone Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 (µg/mL)Reference
Amide anthraquinone-leucine (8a)HCT116Colon Cancer17.80[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the anticancer potential of novel this compound derivatives.

a) Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[13]

  • Materials:

    • Target cancer cell lines (e.g., HCT116, PC3, MCF-7)

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin/Streptomycin solution

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

    • Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[9]

    • MTT Incubation: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Anthraquinone Violet Derivative Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Experimental workflow for the MTT assay.

b) Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Target cancer cell lines

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.[13]

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[13]

    • Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[13]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[13]

c) Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.

  • Materials:

    • Target cancer cell lines

    • Ice-cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Fixation: Treat cells with the this compound derivative as described for the apoptosis assay. Harvest the cells, wash with PBS, and fix them by dropwise addition to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[9]

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[9]

    • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The anthraquinone scaffold is a proven pharmacophore in the development of anticancer agents.[1][2][3][4][5] this compound offers a distinct chemical starting point for the design of novel derivatives. By leveraging the established mechanisms of action of related compounds and employing the detailed protocols provided, researchers can systematically evaluate the therapeutic potential of new this compound-based compounds. Further investigation into the structure-activity relationships, target engagement, and in vivo efficacy of promising candidates will be crucial steps in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Anthraquinone Violet (Pigment Violet 23)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Anthraquinone Violet, specifically Pigment Violet 23 (Carbazole Violet).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Pigment Violet 23, offering potential causes and actionable solutions to improve reaction yield and product purity.

Question: Why is my yield of Pigment Violet 23 lower than expected?

Answer:

Low yields in Pigment Violet 23 synthesis can stem from several factors throughout the two main stages of the reaction: the initial condensation and the subsequent cyclization.

Potential Causes and Solutions:

StagePotential CauseRecommended Solution
Condensation Incomplete reaction between 3-amino-9-ethylcarbazole and chloranil.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature within the recommended range.[1]
Suboptimal water content in the reaction mixture.Surprisingly, the presence of a small amount of water (0.1 to 4% by weight relative to the total reaction mixture) can significantly improve the yield, regardless of the quality of the chloranil used.[2] For reactions in organic solvents like o-dichlorobenzene, a controlled addition of water may be beneficial.[2]
Loss of product during workup.During the aqueous workup, ensure the pH is adjusted correctly to fully precipitate the product. Avoid excessive washing with solvents in which the product has some solubility.[1]
Cyclization Inefficient cyclization of the intermediate.The use of a condensation agent, such as benzenesulfochloride, can accelerate and improve the cyclization reaction.[2] The reaction temperature for cyclization is critical and should be maintained within the optimal range to ensure complete conversion without degradation.
Formation of dark-colored, polymeric by-products.If the condensation reaction is pushed too hard by excessively long reaction times or high temperatures, by-products can form.[2] Adhering to the recommended reaction conditions is crucial.

Question: My final product has an off-color or appears dull. What is the likely cause?

Answer:

The color of this compound is highly sensitive to its purity. An unexpected color is often due to a mixture of compounds.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials or Intermediates Unreacted 3-amino-9-ethylcarbazole or the intermediate, 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone, can affect the final color.
Formation of Colored By-products Side reactions can generate colored impurities that dull the desired violet shade.
Residual Solvents or Reagents Trapped solvents or residual reagents from the synthesis or purification steps can impact the color.

Question: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What do they represent?

Answer:

Multiple spots on a TLC plate indicate that your product is a mixture of different compounds.

Potential Components of the Mixture:

  • Desired Product: The main spot should correspond to Pigment Violet 23.

  • Unreacted Starting Materials: Spots corresponding to 3-amino-9-ethylcarbazole and chloranil.

  • Intermediate: A spot for 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.

  • By-products: Additional spots may represent side-reaction products.

To identify the spots, you can run co-spots with known standards of your starting materials and, if available, the intermediate. A systematic approach to purification, such as column chromatography, can then be used to isolate the desired product.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

troubleshooting_workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions start Start Synthesis observation Observe Low Yield or Off-Color Product start->observation tlc Perform TLC Analysis observation->tlc multiple_spots Multiple Spots on TLC? tlc->multiple_spots low_yield_path Address Low Yield multiple_spots->low_yield_path No (Single Spot, but Low Yield) purity_path Address Purity Issues multiple_spots->purity_path Yes optimize_condensation Optimize Condensation: - Check water content - Monitor with TLC low_yield_path->optimize_condensation purify Purify Crude Product: - Recrystallization - Column Chromatography - Solvent Washing (Pyridine) purity_path->purify optimize_cyclization Optimize Cyclization: - Use condensation agent - Control temperature optimize_condensation->optimize_cyclization end Improved Yield & Purity optimize_cyclization->end purify->end

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Pigment Violet 23?

A1: Pigment Violet 23 is typically synthesized in a multi-step process.[1][3] The key steps are:

  • Condensation: 3-amino-9-ethylcarbazole reacts with chloranil (tetrachloro-p-benzoquinone) in an organic solvent, often in the presence of an acid acceptor like sodium acetate, to form the intermediate 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.[1]

  • Cyclization: The intermediate undergoes ring closure to form the final crude Pigment Violet 23. This step is often facilitated by heating in a high-boiling solvent and may be accelerated by a condensation agent.[2]

  • Purification/Conditioning: The crude pigment is then purified and conditioned to achieve the desired physical and coloristic properties. This can involve washing with solvents, grinding, or other treatments.[4][5]

Q2: What are the key reaction parameters to control for a high yield?

A2: Several parameters are critical for maximizing the yield of Pigment Violet 23. The table below summarizes key parameters and their typical values based on a patented process.[2]

ParameterRecommended Value/ConditionImpact on Yield
Reactant Ratio Excess tetrachlorobenzoquinone (chloranil) relative to 3-amino-9-ethylcarbazole.Ensures complete consumption of the more expensive aminocarbazole.
Solvent o-dichlorobenzene (a high-boiling point solvent).Allows for the necessary high temperatures for both condensation and cyclization.
Acid Acceptor Anhydrous sodium acetate.Neutralizes the HCl formed during the condensation reaction.
Water Content 0.1 to 4% by weight of the total reaction mixture.Significantly improves yield by facilitating the condensation reaction.[2]
Condensation Temperature 60-65°C.A balance to ensure a reasonable reaction rate without promoting side reactions.
Cyclization Temperature 176-180°C.High temperature is required for the ring-closing reaction.
Condensation Agent Benzenesulfochloride.Accelerates the cyclization step.[2]

Q3: What is the role of an acid acceptor in the synthesis?

A3: During the condensation reaction between 3-amino-9-ethylcarbazole and chloranil, hydrogen chloride (HCl) is produced as a by-product. The acid acceptor, typically a weak base like anhydrous sodium acetate, neutralizes this HCl.[2] This is important because the accumulation of acid can lead to undesirable side reactions and potentially degrade the product, thus lowering the yield and purity.

Q4: How can I purify the crude Pigment Violet 23?

A4: Purification of the crude pigment is crucial for achieving the desired color and performance properties. Several methods can be employed:

  • Solvent Washing: The crude product can be washed with various solvents to remove impurities. Washing with pyridine has been shown to be effective in removing by-products, leading to a purity of 98-99%.[4] Ethanol and hot water are also used for washing.[4]

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical; it should dissolve the pigment well at high temperatures but poorly at low temperatures.

  • Conditioning/Grinding: The crude pigment can be conditioned, for example, by grinding it in the presence of a grinding agent (like sodium chloride) and an organic solvent (like diethylene glycol).[5] This process can also improve properties like heat stability.[5]

Experimental Protocols

Key Experimental Protocol: Synthesis of Pigment Violet 23

This protocol is adapted from a patented industrial process and provides a detailed methodology for the synthesis of Pigment Violet 23.[2]

Materials:

  • 3-amino-9-ethylcarbazole

  • Chloranil (tetrachloro-p-benzoquinone)

  • Anhydrous sodium acetate

  • o-dichlorobenzene

  • Benzenesulfochloride

  • Water

Procedure:

  • Condensation Reaction:

    • In a suitable reaction vessel, introduce 1940 g of o-dichlorobenzene and heat to 50°C.

    • Add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.

    • While stirring vigorously, add 6.3 ml of water dropwise.

    • Maintain the mixture at 60-65°C for 3 hours, monitoring the disappearance of 3-amino-9-ethylcarbazole by TLC.

    • Once the starting material is consumed, heat the mixture to 115°C under vacuum for 5 hours to distill off the acetic acid formed.

  • Cyclization Reaction:

    • Release the vacuum and heat the reaction mixture to 150°C.

    • Add 45 g of benzenesulfochloride.

    • Increase the temperature to 176-180°C and stir at this temperature for 4 to 8 hours, or until no more acetic acid distills off.

  • Isolation and Purification:

    • Cool the mixture to 100°C and dilute with 500 g of o-dichlorobenzene.

    • Filter the hot mixture through a suction filter.

    • Wash the filter cake with o-dichlorobenzene until the filtrate is colorless.

    • Further wash the product with a suitable solvent like methanol to remove the o-dichlorobenzene, followed by washing with warm water.

    • Dry the final product in an oven.

Expected Yield: Approximately 85.5% of the theoretical yield, relative to the starting 3-amino-9-ethylcarbazole.[2]

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of Pigment Violet 23.

synthesis_workflow cluster_reactants Reactants cluster_condensation Condensation cluster_cyclization Cyclization cluster_purification Purification AEC 3-Amino-9-ethylcarbazole mix Mix Reactants in o-DCB at 50°C Chloranil Chloranil NaOAc Sodium Acetate oDCB o-Dichlorobenzene Water Water heat_condense Heat to 60-65°C for 3h mix->heat_condense distill_acetic Distill Acetic Acid at 115°C (vacuum) heat_condense->distill_acetic intermediate Intermediate Product distill_acetic->intermediate add_bsc Add Benzenesulfochloride at 150°C intermediate->add_bsc heat_cyclize Heat to 176-180°C for 4-8h add_bsc->heat_cyclize crude_product Crude Pigment Violet 23 heat_cyclize->crude_product filter Filter Hot Mixture crude_product->filter wash Wash with o-DCB, Methanol, Water filter->wash dry Dry Final Product wash->dry final_product Pure Pigment Violet 23 dry->final_product

References

Troubleshooting unexpected color changes in Anthraquinone dye synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anthraquinone Dye Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of anthraquinone dyes, with a focus on unexpected color changes.

Frequently Asked Questions (FAQs)

Q1: My final purified anthraquinone dye has an "off" color or appears dull. What is the likely cause?

An unexpected color in your final product is often an indication of impurities. The color of anthraquinone dyes is highly sensitive to their substitution pattern and the presence of contaminants.[1] Potential causes include:

  • Unreacted Starting Materials or Intermediates: The presence of residual starting materials or reaction intermediates can significantly alter the final color of the product.[1]

  • Side Products and Isomers: Unwanted side reactions can lead to the formation of isomeric byproducts, which may have different colors.[1][2] For example, in syntheses involving Friedel-Crafts reactions, different acylation positions can lead to a mixture of isomers.

  • Oxidation or Decomposition Products: Anthraquinone dyes can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases), leading to the formation of colored degradation products.[2]

  • Residual Metal Ions: Contamination from metal ions, such as chromium from oxidation reactions, can impart a greenish tint to the product.[1]

Q2: I observed a significant color change in my reaction mixture after adjusting the pH. Is this normal?

Yes, this is a common phenomenon. The color of many anthraquinone dyes is highly dependent on the pH of the solution. This is because changes in pH can alter the electronic structure of the chromophore by protonating or deprotonating functional groups like hydroxyl (-OH) or amino (-NH2) groups.[3][4] This change in ionization state affects the wavelength of light the molecule absorbs, thus changing its color. For instance, some dyes may appear one color in acidic conditions and another in alkaline conditions.[3][4]

Q3: My reaction produced a tarry, insoluble material instead of the expected crystalline dye. What went wrong?

The formation of tarry byproducts is a common issue in organic synthesis and can be attributed to several factors in anthraquinone dye production:

  • Excessive Heat: High reaction temperatures can promote polymerization of reactants or decomposition of the product, leading to the formation of insoluble tars.[2]

  • High Reactant Concentration: High concentrations of reactants, especially dienes in Diels-Alder reactions, can lead to polymerization.[2]

  • Presence of Catalysts: Certain catalysts, particularly strong acids or bases, can promote side reactions that lead to tar formation if not properly controlled.[2]

Q4: How does the choice of solvent affect the final color of my anthraquinone dye?

The solvent can influence the color of your dye through several mechanisms:

  • Solvatochromism: The polarity of the solvent can affect the energy levels of the dye's molecular orbitals, leading to a shift in the absorption maximum and a change in the observed color. A dye might exhibit different colors in polar versus non-polar solvents.

  • Solvent-Reactant Interactions: The solvent can influence reaction pathways, potentially favoring the formation of certain isomers or side products over others, thus affecting the final color.

  • Solubility: The solubility of reactants, intermediates, and the final product in the chosen solvent is crucial for a successful reaction. Poor solubility can lead to incomplete reactions or precipitation of undesired materials.

Troubleshooting Guides

Issue 1: Unexpected Color of the Final Product

If your purified dye exhibits an unexpected color, follow this troubleshooting workflow:

Troubleshooting Workflow for Unexpected Product Color

G A Unexpected Final Color B Analyze Purity (TLC, NMR, Mass Spec) A->B C Multiple Spots on TLC? B->C D Identify Impurities C->D Yes L Pure Product (Expected Color) C->L No, single spot (check literature for expected color) E Unreacted Starting Material/Intermediate D->E F Side Products/Isomers D->F G Degradation Products D->G H Purification E->H F->H G->H I Recrystallization H->I J Column Chromatography H->J K Solvent Washing H->K I->L J->L K->L G cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) Acidic_Form Protonated Form (e.g., -OH, -NH3+) Color_A Color A Acidic_Form->Color_A Alkaline_Form Deprotonated Form (e.g., -O-, -NH2) Acidic_Form->Alkaline_Form pH Change Color_B Color B Alkaline_Form->Color_B G A 1-Amino-2-bromo-4-hydroxyanthraquinone D Reaction Mixture A->D B Phenol B->D C Potassium Carbonate (Base) C->D F Condensation Reaction D->F E E Heating (e.g., 140-145°C) G Crude Disperse Red 60 F->G H Purification (Filtration, Washing, Drying) G->H I Pure Disperse Red 60 H->I

References

Strategies for minimizing impurities during the synthesis of Anthraquinone dyes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of anthraquinone dyes.

Troubleshooting Guide

Issue: My final product has an "off" color or appears dull.

  • Possible Cause: The color of anthraquinone dyes is highly sensitive to their substitution pattern and purity. An unexpected color is often the result of a mixture of compounds.

  • Troubleshooting Steps:

    • Check for Residual Chromium: Residual chromium (III) ions from the oxidation of anthracene can give the crude product a greenish tint.[1]

    • Analyze for Isomeric Byproducts: The presence of isomeric byproducts or unreacted starting materials can lead to a dull or incorrect color.[1]

    • Purification: Employ purification techniques such as recrystallization or column chromatography to separate the desired dye from impurities.

Issue: The yield of my desired product is unexpectedly low.

  • Possible Cause: Low yields can be attributed to several factors including incomplete reactions, side reactions, or loss of product during workup and purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Optimize Reaction Conditions: Re-evaluate reaction parameters such as temperature, reaction time, and catalyst concentration. Side reactions, like those in Friedel-Crafts acylation, can produce multiple isomers or poly-acylated products.[1]

    • Purification Efficiency: Be mindful of product loss during purification steps. When performing recrystallization, for example, ensure the solvent is fully saturated to maximize crystal formation and minimize loss in the mother liquor.

Logical Workflow for Troubleshooting Off-Color Product

G Troubleshooting Flowchart for Off-Color Anthraquinone Dye start Off-Color or Dull Product check_chromium Analyze for residual chromium (e.g., ICP-MS) start->check_chromium chromium_present Chromium detected check_chromium->chromium_present wash_product Wash with appropriate chelating agent or perform recrystallization chromium_present->wash_product Yes check_isomers Analyze for isomeric byproducts (e.g., TLC, HPLC, NMR) chromium_present->check_isomers No wash_product->check_isomers isomers_present Isomers or other impurities detected check_isomers->isomers_present purify Perform column chromatography or preparative TLC for separation isomers_present->purify Yes end_product Pure, Correctly Colored Product isomers_present->end_product No purify->end_product

Caption: Troubleshooting flowchart for an off-color anthraquinone dye product.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in anthraquinone dye synthesis?

Impurities can be introduced at various stages of the synthesis process. The main sources include:

  • Contaminated Starting Materials: The purity of the initial anthracene is crucial. Impurities such as phenanthrene, fluorene, and carbazole in anthracene can co-react and form their own oxidation products alongside the desired anthraquinone.[1]

  • Side Reactions: Synthesis methods like Friedel-Crafts acylation can lead to the formation of multiple isomers or poly-acylated products.[1] Additionally, subsequent reactions like sulfonation can be reversible, resulting in a mixture of products.[1][2]

  • Incomplete Reactions: Unreacted starting materials and intermediates are a frequent source of contamination.[1]

  • Residual Reagents and Catalysts: Reagents from oxidation steps (e.g., chromium salts) or catalysts from Friedel-Crafts reactions (e.g., aluminum chloride) may remain in the final product if not adequately removed.[1]

Q2: How can I minimize the formation of impurities during the synthesis reaction itself?

  • Use High-Purity Starting Materials: Whenever possible, start with the highest purity reagents available to reduce the introduction of contaminants that can lead to side products.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and stoichiometry to favor the formation of the desired product over side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related impurities.

Q3: What are the most effective methods for purifying crude anthraquinone dyes?

The choice of purification method depends on the nature of the impurities. The two most common and effective techniques are recrystallization and column chromatography.

Purification Method Best For Removing Advantages Disadvantages
Recrystallization Soluble impurities and byproducts with different solubility profiles.[1]Simple, cost-effective, and can handle large quantities.May not be effective for separating compounds with similar solubilities; potential for product loss in the mother liquor.
Column Chromatography Closely related impurities such as isomers and compounds with similar polarities.[1]High resolution separation, adaptable to various scales.More time-consuming, requires larger volumes of solvent, and can be more expensive.

Experimental Protocols

Protocol 1: Recrystallization of Crude Anthraquinone Dye

Objective: To remove soluble impurities by crystallizing the target compound from a hot, saturated solution.[1]

Materials:

  • Crude anthraquinone dye

  • Appropriate solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the dye is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude dye in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the dye completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[1]

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired dye from more closely related impurities, such as isomers.[1]

Materials:

  • Crude dye mixture

  • Chromatography column

  • Stationary phase (e.g., Silica Gel SiO₂)[1]

  • Mobile phase (eluent): A solvent system determined by TLC analysis.

  • Cotton or glass wool

  • Sand

  • Collection tubes

Experimental Workflow for Column Chromatography

G Workflow for Column Chromatography Purification prep Column Preparation loading Sample Loading prep->loading elution Elution loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Dye evaporation->product

Caption: Step-by-step workflow for purification via column chromatography.

Procedure:

  • Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the eluent and pour it into the column. Allow the silica to settle, then add another thin layer of sand on top to protect the surface.[1] Drain the solvent until its level is just at the top of the sand layer.[1]

  • Sample Loading: Dissolve the crude dye in a minimum amount of the eluent and carefully add it to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[1]

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting the solvent (fractions) as it flows through the column.[1] Maintain the solvent level above the silica at all times to prevent the column from running dry.[1]

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired dye and remove the solvent using a rotary evaporator to yield the purified product.[1]

References

Technical Support Center: Addressing Solubility Issues of Anthraquinone Violet in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Anthraquinone Violet and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a concern?

This compound refers to a class of synthetic dyes based on the anthraquinone structure. A common example is Solvent Violet 13, which is insoluble in water.[1][2] This poor aqueous solubility is a significant hurdle in research and development, particularly in biological assays and drug formulation, as it can lead to inaccurate results, low bioavailability, and difficulties in creating parenteral dosage forms.[3][4]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this purpose.[4][5] This stock solution can then be diluted to the final working concentration in the aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not be toxic to cells, typically below 0.5% for most cell lines.[4]

Q3: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What can I do?

Precipitation upon dilution is a common problem with hydrophobic compounds. Here are several troubleshooting strategies:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is within a non-toxic range for your specific cell line (e.g., <0.5%). You may need to perform a vehicle control experiment to determine the maximum tolerated concentration.[4]

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01% - 0.1%), in your final assay buffer can help maintain the compound's solubility.[3][4]

  • Employ Co-solvents: A co-solvent system, such as a mixture of DMSO, PEG300, and a surfactant like Tween-80, can be more effective than DMSO alone.[5]

  • Consider Advanced Formulation Strategies: If the above methods are insufficient, more advanced techniques like forming inclusion complexes with cyclodextrins or creating solid dispersions may be necessary.[3]

Q4: What are cyclodextrins, and how can they improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[3] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective at increasing the aqueous solubility of poorly soluble compounds.[3]

Q5: Can particle size reduction help with the solubility of this compound?

While not a direct solubilization technique, reducing the particle size through methods like micronization increases the surface area available for dissolution.[3][6] This can improve the rate and extent of dissolution in an aqueous medium.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using a new, anhydrous grade of DMSO. Gentle heating or sonication may also aid dissolution.[4]
Precipitation occurs upon dilution into aqueous media. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of the compound. Increase the final DMSO concentration, ensuring it remains non-toxic to cells.[4] Incorporate a surfactant (e.g., Tween-80) in the aqueous medium.[3]
Inconsistent results in biological assays. Poor solubility leading to variable compound concentration.Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider using a solubility-enhancing technique like cyclodextrin complexation for more consistent results.[3][4]
High background signal or cell death in vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.Determine the maximum tolerated solvent concentration for your specific cells and assay duration. Reduce the final solvent concentration in your experiments.[4][5]

Quantitative Data on Solubility

The following tables summarize the solubility data for this compound and related compounds in various solvents.

Table 1: Solubility of Anthraquinone Derivatives in Common Solvents

CompoundSolventSolubilityReference
2-HydroxyanthraquinoneWater~4.91 x 10⁻⁶ M[3]
Solvent Violet 13Water0.0093 mg/L[7]
2-HydroxyanthraquinoneDMSO~30 mg/mL[5]
2-HydroxyanthraquinoneDMF~5 mg/mL[5]
Solvent Violet 13Acetone, Toluene, BenzeneSoluble[1][2]

Table 2: Solubility of this compound 3RN in Supercritical CO₂

SystemMole Fraction Solubility Range
sc-CO₂0.047 x 10⁻⁵ to 0.546 x 10⁻⁵
sc-CO₂ with 6% mole methanol0.44 x 10⁻⁵ to 5.77 x 10⁻⁵

Data from a study on the solubility of this compound 3RN in supercritical carbon dioxide with and without a co-solvent.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general guideline for forming an inclusion complex with a cyclodextrin to enhance aqueous solubility.[3]

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Place the accurately weighed this compound and cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to the mortar to form a paste.

  • Trituration: Knead the paste thoroughly with the pestle for 45-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved to remove the solvent.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle and store it in a desiccator.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a general method for creating a solid dispersion with a hydrophilic polymer like PVP K30.[3]

  • Ratio Selection: Begin with drug-to-polymer weight ratios of 1:1, 1:2, and 1:5 to find the optimal ratio.

  • Dissolution: Dissolve the accurately weighed this compound and PVP K30 in a sufficient amount of a common solvent like methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Final Processing: Scrape the dried solid dispersion and pulverize it into a fine powder.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder stock_solution Prepare Stock Solution (e.g., in DMSO) start->stock_solution Initial Approach cyclodextrin Cyclodextrin Complexation (Kneading Method) start->cyclodextrin Advanced Method solid_dispersion Solid Dispersion (Solvent Evaporation) start->solid_dispersion Advanced Method soluble_solution Aqueous Solution for Experiments stock_solution->soluble_solution cyclodextrin->soluble_solution solid_dispersion->soluble_solution

Caption: Workflow for enhancing the aqueous solubility of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Solution? check_dmso Check Final DMSO Concentration (is it <0.5% and non-toxic?) start->check_dmso Yes add_surfactant Add Surfactant (e.g., Tween-80) check_dmso->add_surfactant If precipitation continues use_cosolvent Use Co-Solvent System (e.g., DMSO/PEG300/Tween-80) add_surfactant->use_cosolvent If precipitation continues advanced_methods Consider Advanced Methods (Cyclodextrins, Solid Dispersions) use_cosolvent->advanced_methods If precipitation continues outcome_resolved Issue Resolved advanced_methods->outcome_resolved outcome_not_resolved Issue Persists advanced_methods->outcome_not_resolved

Caption: Logical workflow for troubleshooting precipitation issues.

References

Identifying and minimizing side reactions in Anthraquinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to identify and minimize side reactions during the synthesis of anthraquinone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary synthesis routes for anthraquinone: Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation Route

The synthesis of anthraquinone via Friedel-Crafts acylation involves the reaction of phthalic anhydride with benzene (or a substituted benzene) in the presence of a Lewis acid catalyst, followed by cyclization of the intermediate o-benzoylbenzoic acid.

Issue 1: Low Yield of o-Benzoylbenzoic Acid Intermediate

  • Question: I am experiencing a low yield of the o-benzoylbenzoic acid intermediate during the Friedel-Crafts acylation of phthalic anhydride and benzene. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step can be attributed to several factors:

    • Insufficient Catalyst: The Lewis acid catalyst (commonly AlCl₃) is consumed in the reaction by forming a complex with the ketone product. Therefore, a stoichiometric amount (at least 2 equivalents) is required for the reaction to proceed to completion.[1][2]

    • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Reaction Temperature: The reaction is typically exothermic.[3] Maintaining a low temperature (below 45°C) during the initial addition of the catalyst can prevent unwanted side reactions.[4]

    • Incomplete Reaction: Ensure the reaction is stirred efficiently for a sufficient duration (typically 4-6 hours) to allow for complete conversion.[5]

Issue 2: Formation of Isomeric Byproducts

  • Question: My final anthraquinone product is a mixture of isomers. How can I control the regioselectivity of the Friedel-Crafts acylation?

  • Answer: The formation of isomers is a common challenge when using substituted benzenes. The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring. To minimize the formation of unwanted isomers:

    • Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may favor the formation of the desired isomer.[3]

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.[3]

    • Solvent Effects: The polarity of the solvent can also play a role in directing the substitution.

Issue 3: Incomplete Cyclization to Anthraquinone

  • Question: I have successfully synthesized the o-benzoylbenzoic acid intermediate, but the subsequent cyclization to anthraquinone is inefficient. How can I improve the yield of this step?

  • Answer: The cyclization of o-benzoylbenzoic acid requires a strong dehydrating agent and elevated temperatures.

    • Dehydrating Agent: Concentrated sulfuric acid is commonly used. For more challenging substrates, trifluoromethanesulfonic acid (triflic acid) has been shown to be highly effective, often leading to excellent yields.[5]

    • Temperature and Time: The reaction typically requires heating (e.g., 80-90°C when using triflic acid) for 1-2 hours.[5] Ensure the temperature is maintained to drive the reaction to completion.

Diels-Alder Route

This route typically involves the [4+2] cycloaddition of a diene (e.g., 1,3-butadiene) with a dienophile (e.g., 1,4-naphthoquinone), followed by an oxidation step.

Issue 1: Low Yield of the Desired Anthraquinone

  • Question: I am getting a low yield of 1,4-anthraquinone from the Diels-Alder reaction between 1,4-naphthoquinone and butadiene. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this reaction can stem from several factors:

    • Incomplete Reaction: The Diels-Alder reaction may not have gone to completion. While it can be performed at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can promote side reactions.[3]

    • Suboptimal Diene Concentration: Butadiene is a gas at room temperature, so maintaining a sufficient concentration in the reaction mixture is crucial. This can be achieved by bubbling butadiene gas through the solution or by generating it in situ from a precursor like 3-sulfolene.[3]

    • Incomplete Oxidation: The initial Diels-Alder adduct, 1,4,4a,9a-tetrahydro-9,10-anthracenedione, requires oxidation to form the final 1,4-anthraquinone. If this step is inefficient, the dihydro-product will be a major component of your product mixture.[3]

Issue 2: Presence of an Unexpected Intermediate

  • Question: My post-reaction analysis (TLC, NMR) shows a significant amount of a major byproduct along with my desired 1,4-anthraquinone. How can I identify and remove it?

  • Answer: The most common byproduct in the Diels-Alder synthesis of 1,4-anthraquinone is the incompletely oxidized intermediate, 1,4,4a,9a-tetrahydro-9,10-anthracenedione (also known as dihydroanthraquinone).[3]

    • Identification: This intermediate can be identified by its different chromatographic behavior (it is more polar than 1,4-anthraquinone) and spectroscopic data.

    • Removal:

      • Complete the Oxidation: The crude product containing the dihydro-intermediate can be subjected to further oxidation by bubbling air through a heated solution of the product or by using a chemical oxidizing agent like chromium trioxide in acetic acid.[3]

      • Purification: The dihydro-intermediate can be separated from 1,4-anthraquinone by column chromatography on silica gel or by recrystallization.[3]

Issue 3: Formation of Tarry Byproducts

  • Question: My reaction mixture has a significant amount of tar-like material, making purification difficult. What causes this and how can I prevent it?

  • Answer: Tarry byproducts are often the result of polymerization of the diene or decomposition of reactants and products at high temperatures.[3]

    • Prevention:

      • Control the Temperature: Avoid excessive heating during the reaction.

      • Use an Inhibitor: For highly reactive dienes, adding a small amount of a polymerization inhibitor (e.g., hydroquinone) can be beneficial.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in crude anthraquinone synthesized via the Friedel-Crafts route?

    • A1: The most common impurities include unreacted starting materials such as benzene and phthalic anhydride, and the intermediate product, o-benzoylbenzoic acid. Side-reaction products, such as isomers, can also be present depending on the specific reaction conditions.[3]

  • Q2: What are the typical contaminants when synthesizing anthraquinone by the oxidation of anthracene?

    • A2: Common contaminants include unreacted anthracene, as well as over-oxidation and degradation products.[6] The purity of the starting anthracene is crucial, as impurities in the starting material can be carried through or react to form other byproducts.

  • Q3: Which purification method is most effective for obtaining high-purity anthraquinone?

    • A3: For general purification, recrystallization is a simple and effective method. For achieving very high purity (≥99%), sublimation under high vacuum is an excellent, solvent-free option.[6] Column chromatography is also effective for separating closely related impurities.[7]

  • Q4: How can I select the best solvent for recrystallization?

    • A4: The ideal solvent is one in which anthraquinone has low solubility at room temperature but high solubility at elevated temperatures.[6] Glacial acetic acid is frequently used for recrystallizing anthraquinone.[6][8] Other suitable solvents include ethanol and toluene.

  • Q5: What are the key safety precautions to take during anthraquinone synthesis?

    • A5:

      • Reagents: Phthalic anhydride and Lewis acid catalysts like AlCl₃ are corrosive and moisture-sensitive. They should be handled in a dry environment with appropriate personal protective equipment (gloves, goggles, lab coat).[3]

      • Solvents: Many organic solvents used are flammable and/or toxic. Always work in a well-ventilated fume hood and avoid sources of ignition.[3]

      • Reaction Conditions: Friedel-Crafts acylations can be exothermic. Reagents should be mixed slowly with cooling to control the reaction temperature.[3] Reactions involving gaseous reagents like butadiene in a sealed vessel can lead to a build-up of pressure; ensure the reaction vessel is appropriate for the expected pressure.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Crude Anthraquinone

Purification MethodTypical Purity AchievedTypical Recovery YieldTarget ImpuritiesReference
Recrystallization (Glacial Acetic Acid)>98%80-90%Unreacted starting materials, some isomeric impurities[7]
Column Chromatography (Silica Gel)>99%70-85%Isomers, dihydro-intermediate, colored byproducts[7]
High-Vacuum Sublimation>99.5%>90%Non-volatile impurities[7]
Washing with Furfural98-98.8%85-90%Carbazole, phenanthrene, oils, and hydrocarbons[9]

Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation

ParameterConditionExpected OutcomePotential Side Reactions if Not ControlledReference
Catalyst (AlCl₃) Stoichiometry 2.2 equivalentsHigh yield of acylated productIncomplete reaction, low yield[5]
Reaction Temperature 0°C (initial), then room tempGood yield and selectivityIsomer formation, decomposition[5][10]
Reaction Time 4-6 hoursComplete conversionIncomplete reaction if too short[5]
Cyclization Agent Triflic AcidHigh yield of anthraquinoneIncomplete cyclization[5]
Cyclization Temperature 80-90°CComplete cyclizationDecomposition at excessively high temperatures[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Anthraquinone via Friedel-Crafts Acylation and Cyclization[5]

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

  • Isolate the precipitated o-benzoylbenzoic acid by filtration, wash with cold water, and dry.

Step 2: Cyclization

  • Add the dried o-benzoylbenzoic acid (1.0 eq.) to trifluoromethanesulfonic acid (10 eq.) at room temperature.

  • Heat the mixture to 80-90°C and stir for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, which is the crude anthraquinone product.

  • Wash the solid thoroughly with water until the filtrate is neutral, and then dry under vacuum.

Protocol 2: Recrystallization of Crude Anthraquinone from Glacial Acetic Acid[8][9]
  • Place the crude anthraquinone in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solvent boils gently.

  • Continue adding small portions of hot glacial acetic acid until all the anthraquinone has dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes. If charcoal is used, perform a hot gravity filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature to form crystals.

  • Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove residual acetic acid.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Friedel_Crafts_Synthesis Reactants Phthalic Anhydride + Benzene Catalyst AlCl3 (2.2 eq.) 0°C to RT, 4-6h Reactants->Catalyst Intermediate o-Benzoylbenzoic Acid Catalyst->Intermediate Cyclization Triflic Acid 80-90°C, 1-2h Intermediate->Cyclization Crude_AQ Crude Anthraquinone Cyclization->Crude_AQ Purification Recrystallization or Sublimation Crude_AQ->Purification Pure_AQ Pure Anthraquinone Purification->Pure_AQ

Caption: Workflow for Friedel-Crafts synthesis of anthraquinone.

Diels_Alder_Troubleshooting Start Low Yield or Impure Product in Diels-Alder Synthesis Check_Oxidation Analyze for Dihydro-intermediate (TLC, NMR) Start->Check_Oxidation Dihydro_Present Dihydro-intermediate Detected Check_Oxidation->Dihydro_Present Yes Check_Temp Review Reaction Temperature Check_Oxidation->Check_Temp No Oxidize Perform Further Oxidation (Air or Chemical Oxidant) Dihydro_Present->Oxidize Purify_Dihydro Purify by Chromatography or Recrystallization Oxidize->Purify_Dihydro End Improved Yield and Purity Purify_Dihydro->End High_Temp Temperature was too high Check_Temp->High_Temp Yes Check_Diene Review Diene Concentration Check_Temp->Check_Diene No Reduce_Temp Reduce Reaction Temperature High_Temp->Reduce_Temp Reduce_Temp->End Low_Diene Diene Concentration was low Check_Diene->Low_Diene Yes Check_Diene->End No Increase_Diene Increase Diene Concentration (e.g., use in situ generation) Low_Diene->Increase_Diene Increase_Diene->End

Caption: Troubleshooting workflow for Diels-Alder synthesis.

Side_Reaction_Minimization Anthraquinone_Synthesis Anthraquinone Synthesis Side_Reactions Common Side Reactions Anthraquinone_Synthesis->Side_Reactions Minimization Minimization Strategies Anthraquinone_Synthesis->Minimization Incomplete_Oxidation Incomplete Oxidation (Diels-Alder) Side_Reactions->Incomplete_Oxidation Polymerization Polymerization/Decomposition (Diels-Alder) Side_Reactions->Polymerization Isomer_Formation Isomer Formation (Friedel-Crafts) Side_Reactions->Isomer_Formation Over_Acylation Over-Acylation (Friedel-Crafts) Side_Reactions->Over_Acylation Complete_Oxidation Ensure Complete Oxidation (e.g., Air bubbling) Incomplete_Oxidation->Complete_Oxidation Control_Temp Strict Temperature Control Polymerization->Control_Temp Isomer_Formation->Control_Temp Catalyst_Choice Optimize Catalyst Choice Isomer_Formation->Catalyst_Choice Stoichiometry Control Reactant Stoichiometry Over_Acylation->Stoichiometry Minimization->Complete_Oxidation Minimization->Control_Temp Minimization->Catalyst_Choice Minimization->Stoichiometry

Caption: Relationship between side reactions and minimization strategies.

References

Technical Support Center: Purification of Crude Anthraquinone Violet Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Anthraquinone Violet products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound products?

A1: Impurities in crude this compound are generally related to the synthesis method. Common impurities may include:

  • Unreacted Starting Materials: Such as 1,4-dihydroxyanthraquinone (quinizarin), p-toluidine, anthracene, or phthalic anhydride.[1][2]

  • Intermediates: For example, leucoquinizarin or o-benzoylbenzoic acid.[2][3]

  • Byproducts: These can include isomers (e.g., sulfonation at the meta position instead of ortho), subsidiary colors, and over-oxidized or partially reduced species.[1][4]

  • Contaminants from Starting Materials: If the initial reagents are impure, contaminants like phenanthrene, carbazole, and their oxidation products can be carried through the synthesis.[2][5]

  • Residual Solvents and Catalysts: Solvents like nitrobenzene or pyridine and catalysts such as iron powder or residual chromium ions may be present.[6][7][8]

Q2: What are the primary laboratory-scale methods for purifying crude this compound?

A2: The choice of purification method depends on the specific this compound derivative, the nature of the impurities, and the desired final purity. The most common and effective methods are:

  • Recrystallization: This is a widely used technique that relies on the difference in solubility of the compound in a specific solvent at different temperatures. It is effective for removing impurities that have different solubility profiles from the target compound.[5]

  • Solvent Washing/Extraction: This method uses a solvent in which the impurities are highly soluble, but the desired product is not, allowing for the selective removal of certain contaminants.[6][9][10]

  • Column Chromatography: A high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is particularly effective for separating isomers and closely related byproducts.[6][10]

  • Sublimation: This solvent-free method is suitable for thermally stable compounds and can yield very high-purity products by separating them from non-volatile impurities.[4][5]

Q3: How can I assess the purity of my purified this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of multiple components in your sample.[4][7]

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC): These are powerful quantitative methods for determining the purity of a sample and identifying specific impurities. A reverse-phase C18 column is often effective.[1][4][11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, distinct melting point. The presence of impurities typically causes the melting point to be depressed and broadened.[4]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are used to confirm the chemical structure of the purified compound and can help identify unknown impurities.[4]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the chosen solvent, even with heating. The solvent is unsuitable (e.g., incorrect polarity), or an insufficient volume is being used.[4]Gradually add more hot solvent. If the product still does not dissolve, a different, more suitable solvent or a co-solvent system may be required. Glacial acetic acid, toluene, and dimethylformamide (DMF) are often used for anthraquinones.[4][12]
No crystals form after the hot solution is cooled. The solution is not sufficiently supersaturated (too much solvent was used), or the solution was cooled too quickly.[7][13]If too much solvent was used, carefully evaporate some of it to concentrate the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12][13]
An oil separates from the solution instead of solid crystals ("oiling out"). The solution is too supersaturated at a temperature above the solute's melting point in that solvent, or significant impurities are present.[12][13]Add a small amount of solvent to redissolve the oil, then allow it to cool more slowly. Alternatively, try a different solvent in which the product is less soluble.[13] A preliminary purification step, like a solvent wash, may be needed to remove impurities.
The final product is an "off" color or appears dull. The presence of colored byproducts or residual starting materials. Residual chromium from oxidation reactions can impart a greenish tint.[6]Consider a decolorization step by adding a small amount of activated charcoal to the hot solution before filtration. If impurities persist, a more robust purification method like column chromatography may be necessary.[6]
Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on a TLC plate. The eluent (mobile phase) has incorrect polarity.Experiment with different solvent systems. For anthraquinone dyes, systems involving toluene, chloroform, or xylene with small additions of a more polar solvent (like acetone or ethanol) can be effective.[7]
Compound streaks on the TLC plate or column. The sample was overloaded, or it has low solubility in the eluent.Apply a smaller, more concentrated spot on the TLC plate. For column chromatography, ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.[7]

Quantitative Data Summary

The effectiveness of various purification techniques can be compared based on achievable purity levels and recovery yields.

Purification MethodTypical Impurities RemovedAchievable PurityReported YieldKey Advantages
Solvent Washing Specific soluble impurities (e.g., carbazole, phenanthrene), oils.[6]>95% (product dependent)[9]N/ASimple, rapid, and can be performed at room temperature.[6]
Recrystallization Soluble impurities with different temperature-solubility profiles.[6]>98%[5]85% - 90%[5]Cost-effective and scalable for removing bulk impurities.
Column Chromatography Isomers, closely related side products, minor impurities.[6]95% - 98%[10]N/AHigh resolution for separating complex mixtures.[6]
Sublimation Non-volatile impurities.[5]99.6% - 99.9%[5]≥97%[5]Solvent-free, environmentally friendly ("green") method.[5]
UHPLC (Analytical) p-toluidine, 1-hydroxyanthraquinone, 1,4-dihydroxyanthraquinone, subsidiary colors.[11]N/A99% - 104% (Recovery)[1][11]High-resolution quantitative analysis of multiple impurities in a single run.[11]

Experimental Protocols

Protocol 1: Recrystallization from an Organic Solvent

Objective: To purify crude this compound by removing soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which the this compound product is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., glacial acetic acid, toluene, ethanol).[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils gently. Continue adding small portions of the hot solvent until the product has completely dissolved.[4]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization of the product.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the yield.[4] Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

  • Drying: Dry the purified crystals completely, preferably in a vacuum oven, to remove all traces of the solvent.[4]

Protocol 2: Column Chromatography

Objective: To separate this compound from closely related impurities and isomers.

Methodology:

  • Column Preparation: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[4]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.[4]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) by adding a more polar solvent (e.g., ethyl acetate or acetone). This will move the compounds down the column at different rates based on their polarity.[10]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by UHPLC

Objective: To separate and quantify organic impurities in an this compound sample.

Methodology (Example for D&C Violet No. 2): [1][2][11]

  • Column: C18 reverse-phase column (e.g., 1.7 µm particle size).[2][11]

  • Mobile Phase A: 0.1 M Ammonium Acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: Develop a gradient program that starts with a higher percentage of Mobile Phase A and ramps up the concentration of Mobile Phase B to elute compounds of increasing hydrophobicity.[2]

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

  • Quantification: Compare the peak areas in the sample chromatogram to those of certified reference standards for known impurities to determine their concentration.[11]

Visualized Workflows

The following diagrams illustrate common workflows and decision-making processes in the purification of this compound.

G start_end start_end process process decision decision analysis analysis output output start Crude Anthraquinone Violet Product prelim Preliminary Wash (e.g., with Hexane) start->prelim Remove non-polar oils/grease dissolve Dissolve in Hot Solvent (e.g., Toluene, Acetic Acid) prelim->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter Remove insoluble impurities cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration & Cold Solvent Wash cool->vac_filter dry Dry Purified Crystals vac_filter->dry check_purity Purity Check (TLC/HPLC) dry->check_purity is_pure Purity Acceptable? check_purity->is_pure final_product High-Purity This compound is_pure->final_product Yes re_purify Further Purification (e.g., Column Chromatography) is_pure->re_purify No end End final_product->end re_purify->dry

Caption: General experimental workflow for the purification of this compound via recrystallization.

G start_end start_end decision decision method method start Start: Crude Product Analysis (TLC/HPLC) impurity_type What is the nature of the major impurities? start->impurity_type isomers Isomers or closely related compounds? impurity_type->isomers Soluble, bulk impurities non_volatile Thermally stable product with non-volatile impurities? impurity_type->non_volatile Other impurities solubility_diff Impurities have very different solubility? isomers->solubility_diff No column_chrom Method: Column Chromatography isomers->column_chrom Yes recrystallize Method: Recrystallization non_volatile->recrystallize No sublimation Method: Sublimation non_volatile->sublimation Yes solvent_wash Method: Solvent Washing solubility_diff->solvent_wash Yes (at room temp) solubility_diff->recrystallize Yes (with temp change) G problem problem cause cause solution solution prob1 Problem: No Crystals Form cause1a Too much solvent prob1->cause1a cause1b Cooled too fast prob1->cause1b sol1a Concentrate solution (evaporate solvent) cause1a->sol1a sol1b Allow slow, undisturbed cooling cause1b->sol1b sol1c Induce nucleation (scratch flask / seed crystal) sol1a->sol1c sol1b->sol1c prob2 Problem: Oiling Out cause2a Too supersaturated prob2->cause2a cause2b High impurity level prob2->cause2b sol2a Re-dissolve with more solvent, cool slower cause2a->sol2a sol2b Change solvent cause2a->sol2b sol2c Perform preliminary purification (wash) cause2b->sol2c

References

Technical Support Center: Overcoming Challenges in Bacterial Degradation of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bacterial degradation of anthraquinone dyes.

Frequently Asked Questions (FAQs)

1. Why is my bacterial culture failing to decolorize the anthraquinone dye?

Several factors can inhibit decolorization. A common issue is the inherent toxicity of anthraquinone dyes to microorganisms, which can be more potent than that of azo dyes.[1] High dye concentrations can be toxic to bacteria or block enzyme active sites, thereby reducing degradation efficiency.[1] Additionally, the complex and stable structure of these dyes makes them resistant to degradation.[1][2] It is also possible that the specific bacterial strain you are using lacks the necessary enzymatic machinery for this class of dyes.

2. What are the optimal environmental conditions for bacterial degradation of anthraquinone dyes?

Optimal conditions often align with the growth requirements of the specific bacterial strain. However, general guidelines are as follows:

  • pH: The optimal pH for decolorization is typically between 6.0 and 10.0.[3] Strong acidic or alkaline conditions can significantly decrease the decolorization rate.[1]

  • Temperature: The ideal temperature range for bacterial decolorization is generally between 25°C and 37°C, which is consistent with the optimal growth temperatures for most mesophilic bacteria.[1]

  • Oxygen: The role of oxygen is complex. Many bacterial strains that degrade these dyes grow and produce decolorizing enzymes under aerobic conditions, but the enzymes themselves may function optimally under anaerobic or microaerobic conditions.[1] An anaerobic-aerobic sequential process can be highly effective.[3]

3. Do I need to supplement the culture medium with additional nutrients?

Yes, in most cases. Many bacterial strains require additional carbon and nitrogen sources to co-metabolize anthraquinone dyes.[1] Standard nutrient-rich media like Luria-Bertani (LB) or nutrient broth are often used to support bacterial growth and enzymatic activity for dye degradation.[1] The addition of glucose as a co-substrate has been shown to enhance decolorization.[3]

4. Can a single bacterial species effectively degrade a mixture of dyes?

While some single isolates show high efficiency against specific dyes, they may be ineffective against a mixture of different dye types found in real-world wastewater.[4] Microbial consortia often demonstrate superior performance due to synergistic metabolic activities, where different strains can target various parts of the dye molecules or utilize metabolites produced by other members of the consortium.[3]

5. What are the primary enzymes involved in the bacterial degradation of anthraquinone dyes?

Several oxidoreductase enzymes are implicated in the degradation process. These include:

  • Laccase

  • Lignin peroxidase

  • Tyrosinase

  • Azoreductase

  • NADH-DCIP reductase[3]

While many of these enzymes have been isolated from fungi, bacterial sources are increasingly being identified.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no decolorization 1. Dye concentration is too high, causing toxicity.[1] 2. Sub-optimal pH or temperature.[1] 3. Insufficient co-substrates/nutrients.[1] 4. Bacterial strain is not suitable for the specific dye.1. Create a dose-response curve to determine the optimal dye concentration. Start with a lower concentration (e.g., 50-100 mg/L). 2. Optimize pH (typically 6.0-8.0) and temperature (typically 25-37°C) for your specific bacterial strain.[1] 3. Supplement the medium with an easily metabolizable carbon source like glucose.[3] 4. Screen different bacterial strains or consider using a microbial consortium.[3]
Decolorization starts but then stops 1. Accumulation of toxic intermediate metabolites.[4] 2. Depletion of the co-substrate. 3. Significant shift in the medium's pH due to bacterial metabolism.1. Implement a sequential anaerobic-aerobic treatment system. The initial anaerobic phase breaks down the dye, and the subsequent aerobic phase can degrade potentially toxic aromatic amines.[5][6] 2. Replenish the co-substrate during the experiment. 3. Monitor and buffer the pH of the culture medium.
Inconsistent results between experiments 1. Variation in inoculum size or growth phase. 2. Inconsistent preparation of dye stock solutions. 3. Fluctuation in incubation conditions (e.g., shaking speed, aeration).1. Standardize the inoculum preparation. Use a consistent cell density (e.g., measured by OD600) from a culture in a specific growth phase (e.g., mid-logarithmic). 2. Ensure dye stock solutions are freshly prepared and fully dissolved. 3. Maintain consistent incubation parameters throughout all experiments.
High decolorization but low COD/TOC removal 1. The primary chromophore has been cleaved, but the aromatic intermediates have not been mineralized.[3] 2. Adsorption of the dye to the bacterial cell surface rather than degradation.[4]1. Extend the incubation period under aerobic conditions to promote the degradation of aromatic intermediates.[3] 2. Analyze the cell pellet for adsorbed dye after centrifugation to distinguish between biosorption and biodegradation.

Data Presentation

Table 1: Influence of Environmental Parameters on Decolorization Efficiency

ParameterOptimal RangeEffect Outside RangeReference(s)
pH 6.0 - 10.0Rapid decrease in decolorization rate[1][3]
Temperature (°C) 25 - 37Decreased enzymatic activity and bacterial growth[1]
Dye Concentration (mg/L) 50 - 200Inhibition at higher concentrations[1]
Oxygen Anaerobic/Aerobic SequentialIncomplete degradation, potential toxicity[3][5]

Table 2: Performance of Different Bacterial Genera in Anthraquinone Dye Degradation

Bacterial GenusExample SpeciesDye ExampleDecolorization Efficiency (%)Incubation Time (h)Reference(s)
StaphylococcusStaphylococcus sp. K2204Remazol Brilliant Blue R10012[1]
PseudomonasPseudomonas aeruginosaVat Blue 499Not Specified[3]
EnterobacterEnterobacter sp. F NCIM 5545Reactive Blue 1999.7Not Specified[3]
BacillusBacillus cereusReactive Blue 19>9527[3]
SerratiaSerratia sp. JHT01Not SpecifiedHighNot Specified[1]

Experimental Protocols

Protocol 1: Screening of Bacterial Strains for Dye Decolorization

  • Prepare a sterile liquid medium (e.g., Nutrient Broth) supplemented with the target anthraquinone dye at a specific concentration (e.g., 100 mg/L).

  • Inoculate 100 mL of the dye-containing medium with 1 mL of an overnight culture of the bacterial strain to be tested.

  • Incubate the cultures under desired conditions (e.g., 37°C, 150 rpm).

  • Collect samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

Protocol 2: Optimization of pH and Temperature

  • Prepare a series of flasks with the dye-containing medium, adjusting the pH of each flask to a different value (e.g., 5, 6, 7, 8, 9, 10) using sterile HCl or NaOH.

  • Inoculate all flasks with the same amount of the selected bacterial culture.

  • Incubate the flasks at a constant temperature.

  • Measure decolorization as described in Protocol 1 to determine the optimal pH.

  • Repeat the experiment at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C) using the optimal pH to determine the optimal temperature.

Visualizations

Experimental_Workflow General Experimental Workflow for Bacterial Dye Degradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Bacterial Strain Isolation/ Selection Inoculation Inoculation Strain->Inoculation Medium Medium Preparation + Anthraquinone Dye Medium->Inoculation Incubation Incubation (Controlled pH, Temp, Aeration) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Spectro UV-Vis Spectrophotometry (Decolorization Assay) Centrifugation->Spectro COD_TOC COD/TOC Analysis (Mineralization Assay) Spectro->COD_TOC

Caption: Workflow for assessing bacterial degradation of anthraquinone dyes.

Troubleshooting_Logic Troubleshooting Logic for Low Decolorization Start Low/No Decolorization Check_Toxicity Is Dye Concentration > 200 mg/L? Start->Check_Toxicity Check_Conditions Are pH & Temp Optimal? Check_Toxicity->Check_Conditions No Action_Reduce_Conc Reduce Dye Concentration Check_Toxicity->Action_Reduce_Conc Yes Check_Nutrients Is a Co-substrate Present? Check_Conditions->Check_Nutrients Yes Action_Optimize Optimize pH (6-8) & Temp (25-37°C) Check_Conditions->Action_Optimize No Check_Strain Is the Strain Appropriate? Check_Nutrients->Check_Strain Yes Action_Add_Nutrients Add Carbon Source (e.g., Glucose) Check_Nutrients->Action_Add_Nutrients No Action_New_Strain Screen New Strains or Use a Consortium Check_Strain->Action_New_Strain No Degradation_Pathway Conceptual Pathway for Anthraquinone Dye Degradation cluster_anaerobic Anaerobic/Microaerobic Phase cluster_aerobic Aerobic Phase Dye Anthraquinone Dye (Complex Structure) Enzymes1 Reductive Enzymes (e.g., Azoreductase) Dye->Enzymes1 Initial Attack Intermediates Aromatic Intermediates (e.g., Phthalic Acid) Enzymes2 Oxidative Enzymes (e.g., Oxygenases) Intermediates->Enzymes2 Ring Opening Mineralization CO2 + H2O + Biomass (Complete Mineralization) Enzymes1->Intermediates Chromophore Cleavage Enzymes2->Mineralization Further Degradation

References

Technical Support Center: Prevention of Anthraquinone Dye Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the degradation of anthraquinone dyes in experimental settings. Below you will find troubleshooting advice, frequently asked questions, quantitative stability data, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of anthraquinone dyes in the laboratory.

ProblemPossible Cause(s)Suggested Solution(s)
Color of the dye solution changes or fades overnight. Photodegradation: Exposure to ambient light, especially UV wavelengths, can break down the chromophore.Store all dye solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments.
Chemical Reaction: The dye may be reacting with components in your solvent or buffer (e.g., extreme pH, presence of oxidizing or reducing agents).Ensure the pH of your solution is within the stable range for your specific dye (typically acidic to neutral). Use high-purity solvents and freshly prepared buffers.
Precipitate forms in the dye solution. Low Solubility: The dye's concentration may exceed its solubility limit in the chosen solvent.Use a solvent with appropriate polarity. For many anthraquinone dyes, moderately polar aprotic solvents like DMSO or DMF are suitable for stock solutions, which can then be diluted into aqueous buffers. Gentle heating or sonication can aid dissolution.
Temperature Fluctuation: Cooling of a saturated solution can cause the dye to crystallize or precipitate.Store solutions at a constant temperature. If a solution must be stored cold, ensure the dye is fully dissolved at that temperature before use.
pH Shift: A change in pH can alter the dye's charge and reduce its solubility.Use a buffered solvent system to maintain a stable pH.
Inconsistent results in bioassays or analytical measurements. Dye Degradation: The active concentration of the dye is decreasing over time, leading to variability.Prepare fresh working solutions from a stable stock solution for each experiment. Verify the concentration of the stock solution periodically using UV-Vis spectroscopy.
Adsorption to Surfaces: The dye may be adsorbing to the surfaces of plastic or glass containers, reducing the concentration in solution.Use low-adsorption labware. Pre-rinsing containers with the solvent can help to saturate binding sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause anthraquinone dye degradation?

A1: The main factors are exposure to light (photodegradation), non-optimal pH, high temperatures, and reaction with oxidizing or reducing agents in the solution. The fused aromatic ring structure of anthraquinones makes them relatively stable, but these factors can lead to their breakdown.[1][2]

Q2: What is the ideal pH range for storing anthraquinone dye solutions?

A2: The optimal pH is dye-specific, but many anthraquinone derivatives exhibit greater stability in acidic to neutral conditions (pH 3-7).[3] Alkaline conditions can significantly accelerate degradation for some structures. For example, the anthraquinone derivative aloin shows a substantial reduction in concentration at pH 6.7, while it remains stable at pH 3.5.[3]

Q3: How should I store my stock solutions of anthraquinone dyes for long-term use?

A3: For long-term stability, stock solutions should be prepared in a high-purity, anhydrous solvent in which the dye is highly soluble (e.g., DMSO). The solution should be stored at a low temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[4] Crucially, the containers must be tightly sealed and protected from light.[4]

Q4: Can I use antioxidants to prevent the degradation of my dye?

A4: Yes, antioxidants can be effective in preventing oxidative degradation, which is a common pathway for dye breakdown, especially under light exposure. The use of antioxidants like Butylated Hydroxytoluene (BHT) has shown to enhance the stability of some dyes in solution.[5] The choice and concentration of the antioxidant would need to be optimized for your specific dye and experimental system to avoid interference.

Q5: Which solvents are best for dissolving and storing anthraquinone dyes?

A5: Anthraquinone dyes are generally sparingly soluble in water but show better solubility in organic solvents.[6] For stock solutions, non-polar to moderately polar aprotic solvents such as chloroform, acetone, ethanol, DMF, or DMSO are often used.[4][6] The choice of solvent can also influence the dye's stability and photophysical properties.[2]

Data Presentation: Stability of Anthraquinone Dyes

The following tables provide quantitative data on the stability of representative anthraquinone dyes under various conditions.

Table 1: Effect of Temperature and pH on the Stability of Aloin (an Anthraquinone Glycoside) in Whole Leaf Aloe Vera Gel Over 7 Days

Temperature (°C)pHAloin Remaining (%)
44.52 (Natural)Moderate Decrease
254.52 (Natural)~39%
504.52 (Natural)>50% Decrease
704.52 (Natural)~70% Decrease
253.5Unaffected
256.7Substantial Reduction
Data derived from a study on the stability of anthraquinones from Aloe vera gel.[3]

Table 2: General Photostability of Anthraquinone Dyes Based on Substituents

Substituent Group on Anthraquinone CoreGeneral Photostability
UnsubstitutedVery photoreactive
Amino (-NH₂)Much more photostable
Hydroxy (-OH)More stable than unsubstituted
Methoxy (-OCH₃)More stable than unsubstituted
Methyl (-CH₃)More stable than unsubstituted
Qualitative comparison based on studies of substituted anthraquinones. Photostability generally increases with the electron-donating power of the substituent.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Anthraquinone Dye Stock Solution

This protocol describes the preparation of a stock solution in DMSO, a common solvent for poorly water-soluble compounds, with measures to ensure stability.

Materials:

  • Anthraquinone dye powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas (optional)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of anthraquinone dye powder in the amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • If the dye is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming can be applied if necessary, but do not exceed 40°C.

  • (Optional) To prevent oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen before final capping.

  • Seal the vial tightly with the cap and wrap the cap junction with parafilm.

  • Label the vial clearly with the dye name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Assessing Dye Stability by UV-Vis Spectroscopy

This protocol provides a basic method to quantify the degradation of an anthraquinone dye over time under specific experimental conditions (e.g., in a particular buffer, at a certain temperature, or under light exposure).

Materials:

  • Anthraquinone dye stock solution

  • Experimental buffer or solvent

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Thermostatted chamber or water bath (for temperature studies)

  • UV lamp (for photostability studies)

Procedure:

  • Prepare a working solution of the dye by diluting the stock solution in your experimental buffer to a concentration that gives an absorbance maximum (λmax) between 0.5 and 1.0.

  • Immediately after preparation (Time = 0), measure the full absorbance spectrum (e.g., 200-800 nm) of the working solution to determine the λmax. Record the absorbance value at λmax.

  • Expose the working solution to the condition being tested (e.g., place it in a 37°C water bath, under a UV lamp, or simply on the lab bench).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance at the previously determined λmax.

  • Calculate the percentage of dye remaining at each time point using the formula: Percentage Remaining = (Absorbance at time t / Absorbance at time 0) * 100

  • Plot the percentage of dye remaining versus time to visualize the degradation kinetics.

Visualizations

Troubleshooting Workflow for Dye Degradation start Problem: Inconsistent Results or Visible Degradation check_storage Check Storage Conditions: - Protected from light? - Correct temperature? - Tightly sealed? start->check_storage check_solution Check Solution Preparation: - Correct solvent? - pH stable? - Freshly prepared? start->check_solution storage_issue Storage Issue check_storage->storage_issue solution_issue Solution Issue check_solution->solution_issue fix_storage Solution: Store in amber vials at recommended temperature. Prepare fresh stock. storage_issue->fix_storage Yes re_evaluate Re-evaluate Experiment storage_issue->re_evaluate No fix_solution Solution: Use high-purity solvent, check/buffer pH, use fresh working solutions. solution_issue->fix_solution Yes solution_issue->re_evaluate No fix_storage->re_evaluate fix_solution->re_evaluate

Caption: Troubleshooting workflow for identifying and resolving issues related to anthraquinone dye degradation.

Simplified Photodegradation Pathway dye_ground Anthraquinone Dye (Ground State) dye_excited Excited State Dye* dye_ground->dye_excited dye_excited->dye_ground Fluorescence/ Non-radiative decay reaction Reaction with O₂ or Solvent (H-abstraction) dye_excited->reaction degraded Degradation Products (Loss of Color) reaction->degraded light Light (hν) light->dye_excited

Caption: A simplified diagram illustrating the process of photodegradation of anthraquinone dyes.

Experimental Workflow for Stability Assessment prep_stock 1. Prepare Concentrated Stock Solution (e.g., in DMSO) prep_working 2. Prepare Working Solutions in Test Buffers/Solvents prep_stock->prep_working t0_measure 3. Measure Initial Absorbance (Time = 0) prep_working->t0_measure expose 4. Expose to Experimental Conditions (Light, Temp, etc.) t0_measure->expose measure_intervals 5. Measure Absorbance at Time Intervals expose->measure_intervals analyze 6. Calculate % Degradation and Plot Kinetics measure_intervals->analyze

Caption: A standard experimental workflow for assessing the stability of an anthraquinone dye under specific conditions.

References

Optimizing the operating conditions for specific applications of Anthraquinone Violet.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the operating conditions for specific applications of Anthraquinone Violet, also known as Solvent Violet 13 or D&C Violet No. 2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

A: this compound (C.I. Solvent Violet 13) is a synthetic dye with a distinct bluish-violet color.[1] While its primary industrial uses are in coloring plastics, resins, and cosmetics, its potential in a research context, particularly for professionals in drug development and life sciences, is being explored.[1][2] Due to the properties of related anthraquinone compounds, potential applications include:

  • Fluorescent probe: For visualizing cellular components, although its efficacy and specific targets in biological systems are not yet fully established.

  • DNA intercalating agent: Some anthraquinone derivatives have been shown to bind to DNA, which can be useful for studying DNA structure and function.[3]

  • Inducer of cellular stress: Certain anthraquinone compounds can generate reactive oxygen species (ROS), leading to the activation of cellular signaling pathways, which can be a tool for studying cellular stress responses.[4][5]

Q2: What are the solubility properties of this compound and how can I prepare it for use in aqueous biological buffers?

A: this compound is practically insoluble in water.[6][7] It is, however, soluble in organic solvents such as acetone, toluene, benzene, and Dimethylformamide (DMF).[1][7] For use in biological experiments with aqueous buffers, a common approach for water-insoluble dyes is to first dissolve them in a small amount of a biocompatible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[8] This stock solution can then be diluted to the final working concentration in the aqueous buffer. It is crucial to ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect cell viability or the experimental outcome.[9]

Q3: Can this compound be used for live-cell imaging?

A: While some anthraquinone derivatives are used for imaging in live cells, the suitability of this compound for this purpose requires careful consideration.[10] Its hydrophobicity might lead to non-specific binding to cellular membranes and other lipid-rich structures. Furthermore, some anthraquinones can be cytotoxic or induce cellular stress, which could interfere with live-cell experiments.[4][5] It is recommended to perform cytotoxicity assays to determine a suitable, non-toxic concentration range for your specific cell type before proceeding with live-cell imaging.

Q4: Are there known signaling pathways affected by anthraquinone derivatives?

A: Yes, studies on certain anthraquinone derivatives have shown that they can induce the generation of Reactive Oxygen Species (ROS), which in turn can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This pathway is involved in cellular responses to stress, including apoptosis (programmed cell death).[11][12] The activation of the JNK pathway by anthraquinone derivatives is an area of active research, particularly in the context of cancer therapy.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Solvent Violet 13).

Table 1: Physicochemical Properties of this compound (Solvent Violet 13)

PropertyValueReference
Molecular Formula C₂₁H₁₅NO₃[13]
Molecular Weight 329.35 g/mol [6]
Appearance Violet odorless powder[6]
Solubility in Water Insoluble[6][7]
Solubility in Organic Solvents Soluble in acetone, toluene, benzene, DMF[1][7]

Experimental Protocols

Protocol 1: General Procedure for Staining Fixed Cells with this compound

This protocol provides a general guideline for using this compound as a fluorescent stain for fixed cells, leveraging its hydrophobic nature. Optimization for specific cell types and applications is recommended.

Materials:

  • This compound (Solvent Violet 13)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

  • Glass slides and coverslips

  • Adherent or suspension cells

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. For suspension cells, cytocentrifugation onto slides may be necessary after staining.

  • Cell Fixation:

    • Aspirate the culture medium.

    • Wash the cells gently with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically. Ensure the final DMSO concentration is below 0.5%.

  • Staining:

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for violet/blue excitation and corresponding emission.

Troubleshooting Guides

Issue 1: No or Weak Fluorescent Signal

Possible Cause Suggested Solution
Inadequate Dye Concentration The working concentration of this compound may be too low. Perform a titration to determine the optimal concentration for your cell type and fixation method.
Precipitation of the Dye Due to its low aqueous solubility, the dye may precipitate out of the staining buffer. Ensure the stock solution in DMSO is fully dissolved before diluting. Vortex the final staining solution immediately before use. Consider a brief sonication of the stock solution.
Photobleaching The fluorescent signal may be fading due to excessive exposure to the excitation light. Minimize light exposure by using neutral density filters, reducing exposure time, and keeping the sample covered when not imaging.
Incorrect Filter Sets Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.

Issue 2: High Background or Non-Specific Staining

Possible Cause Suggested Solution
Excessive Dye Concentration A high concentration of the dye can lead to non-specific binding and high background. Titrate the dye to find the lowest concentration that provides a clear signal with minimal background.
Insufficient Washing Unbound dye molecules may remain, causing background fluorescence. Increase the number and duration of the washing steps after staining.
Hydrophobic Interactions As a hydrophobic molecule, this compound may non-specifically associate with cellular membranes and other lipid-rich structures. The inclusion of a low concentration of a mild, non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers may help reduce non-specific binding, but this should be tested for compatibility with the desired staining pattern.
Dye Aggregates The dye may form aggregates that bind non-specifically to the cells or slide. Filter the staining solution through a 0.22 µm syringe filter before use.

Issue 3: Inconsistent or Uneven Staining

Possible Cause Suggested Solution
Incomplete Fixation or Permeabilization Ensure that the fixation and permeabilization steps are performed uniformly across the sample. Check the quality and age of the reagents.
Uneven Application of Staining Solution Ensure that the entire sample is evenly covered with the staining solution during incubation.
Cell Clumping For suspension cells, ensure they are well-dispersed before and during the staining procedure to prevent clumps that can lead to uneven staining.

Visualizations

Experimental_Workflow_for_Cell_Staining cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Seed Cells on Coverslip B Cell Culture A->B C Fixation (4% PFA) B->C D Permeabilization (Optional, 0.1% Triton X-100) C->D E Prepare Staining Solution (this compound in PBS/DMSO) D->E F Incubate with Staining Solution E->F G Wash with PBS F->G H Mount Coverslip G->H I Fluorescence Microscopy H->I

Caption: Workflow for staining fixed cells with this compound.

Signaling_Pathway AQ Anthraquinone Derivative ROS Reactive Oxygen Species (ROS) AQ->ROS ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: Proposed signaling pathway for apoptosis induction by some anthraquinone derivatives.

References

Validation & Comparative

A Comparative Analysis of Anthraquinone Violet and Other Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Anthraquinone Violet textile dyes against other significant dye classes, including azo and reactive dyes. The information is supported by experimental data and detailed methodologies to assist in the selection and application of these colorants in research and development.

Anthraquinone dyes, a major class of colorants, are distinguished by their core anthraquinone structure. Their vibrant shades and excellent fastness properties make them a popular choice in the textile industry.[1] this compound, specifically, offers brilliant bluish-violet hues with notable stability.[2] This analysis will delve into a quantitative comparison of its performance with other commercially significant dye types.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of this compound compared to azo and reactive dyes. The ratings for color fastness are based on standardized testing methodologies, where a higher number indicates better performance.

Table 1: Comparative Color Fastness Properties of Key Textile Dye Classes

Dye ClassDye Sub-Class/ExampleTypical SubstrateLight Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)Rubbing Fastness (Grey Scale, 1-5)
Anthraquinone Disperse VioletPolyester6-74-54
Vat VioletCotton7-854
Acid VioletWool, Silk5-643-4
Azo Direct AzoCotton3-42-32-3
Reactive AzoCotton4-54-54
Disperse AzoPolyester5-644
Reactive Vinyl SulfoneCotton5-654-5
MCTCotton4-54-54

Note: Fastness ratings can vary depending on the specific dye structure, concentration, substrate, and finishing processes.

Table 2: Environmental and Application Profile

Dye ClassWater SolubilityApplication TemperatureEffluent Color LoadBiodegradabilityPotential Hazards
Anthraquinone Generally low (Disperse/Vat) to high (Acid)High (Disperse)HighGenerally resistantHigher aquatic toxicity for some disperse dyes[3]
Azo Varies widelyModerate to HighHighCan be biodegradable, but may form toxic aromatic amines[3]Some can release carcinogenic aromatic amines[4]
Reactive HighLow to ModerateModerateModerateHydrolysis can lead to unfixed dye in effluent

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible performance data. The following are methodologies for key fastness tests.

Color Fastness to Washing: AATCC Test Method 61-2013e (2020)

This accelerated laundering test is designed to simulate the effect of five home or commercial launderings.[5]

1. Principle: A textile specimen in contact with a multifiber test fabric is laundered under controlled conditions of temperature, detergent, and abrasive action.[6][7] The color change of the specimen and the staining of the adjacent multifiber fabric are evaluated.[6]

2. Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.[6]

  • Stainless steel canisters.[6]

  • Stainless steel balls (for abrasive action).[6]

  • Multifiber test fabric (e.g., No. 10A).

  • AATCC Standard Reference Detergent.[7]

  • Grey Scale for Color Change and Grey Scale for Staining.[7]

3. Procedure:

  • Prepare a composite specimen by stitching the test fabric to a piece of multifiber test fabric.

  • Place the composite specimen, a specified amount of detergent, and the required number of stainless steel balls into a canister.[8]

  • Add the specified volume of water at the test temperature (e.g., 49°C for Test No. 2A).[2]

  • Close the canisters and operate the Launder-Ometer for 45 minutes at the specified temperature.[2][8]

  • Remove the specimens, rinse them thoroughly with deionized water, and dry them in an air-circulating oven at a temperature not exceeding 71°C.[2]

  • Evaluate the color change of the test specimen and the staining of the multifiber test fabric using the appropriate Grey Scales under standardized lighting.[6]

Color Fastness to Light: AATCC Test Method 16.3-2014

This method assesses the resistance of a textile's color to the fading effects of light.[9][10]

1. Principle: A textile specimen is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.[9][11] The change in color is assessed by comparison with the original unexposed fabric or by rating against AATCC Blue Wool Lightfastness Standards.[11]

2. Apparatus and Materials:

  • Xenon-arc lamp fading apparatus.[9]

  • AATCC Blue Wool Lightfastness Standards (L2-L9).[11]

  • Grey Scale for Color Change.

  • Specimen holders.

3. Procedure:

  • Mount the textile specimen in a holder.[10]

  • Place the mounted specimen and the appropriate Blue Wool Lightfastness Standards in the xenon-arc apparatus.[11]

  • Expose the specimens to the light source for a specified number of AATCC Fading Units (AFUs) or until a specific color change is achieved.[12] A portion of the specimen and the standards is shielded to provide an unexposed area for comparison.[10]

  • Remove the specimens and standards from the apparatus.

  • Evaluate the color change of the exposed portion of the specimen against the unexposed portion using the Grey Scale for Color Change or by comparing its fading to that of the Blue Wool Standards.[10]

Color Fastness to Rubbing (Crocking): ISO 105-X12:2016

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[13][14]

1. Principle: A colored test specimen is rubbed with a white crocking cloth under controlled pressure and for a specified number of times.[15][16] The amount of color transferred to the white cloth is then assessed.[15]

2. Apparatus and Materials:

  • Crockmeter (rubbing tester).[15]

  • Standard white cotton crocking cloth.[15]

  • Grey Scale for Staining.[15]

  • Abrasive paper (for mounting the specimen).[13]

3. Procedure:

  • Fasten the test specimen to the base of the crockmeter, placing abrasive paper underneath to prevent slipping.[13]

  • Mount a square of the white crocking cloth onto the rubbing finger of the crockmeter.[13]

  • Dry Rubbing: With the crocking cloth dry, lower the finger onto the test specimen and perform 10 complete turns of the crank at a rate of one turn per second.[16]

  • Wet Rubbing: For the wet test, thoroughly wet the crocking cloth in deionized water and squeeze out the excess water so that it contains its own weight in water. Repeat the rubbing procedure as in the dry test.[14]

  • Remove the white crocking cloth and allow it to air dry.

  • Evaluate the degree of staining on the crocking cloth using the Grey Scale for Staining under standardized lighting.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison and testing of textile dyes.

Dye_Class_Comparison cluster_anthraquinone Anthraquinone Dyes cluster_azo Azo Dyes cluster_reactive Reactive Dyes AQ_Vat Vat Violet Performance Performance Metrics AQ_Vat->Performance Excellent Light/Wash Fastness AQ_Disperse Disperse Violet AQ_Disperse->Performance AQ_Acid Acid Violet AQ_Acid->Performance Azo_Direct Direct Azo Azo_Direct->Performance Lower Fastness Azo_Reactive Reactive Azo Azo_Reactive->Performance Good Wash Fastness Azo_Disperse Disperse Azo Azo_Disperse->Performance Reactive_VS Vinyl Sulfone Reactive_VS->Performance Excellent Wash Fastness Reactive_MCT MCT Reactive_MCT->Performance

Caption: Comparative overview of textile dye classes and their general performance.

Experimental_Workflow cluster_tests Color Fastness Testing start Start: Dyed Textile Sample prep Sample Preparation (Cut to size, condition) start->prep wash_test Washing Test (AATCC 61) prep->wash_test light_test Light Test (AATCC 16.3) prep->light_test rub_test Rubbing Test (ISO 105-X12) prep->rub_test evaluation Evaluation (Using Grey Scales) wash_test->evaluation light_test->evaluation rub_test->evaluation report Report Fastness Ratings evaluation->report end End report->end

Caption: General experimental workflow for color fastness testing of textiles.

Dyeing Procedures

The application method for textile dyes is highly dependent on both the dye chemistry and the fiber type.

Dyeing Cotton with Anthraquinone Vat Dyes

Vat dyes are insoluble in water and require a reduction step to be applied to cellulosic fibers like cotton.

  • Vatting: The insoluble vat dye is reduced in an alkaline solution (e.g., sodium hydroxide) with a reducing agent (e.g., sodium hydrosulfite) to its soluble leuco form.

  • Dyeing: The cotton fabric is immersed in the leuco dye solution, allowing the dye to penetrate the fibers.

  • Oxidation: The fabric is then exposed to air or treated with an oxidizing agent (e.g., hydrogen peroxide) to convert the dye back to its insoluble form, trapping it within the fiber.

  • Soaping: The dyed fabric is washed with a detergent at a high temperature to remove unfixed dye and improve fastness properties.

Dyeing Polyester with Anthraquinone Disperse Dyes

Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.

  • Dispersion: The dye is finely dispersed in water with the aid of a dispersing agent.

  • Dyeing: The polyester fabric is dyed in the dispersion at a high temperature (typically 130°C) under pressure. This high temperature is necessary to swell the polyester fibers and allow the dye molecules to diffuse into the fiber structure.[17]

  • Reduction Clearing: After dyeing, a reduction clearing process (using sodium hydrosulfite and sodium hydroxide) is often performed to remove any unfixed dye from the fiber surface, which improves wash fastness.

  • Rinsing: The fabric is thoroughly rinsed to remove any remaining chemicals.

References

Evaluating the Anticancer Activity of Anthraquinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various anthraquinone derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways. Anthraquinones, a class of aromatic compounds, have long been a source of interest in cancer research due to the therapeutic use of derivatives like doxorubicin and mitoxantrone.[1] This document aims to summarize recent findings on the efficacy and mechanisms of action of several anthraquinone derivatives against various cancer cell lines.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of anthraquinone derivatives against a panel of human cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. The following table summarizes the IC50 values for several anthraquinone derivatives compared to the widely used chemotherapeutic drug, Doxorubicin.

Compound/DerivativeCell LineIC50 (µM)Incubation Time (hours)Reference
Doxorubicin A549 (Lung)>2024[2][3]
BFTC-905 (Bladder)2.324[2][3]
HeLa (Cervical)2.924[2][3]
HepG2 (Liver)12.224[2][3]
MCF-7 (Breast)2.524[2][3]
A2780 (Ovarian)20.148[4]
A2780/AD (Dox-Resistant Ovarian)>10048[4]
Rhein HCT116 (Colon)47.7724[5]
HCT15 (Colon)41.2524[5]
DLD1 (Colon)46.5124[5]
SK-BR-3 (Breast)86-[5]
MCF-7/HER2 (Breast)107.9-[5]
Emodin ----
Physcion MDA-MB-231 (Breast)-72[6]
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) MCF-7 (Breast)-48[7]
Nordamnacanthal (MS01) A549 (Lung)16.372[8]
Amide Anthraquinone Derivative (8a) HCT116 (Colon)17.80 µg/mL-[9]
Anthraquinone-thiosemicarbazone 34 K562 (Leukemia)2.17-[1]
Anthraquinone-thiosemicarbazone 35 K562 (Leukemia)2.35-[1]
Substituted Anthraquinone 37 DU-145 (Prostate)10.2-[1]
HT-29 (Colon)8.5-[1]
Azasugar-anthraquinone 51 MCF-7 (Breast)17.3-[1]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and passage number. Direct comparison should be made with caution.[3]

Mechanisms of Anticancer Activity

Anthraquinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cell proliferation.[10]

Induction of Apoptosis

Many anthraquinone derivatives have been shown to trigger apoptosis in cancer cells. For instance, treatment of MGC803 and HGC-27 gastric cancer cells with emetine, a natural product, significantly increased the percentage of apoptotic cells.[11] At a concentration of 1 µM, emetine induced apoptosis in 19.63% of MGC803 cells and 23.17% of HGC-27 cells.[11] Similarly, the synthetic derivative DHAQC was found to increase the levels of pro-apoptotic proteins such as BAX and cytochrome c in MCF-7 breast cancer cells.[7][12]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism of action for many anthraquinone derivatives. Rhein, for example, has been shown to arrest both HepG2 (liver cancer) and HeLa (cervical cancer) cells in the S-phase of the cell cycle.[13][14][15] This S-phase arrest is associated with a decrease in the expression of cyclin A1, cyclin E1, and CDK2.[14] Other derivatives, such as physcion, induce G0/G1 arrest in MDA-MB-231 breast cancer cells by down-regulating proteins like Cyclin D1, Cyclin A, CDK4, and CDK2.[6] Furthermore, some derivatives can induce a G2/M phase arrest, as observed in NTUB1 bladder carcinoma cells and MCF-7 cells treated with specific synthetic anthraquinones.[7][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the anthraquinone derivatives or control compounds for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of anthraquinone derivatives for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at 4°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram.

Signaling Pathways and Visualizations

The anticancer activity of anthraquinone derivatives is often mediated by their interaction with specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a typical experimental workflow and key signaling pathways involved.

Experimental_Workflow

Caption: General workflow for evaluating the in vitro anticancer activity of anthraquinone derivatives.

ROS_JNK_Pathway AQ Anthraquinone Derivatives ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis JNK->Apoptosis CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: The ROS/JNK signaling pathway is often activated by anthraquinone derivatives, leading to apoptosis.

PI3K_AKT_mTOR_Pathway AQ Anthraquinone Derivatives AQ->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Caption: Some anthraquinone derivatives inhibit the PI3K/AKT/mTOR pathway, suppressing cell proliferation.

References

A Comparative Analysis of Anthraquinone and Chalcone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two powerhouse scaffolds, this guide offers a comparative analysis of anthraquinone and chalcone derivatives for researchers, scientists, and drug development professionals. We present a synthesis of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.

Anthraquinones, characterized by their tricyclic aromatic structure, and chalcones, with their distinctive 1,3-diaryl-2-propen-1-one backbone, are two classes of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry. Both scaffolds serve as privileged structures for the development of novel therapeutic agents due to their diverse and potent biological activities. This guide provides a comparative overview of their performance in key therapeutic areas, supported by quantitative experimental data.

Comparative Anticancer Activity

Both anthraquinone and chalcone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Anthraquinone Derivatives: These compounds are well-established anticancer agents, with some, like doxorubicin and mitoxantrone, being used clinically.[1][2] Their mechanisms of action are multifaceted and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][3] The production of ROS can trigger downstream signaling pathways, such as the JNK pathway, leading to apoptosis.[1][4][5] Several studies have reported the potent cytotoxic effects of various anthraquinone derivatives against a range of cancer cell lines. For instance, certain derivatives have shown significant activity against colon cancer (HCT116), breast cancer (MCF-7), and prostate cancer (PC3) cells.[4][6][7]

Chalcone Derivatives: Chalcones have also emerged as promising anticancer drug candidates, exhibiting a broad spectrum of activities.[8][9] Their anticancer effects are attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][10] Chalcones can modulate key signaling pathways involved in cancer progression, including NF-κB, PI3K/Akt, and MAPK.[8] Numerous synthetic chalcone derivatives have been developed and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant inhibitory concentration (IC50) values.[11][12][13]

Below is a comparative summary of the anticancer activity of selected anthraquinone and chalcone derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Anthraquinone 1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon)17.80 (µg/mL)[4][5]
Derivative 34K562 (Leukemia)2.17[6]
Derivative 35K562 (Leukemia)2.35[6]
Derivative 37DU145 (Prostate)10.2[6]
Derivative 37HT-29 (Colon)8.5[6]
Azasugar-anthraquinone derivative 51MCF-7 (Breast)17.3[6]
Derivative 4PC3 (Prostate)4.65[7]
Chalcone Brominated chalcone derivative 15Gastric cancer cells3.57 - 5.61[11]
Chalcone-1,2,3-triazole derivative 54HepG2 (Liver)0.9[11]
Chalcone derivative with 4-methoxy substitution (25)MCF-7 (Breast)3.44 ± 0.19[13]
Chalcone derivative with 4-methoxy substitution (25)HepG2 (Liver)4.64 ± 0.23[13]
Chalcone derivative with 4-methoxy substitution (25)HCT116 (Colon)6.31 ± 0.27[13]
Derivative (28)MDA-MB-231 (Breast)53.47[13]
Coumaryl-chalcone derivative (19)A-549 (Lung)70.90 (µg/mL)[13]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both anthraquinones and chalcones have been investigated for their anti-inflammatory properties.

Anthraquinone Derivatives: The anti-inflammatory effects of anthraquinones are less extensively documented in the provided literature compared to their anticancer properties. However, their ability to modulate signaling pathways involved in inflammation suggests potential in this area.

Chalcone Derivatives: Chalcones have demonstrated significant anti-inflammatory activity.[14] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] The NF-κB signaling pathway, a critical regulator of inflammation, is a key target for many chalcone derivatives.[9][15] Experimental data has shown the potent anti-inflammatory effects of various chalcones. For example, one derivative, FMACIN, exhibited 71.39% protection in an HRBC membrane stabilization assay at 600 ppm, indicating significant anti-inflammatory potential.[14]

Compound ClassDerivativeAssayActivityReference
Chalcone FMACINHRBC membrane stabilization71.39% protection at 600 ppm[14]
Derivative 41NO inhibition in LPS-induced RAW264.7 macrophagesIC50 = 11.2 µM[15]
Derivative 42Anti-inflammatory activityIC50 = 4.13 ± 0.07 µM[15]
Chromen-bearing chalcone derivativesCOX-2 inhibitionIC50 = 0.37 - 0.83 µM[15]
Benzo[f]chromen-bearing chalcone derivativesCOX-2 inhibitionIC50 = 0.25 - 0.43 µM[15]

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Both anthraquinones and chalcones have shown promise in combating bacterial and fungal pathogens.

Anthraquinone Derivatives: Anthraquinones have a long history of use in traditional medicine for treating infections.[4] Their antimicrobial activity is influenced by their substitution patterns, with polarity playing a key role.[17] The mechanisms of their antibacterial action include inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.[17] Some derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[18][19]

Chalcone Derivatives: Chalcones also possess a wide range of antimicrobial activities.[20] They have been shown to be effective against various bacterial and fungal strains, including multidrug-resistant ones.[20][21] The presence of specific functional groups on the chalcone scaffold can significantly enhance their antimicrobial potency.[22]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Anthraquinone Triazene derivativeGram-positive bacteria-[18]
Triazene derivativeGram-negative bacteria-[18]
Triazene derivativeCandida species-[18]
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[23]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[23]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[23]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[23]

Signaling Pathways and Experimental Workflows

The biological activities of anthraquinone and chalcone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Signaling_Pathways cluster_anthraquinone Anthraquinone Derivatives cluster_chalcone Chalcone Derivatives A_ROS ROS Generation A_JNK JNK Pathway A_ROS->A_JNK A_Apoptosis Apoptosis A_JNK->A_Apoptosis C_NFkB NF-κB Pathway C_Inflammation Inflammation C_NFkB->C_Inflammation C_PI3K PI3K/Akt Pathway C_Apoptosis Apoptosis C_PI3K->C_Apoptosis C_MAPK MAPK Pathway C_MAPK->C_Apoptosis

Caption: Key signaling pathways modulated by anthraquinone and chalcone derivatives.

The evaluation of the biological activities of these compounds relies on a variety of standardized experimental assays.

Experimental_Workflow start Compound Synthesis & Characterization cell_culture Cell Culture (Cancer/Normal cells) start->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis enzyme Enzyme Inhibition Assay treatment->enzyme data Data Analysis (IC50, % Inhibition) mtt->data apoptosis->data enzyme->data

Caption: General experimental workflow for evaluating the biological activity of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are summaries of key assays mentioned in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Summary:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate.[25]

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[24][26]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[27] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[28][29]

Protocol Summary:

  • Cell Treatment: Induce apoptosis in cells by treating with the test compounds.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[30]

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[28]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[28]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[30]

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[31]

Protocol Summary:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and inhibitor (test compound) solutions at desired concentrations.[32]

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).[32]

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.[31]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[31]

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[32]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[31]

References

Performance evaluation of different Anthraquinone Violet dyes in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of four key Anthraquinone Violet dyes used across various industrial applications: Solvent Violet 13, Disperse Violet 26, Vat Violet 1, and Acid Violet 43. The information presented is curated from technical data sheets and industry publications to assist in the selection and application of these colorants.

Executive Summary

Anthraquinone dyes are a significant class of colorants known for their robust performance, including excellent lightfastness and thermal stability. The violet dyes within this category offer a range of properties tailored to specific applications, from coloring plastics and synthetic fibers to dyeing natural textiles and use in specialty formulations. This guide evaluates their performance based on key metrics such as heat resistance, lightfastness, chemical resistance, and solubility.

Comparative Performance Data

The following tables summarize the key performance indicators for each of the four this compound dyes.

Table 1: General Properties and Primary Applications
PropertySolvent Violet 13Disperse Violet 26Vat Violet 1Acid Violet 43
C.I. Name Solvent Violet 13Disperse Violet 26Vat Violet 1Acid Violet 43
C.I. Number 60725620256001060730
Appearance Bluish-violet powderReddish-violet powderPurple-brown powderDark violet powder
Primary Industrial Applications Plastics (PS, ABS, PC, PET), polyester fibers, oils, waxes[1][2]Polyester (PES) fibers, plastics (PS, PVC, PC, PMMA, ABS)[3]Cotton, linen, viscose, silk[4][5]Textiles (wool, silk, nylon), cosmetics, inks[6]
Table 2: Fastness Properties
Performance MetricSolvent Violet 13Disperse Violet 26Vat Violet 1Acid Violet 43
Lightfastness (Blue Wool Scale, 1-8) 7-8 (in PS)[1][2]Good[6]6-7[4]5
Heat Resistance (°C) ~300 (in PS)[1][2]>260 (in plastics)[3]~220[4]Stable in typical dyeing processes
Acid Resistance (1-5 Scale) 5Good (pH 3-8 stability)[3]GoodGood
Alkali Resistance (1-5 Scale) 5Not resistant[7]ExcellentModerate
Rubbing Fastness (Crocking, 1-5 Scale) N/A (for plastics)Good4 (Dry), 3 (Wet)Good
Table 3: Solubility Profiles
SolventSolvent Violet 13Disperse Violet 26Vat Violet 1Acid Violet 43
Water Insoluble[8][9]Insoluble[2]Insoluble (soluble leuco form)Soluble[3][8]
Ethanol Slightly Soluble[10]Soluble[2]InsolubleSoluble[8]
Acetone Soluble[9]Soluble[2]InsolubleSoluble
Toluene Soluble[9]N/ASlightly SolubleN/A
Xylene Soluble[11]N/ASlightly SolubleN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus : Xenon arc lamp fading apparatus, Blue Wool standards (scale 1-8), Grey Scale for assessing change in color.

  • Procedure :

    • A specimen of the dyed substrate is mounted on a sample holder.

    • A portion of the specimen is covered with an opaque mask.

    • The specimen and a set of Blue Wool standards are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified degree of fading is observed on the specimen or the standards.

    • The lightfastness of the specimen is assessed by comparing the change in color of the exposed portion to the unexposed portion with the fading of the Blue Wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Heat Stability Testing (ASTM D3045 for Plastics)

This practice is used to determine the thermal endurance of plastics without load.

  • Apparatus : Forced-air convection oven, test specimens (e.g., colored plastic plaques).

  • Procedure :

    • Prepare colored plastic specimens according to a standardized method.

    • Place the specimens in the oven at a specified high temperature for a predetermined duration.

    • After the exposure period, the specimens are removed and allowed to cool to room temperature.

    • The change in color is then evaluated visually or instrumentally by comparing the heat-aged specimen to an unexposed control.

Colorfastness to Rubbing (Crocking) (AATCC Test Method 8-2016)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : Crockmeter, standard white cotton crocking cloth.

  • Procedure :

    • A specimen of the colored textile is mounted on the base of the crockmeter.

    • A square of white crocking cloth is mounted on the rubbing finger of the crockmeter.

    • The test is performed under both dry and wet conditions (the crocking cloth is wetted with distilled water).

    • The rubbing finger is moved back and forth across the specimen a specified number of times with a defined pressure.

    • The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining. The rating is given on a scale of 1 (heavy staining) to 5 (no staining).

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships relevant to the performance evaluation of these dyes.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Prepare Dyed Substrate B Mount Specimen & Apply Mask A->B D Expose Specimen & Blue Wool Standards B->D C Xenon Arc Apparatus C->D E Assess Fading vs. Unexposed Area D->E F Compare with Blue Wool Standards E->F G Assign Lightfastness Rating (1-8) F->G

Workflow for Lightfastness Testing (ISO 105-B02)

Logical_Relationship_Dye_Performance cluster_properties Inherent Dye Properties cluster_application Application & Substrate cluster_performance Final Performance Metrics Dye Anthraquinone Dye Selection Structure Chemical Structure Dye->Structure Application Industrial Application (e.g., Plastics, Textiles) Dye->Application Solubility Solubility Structure->Solubility ThermalStability Thermal Stability Structure->ThermalStability Lightfastness Lightfastness Structure->Lightfastness HeatResistance Heat Resistance Structure->HeatResistance ChemicalResistance Chemical Resistance Structure->ChemicalResistance Solubility->Lightfastness Solubility->HeatResistance Solubility->ChemicalResistance ThermalStability->Lightfastness ThermalStability->HeatResistance ThermalStability->ChemicalResistance Substrate Substrate Type (e.g., PET, Cotton) Application->Substrate Application->Lightfastness Application->HeatResistance Application->ChemicalResistance Substrate->Lightfastness Substrate->HeatResistance Substrate->ChemicalResistance

Factors Influencing Dye Performance in Application

References

A Comparative Analysis of the Structure-Activity Relationship of Emodin and Aloe-Emodin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their planar tricyclic structure allows for intercalation into DNA, and various substitutions on the anthraquinone scaffold significantly modulate their biological activity. This guide provides a detailed comparison of two prominent anthraquinone derivatives, emodin and aloe-emodin, focusing on their structure-activity relationships in the context of cancer treatment. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved.

Comparative Anticancer Activity: Emodin vs. Aloe-Emodin

The cytotoxic effects of emodin and aloe-emodin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for emodin and aloe-emodin in various cancer cell lines, highlighting the impact of their structural differences on their anticancer activity. Aloe-emodin, which has a hydroxymethyl group at the C3 position compared to emodin's methyl group, often exhibits different potency.

Anthraquinone DerivativeCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Emodin MCF-7 (Breast Cancer)90.2Not Specified[1]
SKBR3 (Breast Cancer)25Not Specified[1]
A549 (Lung Cancer)60-80 (significant viability reduction)Not Specified[2]
HeLa (Cervical Cancer)20-80 (dose-dependent apoptosis)48[1]
HCT116 (Colon Cancer)>100Not Specified[3]
Aloe-Emodin MCF-7 (Breast Cancer)6-100 (dose-dependent inhibition)96[4]
MDA-MB-231 (Breast Cancer)22.3Not Specified[3]
HCT116 (Colon Cancer)16.47Not Specified[3]
U87.MG (Glioblastoma)21.73Not Specified[3]
HepG2 (Liver Cancer)Not Specified (dose-dependent growth inhibition)Not Specified[5]
CNE (Nasopharyngeal Carcinoma)Not Specified (dose-dependent growth inhibition)Not Specified[5]
NCI-H460 (Lung Cancer)Not Specified (dose-dependent growth inhibition)Not Specified[5]
SK-OV-3 (Ovarian Cancer)Not Specified (dose-dependent growth inhibition)Not Specified[5]
HeLa (Cervical Cancer)Not Specified (dose-dependent growth inhibition)Not Specified[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for the MTT assay and cell cycle analysis, two fundamental techniques used to evaluate the anticancer properties of anthraquinone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anthraquinone derivatives (Emodin, Aloe-emodin) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the anthraquinone stock solutions in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include untreated and vehicle (DMSO) controls. The final DMSO concentration should not exceed 0.5%.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Anthraquinone Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing the distribution of PI fluorescence in a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Anthraquinone derivatives (Emodin, Aloe-emodin)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of anthraquinone derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Emodin has been shown to arrest the cell cycle in the G1/G0 phase in A549 cells and in the G2/M phase in other cancer cell lines.[2][10][11] Aloe-emodin has been observed to cause cell cycle arrest at the S and G2/M phases.[12]

Signaling Pathways Modulated by Emodin and Aloe-Emodin

Emodin and aloe-emodin exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for rational drug design and development.

Emodin's Mechanism of Action: Emodin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[1] Emodin can also influence the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases.[2][10] Furthermore, it has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[2][13]

Emodin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Emodin Emodin DeathReceptor Death Receptor Emodin->DeathReceptor activates PI3K PI3K Emodin->PI3K inhibits NFkB NF-κB Emodin->NFkB inhibits Bcl2 Bcl-2 Emodin->Bcl2 inhibits Mito Mitochondrion Emodin->Mito induces ROS CellCycleArrest Cell Cycle Arrest (G1/G0 or G2/M) Emodin->CellCycleArrest Caspase8 Caspase-8 DeathReceptor->Caspase8 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation NFkB->Proliferation Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Bax->Mito Bcl2->Bax CytC Cytochrome c Mito->CytC Caspase9 Caspase-9 CytC->Caspase9 Apoptosis Apoptosis Caspase9->Caspase3 Caspase3->Apoptosis

Emodin Signaling Pathways

Aloe-Emodin's Mechanism of Action: Aloe-emodin also induces apoptosis through both intrinsic and extrinsic pathways.[12][14] It can trigger the release of cytochrome c from mitochondria and activate caspases.[12] Aloe-emodin has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2.[12] Furthermore, it can inhibit the PI3K/Akt/mTOR signaling pathway and modulate the MAPK pathway, both of which are crucial for cell growth and survival.[13][15][16] In some breast cancer cells, aloe-emodin's anticancer effects are mediated through the inhibition of the estrogen receptor α (ERα) pathway.[17]

Aloe_Emodin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus AloeEmodin Aloe-Emodin HER2 HER-2 AloeEmodin->HER2 inhibits PI3K PI3K AloeEmodin->PI3K inhibits MAPK MAPK AloeEmodin->MAPK modulates ERa ERα AloeEmodin->ERa downregulates AloeEmodin->ERa dissociates from HSP90 Mito Mitochondrion AloeEmodin->Mito induces dysfunction CellCycleArrest Cell Cycle Arrest (S and G2/M) AloeEmodin->CellCycleArrest HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation MAPK->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HSP90 HSP90 ERa->HSP90 ERa->Proliferation CytC Cytochrome c Mito->CytC CytC->Caspase9

Aloe-Emodin Signaling Pathways

References

A comparative study of new fluorescent Anthraquinone and Benzanthrone α-aminophosphonates.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates

This guide provides a detailed comparison of newly synthesized fluorescent α-aminophosphonates derived from anthraquinone and benzanthrone. It focuses on their synthesis, photophysical properties, and potential applications, with supporting data from recent studies. This information is intended for researchers and professionals in the fields of chemistry, materials science, and drug development.

Synthesis of α-Aminophosphonates

The target α-aminophosphonates are synthesized via the Kabachnik-Fields reaction.[1] This method is a one-pot, three-component condensation involving an amine (1-aminoanthraquinone or 3-aminobenzanthrone), an aromatic aldehyde, and a dialkyl phosphite.[1][2] The reaction proceeds efficiently without the need for a catalyst.[3]

G Kabachnik-Fields Synthesis of α-Aminophosphonates cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine (Anthraquinone or Benzanthrone derivative) Reaction One-Pot Reaction (Solvent-free or in Solvent) Amine->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Phosphite Dialkyl Phosphite Phosphite->Reaction Product α-Aminophosphonate Reaction->Product Condensation

Figure 1: General workflow for the Kabachnik-Fields synthesis reaction.

Comparative Photophysical Properties

A key feature of these compounds is their solvatochromism—the dependence of their spectral properties on the polarity of the solvent.[1][4] Both anthraquinone and benzanthrone derivatives exhibit fluorescence ranging from green in non-polar media to red in polar environments.[1][5] This is attributed to an internal charge transfer (ICT) mechanism from the electron-donating amino group to the electron-withdrawing carbonyl groups of the core structure.[1]

In solution, anthraquinone α-aminophosphonates generally absorb light at wavelengths between 465–488 nm and show fluorescence in the 584–628 nm range.[1] Benzanthrone α-aminophosphonates absorb between 447–498 nm and fluoresce from 516 nm to 636 nm.[1]

A significant finding is that benzanthrone-based compounds exhibit considerably higher fluorescence quantum yields compared to their anthraquinone analogues, despite having only slightly higher extinction coefficients.[1] This suggests that the benzanthrone scaffold allows for a more efficient conversion of absorbed photons into emitted light.[1] Conversely, the highest Stokes shift, a desirable property for avoiding self-absorption in fluorescence applications, was recorded for an anthraquinone derivative (4997 cm⁻¹ in ethanol).[1]

Data Summary Tables

The following tables summarize the photophysical data for representative anthraquinone (2a-c) and benzanthrone (4a-c) α-aminophosphonates in various solvents.

Table 1: Photophysical Data for Anthraquinone α-Aminophosphonates

Compound Solvent λabs (nm) ε (M-1cm-1) λem (nm) Φf (%) Stokes Shift (cm-1)
2a Benzene 488 5800 584 1.1 3300
Chloroform 485 6000 603 0.8 3900
EtOAc 476 6000 601 0.7 4200
Acetone 471 6100 612 0.6 4700
DMF 477 6200 618 0.4 4700
DMSO 482 6500 625 0.4 4700
Ethanol 474 5600 628 0.3 5100
2b Benzene 486 5500 585 1.0 3400
Chloroform 484 5700 604 0.7 4000
EtOAc 474 5600 601 0.6 4300
Acetone 469 5800 612 0.5 4800
DMF 475 5800 618 0.4 4800
DMSO 480 6100 625 0.3 4800
Ethanol 472 5300 627 0.2 5100
2c Benzene 465 4000 585 0.8 4200
Chloroform 466 4200 602 0.6 4600
EtOAc 460 4100 598 0.5 4800
Acetone 455 4200 608 0.4 5200
DMF 461 4300 614 0.3 5200
DMSO 468 4500 620 0.2 5100
Ethanol 462 4000 620 0.1 5400

Data sourced from a 2024 study on new fluorescent aminophosphonates.[1]

Table 2: Photophysical Data for Benzanthrone α-Aminophosphonates

Compound Solvent λabs (nm) ε (M-1cm-1) λem (nm) Φf (%) Stokes Shift (cm-1)
4a Benzene 470 6500 530 15.0 2500
Chloroform 468 6800 558 10.0 3500
EtOAc 458 6800 558 8.0 3900
Acetone 452 7000 575 5.0 4600
DMF 460 7200 590 3.0 4700
DMSO 468 7500 602 2.0 4700
Ethanol 456 6600 605 1.0 5300
4b Benzene 468 6200 532 14.0 2600
Chloroform 466 6500 560 9.0 3600
EtOAc 456 6500 560 7.0 4000
Acetone 450 6700 578 4.0 4800
DMF 458 6900 592 2.0 4800
DMSO 466 7200 604 1.5 4800
Ethanol 454 6300 608 0.8 5400
4c Benzene 447 4500 520 10.0 3100
Chloroform 448 4800 545 7.0 3900
EtOAc 440 4700 545 5.0 4400
Acetone 435 4800 560 3.0 4900
DMF 442 5000 575 1.5 5000
DMSO 450 5200 585 1.0 4900
Ethanol 440 4600 590 0.5 5400

Data sourced from a 2024 study on new fluorescent aminophosphonates.[1]

Experimental Protocols

General Synthesis Procedure

The synthesis of the α-aminophosphonates was carried out using the Kabachnik–Fields reaction.[1] In a typical procedure, equimolar amounts of the respective amine (e.g., 1-aminoanthraquinone), an aldehyde, and a dialkyl phosphite are mixed together.[6][7] The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[7] If the reaction is performed neat (without solvent), the resulting mixture is diluted with a solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[7] The final product is purified by silica gel column chromatography.[7]

Photophysical Measurements

UV-Vis absorption and fluorescence emission spectra were recorded to determine the photophysical characteristics of the synthesized compounds.[1][8]

G Workflow for Photophysical Characterization Prep Sample Preparation (Dilute solution in high-purity solvent) Blank Blank Measurement (Pure solvent) Prep->Blank Abs UV-Vis Absorption Spectroscopy Prep->Abs Fluo Fluorescence Spectroscopy Prep->Fluo Blank->Abs Baseline Correction Data Data Acquisition (λ_abs, λ_em, Intensity) Abs->Data Fluo->Data Analysis Data Analysis (Stokes Shift, Quantum Yield) Data->Analysis

Figure 2: Standard workflow for spectroscopic analysis of fluorescent compounds.
  • Sample Preparation : Dilute solutions of the compounds were prepared in various organic solvents of differing polarity (e.g., benzene, chloroform, ethyl acetate, acetone, DMF, DMSO, and ethanol).[1][8]

  • UV-Vis Spectroscopy : Absorption spectra were measured using a spectrophotometer to identify the maximum absorption wavelengths (λabs) and calculate molar extinction coefficients (ε).[8]

  • Fluorescence Spectroscopy : A spectrofluorometer was used to record emission spectra and determine maximum emission wavelengths (λem).[8] Fluorescence quantum yields (Φf) were calculated relative to a standard reference.

  • Data Analysis : The collected spectral data were used to calculate Stokes shifts (the difference in energy between the absorption and emission maxima).[1]

Applications and Outlook

Beyond their interesting photophysical properties, these novel compounds have been evaluated for their biological utility. Toxicity assessments were performed using etiolated wheat sprouts, which showed that the compounds have varying effects on growth and oxidative stress.[1][9] Furthermore, their bright fluorescence and solvatochromic nature were successfully leveraged for bioimaging. The study demonstrated their use in confocal laser scanning microscopy (CLSM) to visualize the parasitic flatworm Opisthorchis felineus, highlighting their potential as fluorescent probes in biological research.[1][9]

References

A Comparative Guide to Analytical Methods for Anthraquinone Dye Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of anthraquinone dyes. The performance of High-Performance Liquid Chromatography (HPLC) with different detectors, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry is evaluated based on key validation parameters. Detailed experimental protocols and a generalized workflow are also presented to support your research and development needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for anthraquinone dye detection is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the quantitative performance of various techniques based on published experimental data.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (Relative Standard Deviation, RSD%)
HPLC-DAD Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion0.9991–0.99970.014–0.017 µg/mL0.017–0.057 µg/mLNot Reported< 2%
HPLC 1,4-Naphthoquinone> 0.9900 (3–21 µg/mL)Not ReportedNot Reported101.89%2.884%
HPTLC 1,4-Naphthoquinone> 0.9900 (2500–15000 ppm/spot)163 ppm495 ppm99.53%0.7159%
Visible Spectrophotometry Dispersible AnthraquinoneNot ReportedNot Reported2.26 mg/L95.5%–100%< 2.01%
UV-Vis Spectrophotometry Hydroquinone0.9998 (1-50 µg/mL)0.24 µg/mL0.72 µg/mL98%–102%< 2% (Intra-day and Inter-day)

Experimental Workflow

The general process for the analysis of anthraquinone dyes from a sample matrix, such as a textile, involves several key steps from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for Anthraquinone Dye Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Sample Sample Collection (e.g., Textile Fiber) Extraction Dye Extraction Sample->Extraction Filtration Filtration/Purification Extraction->Filtration Chromatography Chromatographic Separation (e.g., HPLC, HPTLC) Filtration->Chromatography Spectrophotometry Spectrophotometric Analysis Filtration->Spectrophotometry Detection Detection (e.g., DAD, MS, UV-Vis) Chromatography->Detection Spectrophotometry->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for the analysis of anthraquinone dyes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of anthraquinone dyes using HPLC-DAD and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of individual anthraquinone dyes in a mixture.

1. Sample Preparation (from Textiles):

  • A small sample of the dyed fiber (approximately 0.5-1 mg) is taken.

  • The dye is extracted from the fiber using an acidic hydrolysis mixture, for example, a solution of HCl/MeOH/H₂O (2:1:1 v/v/v).

  • The extraction is typically performed at 100°C for 10 minutes.

  • The extract is then evaporated to dryness under a stream of nitrogen.

  • The residue is redissolved in a suitable solvent, such as methanol or the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed to achieve good separation of multiple components. A typical mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Injection Volume: 10-20 µL.

  • Detection: Diode-array detection is performed at a wavelength range of 200-700 nm, with specific wavelengths selected for quantification based on the absorbance maxima of the target anthraquinone dyes (e.g., 225 nm for a general chromatogram).

3. Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions of known concentrations (e.g., 0.1–1.0 µg/mL) and plotting the peak area against concentration. A correlation coefficient (r²) > 0.999 is considered excellent.[1]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels.

  • Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision), with an RSD% of less than 2% being desirable.[1]

UV-Visible Spectrophotometry

This method is a simpler and more rapid technique suitable for the quantification of total anthraquinones or a single known anthraquinone dye in a sample.

1. Sample Preparation:

  • A stock solution of the anthraquinone dye standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol, ethanol).

  • For analysis, a sample containing the anthraquinone dye is dissolved in the same solvent. If the sample is a solid, an extraction step similar to the one for HPLC may be necessary, followed by dilution.

  • In some cases, a chemical reaction is used to produce a colored derivative with a strong absorbance in the visible region. For example, dispersible anthraquinone can be reduced by sodium dithionite in an alkaline medium to form anthrahydroquinone, which is measured at 505 nm.[2]

2. Spectrophotometric Measurement:

  • The UV-Vis spectrophotometer is blanked with the solvent used to prepare the samples.

  • The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) of the target anthraquinone dye.

  • A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their concentrations.

3. Validation Parameters:

  • Linearity: A calibration curve is generated over a specific concentration range (e.g., 1-50 µg/mL), and the correlation coefficient is calculated.[3]

  • LOD and LOQ: Determined from the standard deviation of the blank or the calibration curve. For hydroquinone, LOD and LOQ were found to be 0.24 and 0.72 µg/mL, respectively.[3]

  • Accuracy: Assessed through recovery studies of spiked samples. Recoveries between 98% and 102% are generally considered very good.[3]

  • Precision: Evaluated by repeated measurements of the same sample, with RSD% values below 2% indicating good precision.[3]

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the initial problem to the final validated result. The following diagram illustrates the decision-making and validation steps in developing an analytical method for anthraquinone dyes.

Analytical Method Development and Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Define_Problem Define Analytical Problem (e.g., Quantify Dye X in Textile) Method_Selection Select Method (HPLC, HPTLC, UV-Vis) Define_Problem->Method_Selection Optimization Optimize Parameters (Mobile Phase, Wavelength) Method_Selection->Optimization Linearity Linearity & Range Optimization->Linearity Specificity Specificity Optimization->Specificity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Robustness Robustness Precision->Robustness LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ Routine_Analysis Routine Sample Analysis LOQ->Routine_Analysis Robustness->Routine_Analysis

Logical flow for analytical method development and validation.

References

The Battle of the Microbes: A Comparative Guide to Bacterial Degradation of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and environmentally benign methods to break down persistent industrial pollutants is a significant challenge. Anthraquinone dyes, widely used in the textile and printing industries, represent a class of vibrant but recalcitrant pollutants that are difficult to degrade using conventional wastewater treatment methods.[1][2][3][4] This guide provides a comparative analysis of the efficacy of different bacterial strains in the degradation of these complex dyes, supported by experimental data and detailed protocols to aid in the selection of the most potent microbial candidates for bioremediation.

Performance Showdown: Bacterial Strains vs. Anthraquinone Dyes

The ability of various bacterial species to decolorize and degrade anthraquinone dyes has been a subject of extensive research.[2][3][4][5] Different strains exhibit varying levels of efficiency, which is influenced by factors such as the specific dye, environmental conditions, and the enzymatic machinery of the microorganism.[1][2] Below is a summary of the performance of several key bacterial strains against common anthraquinone dyes.

Bacterial Strain/ConsortiumAnthraquinone DyeInitial Dye Concentration (mg/L)Temperature (°C)pHIncubation Time (h)Decolorization Efficiency (%)Key Enzymes ImplicatedReference
Staphylococcus sp. K2204Remazol Brilliant Blue R (RBBR)10037-12100Laccase, Peroxidases[2][6][7]
Pseudomonas aeruginosaVat Blue 4700---99-[1]
Enterobacter sp. F NCIM 5545Reactive Blue 19400---99.7-[1]
Bacillus cereusReactive Blue 19200--27≥95-[1]
Rhodocyclus gelatinosus XL-1Reactive Brilliant Blue (KN-R)----≥93-[1]
Brevibacillus laterosporus R81Reactive Blue 19100--4886.24-[4]
Bacterial Consortium-BP (Bacillus flexus TS8, Proteus mirabilis PMS, Pseudomonas aeruginosa NCH)Indanthrene Blue RS---9Enhanced compared to individual strains-[8]
Pseudomonas sp.Orange II-----Azoreductase[1]
Shewanella decolorationis S12-50--15--[8]

Unveiling the Mechanism: Key Enzymes in Degradation

The microbial degradation of anthraquinone dyes is not a simple process; it involves a complex interplay of enzymes that break down the dye's intricate aromatic structure.[1][4] Several key enzymes have been identified as crucial players in this biological process:

  • Laccases: These multi-copper oxidases are known for their ability to oxidize a wide range of aromatic compounds, including phenols and amines, making them effective in dye decolorization.[1][9]

  • Peroxidases: This group of enzymes, including lignin peroxidase and manganese peroxidase, utilizes hydrogen peroxide to oxidize various substrates, contributing to the breakdown of dye molecules.[1]

  • Azoreductases: While primarily known for cleaving the azo bonds in azo dyes, some azoreductases have shown the potential to reduce and decolorize anthraquinone dyes as well.[1][9]

  • NADH-DCIP Reductase: This enzyme is also implicated in the decolorization process.[1]

The degradation can occur under both aerobic and anaerobic conditions, with anaerobic conditions often being more effective for the initial decolorization step, followed by aerobic conditions for the complete mineralization of the resulting aromatic amines.[1]

Experimental Corner: Protocols for Assessing Dye Degradation

For researchers aiming to evaluate and compare the efficacy of different bacterial strains, a standardized experimental protocol is essential. Below is a generalized methodology for a typical batch decolorization experiment.

1. Microorganism and Culture Conditions:

  • Bacterial Strain: Obtain a pure culture of the desired bacterial strain.

  • Inoculum Preparation: Grow the bacterial strain in a suitable nutrient broth (e.g., Nutrient Broth, Luria-Bertani broth) until it reaches the mid-logarithmic phase of growth.[10] This is typically achieved by incubating the culture at a specific temperature (e.g., 37°C) with shaking (e.g., 120 rpm) for a defined period (e.g., 16-24 hours).[10][11]

2. Decolorization Assay:

  • Reaction Mixture: Prepare a sterile medium (e.g., Mineral Salt Medium) containing the anthraquinone dye at a specific concentration (e.g., 100 mg/L).[12] The medium should also contain a carbon source (e.g., glucose) and a nitrogen source to support bacterial growth and co-metabolism of the dye.[1][2]

  • Inoculation: Inoculate the dye-containing medium with a standardized amount of the prepared bacterial culture (e.g., 5% v/v).[10]

  • Incubation: Incubate the flasks under specific conditions of temperature, pH, and agitation (or static for anaerobic/microaerophilic conditions).[11][13] Include a control flask containing the dye and medium but no bacteria.[12]

  • Sampling: Withdraw aliquots from the flasks at regular time intervals (e.g., every 12 or 24 hours).[14]

3. Measurement of Decolorization:

  • Centrifugation: Centrifuge the collected samples to pellet the bacterial cells.[11]

  • Spectrophotometry: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the anthraquinone dye using a UV-Vis spectrophotometer.[14]

  • Calculation: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[14]

4. Analysis of Degradation Products (Optional):

  • To confirm that decolorization is due to degradation and not just biosorption, further analysis of the treated dye solution can be performed using techniques like:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule.[15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the intermediate and final degradation products.[8]

    • High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the parent dye and the appearance of degradation products.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Strain Bacterial Strain Selection Culture Inoculum Preparation Strain->Culture Inoculation Inoculation Culture->Inoculation Medium Dye Medium Preparation Medium->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Spectro UV-Vis Spectrophotometry Centrifugation->Spectro Calc Decolorization Calculation Spectro->Calc Degrad_Analysis Degradation Product Analysis (FTIR, GC-MS) Calc->Degrad_Analysis

Caption: Experimental workflow for bacterial degradation of anthraquinone dyes.

Degradation_Pathway cluster_enzymes Bacterial Enzymes Dye Anthraquinone Dye Intermediates Aromatic Intermediates Dye->Intermediates Decolorization Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization Degradation Laccase Laccase Laccase->Dye Laccase->Intermediates Peroxidase Peroxidase Peroxidase->Dye Peroxidase->Intermediates Azoreductase Azoreductase Azoreductase->Dye

Caption: Generalized pathway for enzymatic degradation of anthraquinone dyes.

Conclusion

The bioremediation of anthraquinone dyes using bacteria presents a promising, eco-friendly alternative to conventional chemical and physical treatment methods.[1][2] While individual strains like Staphylococcus sp. and Pseudomonas aeruginosa have demonstrated high decolorization efficiencies, bacterial consortia often exhibit enhanced degradation capabilities due to synergistic interactions.[1][8] The selection of an appropriate bacterial strain or consortium, coupled with the optimization of environmental parameters, is critical for achieving efficient and complete degradation of these persistent pollutants. Further research focusing on the genetic and enzymatic basis of dye degradation will undoubtedly pave the way for the development of more robust and effective bioremediation strategies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Anthraquinone Violet

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. Anthraquinone Violet, a synthetic dye utilized in various laboratory applications, requires meticulous handling and disposal to mitigate potential health risks and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a culture of safety within the laboratory.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with its potential hazards. While specific toxicological data for all variants of "this compound" may be limited, the general class of anthraquinone dyes warrants a cautious approach. Some anthraquinone derivatives are suspected of causing skin sensitization and may have carcinogenic properties. Studies on specific violet anthraquinone dye mixtures have indicated potential for liver toxicity in animal models when inhaled or ingested[1]. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) is the first line of defense:

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data for Anthraquinone Dyes

The following table summarizes key quantitative data for representative violet anthraquinone dyes. It is imperative to consult the Safety Data Sheet (SDS) for the specific product in use to obtain the most accurate information.

PropertyValueCompoundSource(s)
Molecular Formula C₂₈H₂₂N₂NaO₈S₂This compound[2]
Molecular Weight 601.6 g/mol This compound[2]
Appearance Dark violet to reddish-blue powderSolvent Violet 13[3]
Water Solubility InsolubleSolvent Violet 13[3][4]
Solubility in Organic Solvents Soluble in acetone, toluene, benzeneSolvent Violet 13[3][4]
Melting Point 142-143 °CSolvent Violet 13[4]
Acute Toxicity Predicted to be highly toxic upon inhalation (LC₅₀ < 2 mg·L⁻¹)Solvent Violet 13[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Containment: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. Do not dry sweep.

  • Collection: Carefully collect the spilled material and absorbent using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

This compound and materials contaminated with it must be disposed of as hazardous chemical waste. At no point should this chemical be disposed of down the drain or in regular trash[1].

  • Waste Identification and Classification: All waste containing this compound (solid dye, solutions, contaminated labware) must be classified as hazardous waste.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. Store in a designated satellite accumulation area (SAA)[2][3].

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers are in good condition and have a secure lid[2].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic").

  • Accumulation: Store the sealed waste container in the SAA, away from heat and ignition sources. Follow institutional and regulatory limits for the amount of waste that can be accumulated and the time it can be stored.

  • Disposal Request: Once the container is full or the storage time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Solid this compound D Collect in a designated, compatible, and sealed hazardous waste container. A->D B Contaminated Labware (e.g., weighing boats, gloves) B->D C Solutions Containing This compound C->D E Label container with 'Hazardous Waste', chemical name, and hazards. D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Submit a chemical waste pickup request to EHS. F->G H EHS transports waste to a certified hazardous waste disposal facility. G->H

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Thin-Layer Chromatography (TLC) of Anthraquinone Dyes

This protocol outlines a common laboratory procedure for the separation of anthraquinone dyes and includes the necessary steps for proper waste disposal.

Objective: To separate a mixture of anthraquinone dyes using thin-layer chromatography.

Materials:

  • This compound and other anthraquinone dyes

  • TLC plates (silica gel)

  • Developing chamber

  • Spotting capillaries

  • Dichloromethane (or other suitable solvent)

  • Waste containers (hazardous and non-hazardous)

Procedure:

  • Sample Preparation: In a fume hood, prepare dilute solutions of the individual dyes and the unknown mixture in a suitable solvent.

  • Spotting: Using a capillary tube, carefully spot the prepared solutions onto the baseline of a TLC plate. Allow the solvent to evaporate completely between applications.

  • Development: Place a small amount of the developing solvent (e.g., dichloromethane) into the TLC chamber. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. The separated dye spots should be visible.

  • Analysis: Calculate the Rf values for each spot and identify the components of the unknown mixture.

Disposal for this Experiment:

  • Unused Dye Solutions: Dispose of as hazardous liquid chemical waste in a properly labeled container.

  • Used TLC Plates and Capillaries: These are contaminated with the dyes and must be disposed of as solid hazardous waste.

  • Solvent from the Developing Chamber: Dispose of as hazardous liquid solvent waste.

  • Contaminated PPE (gloves, etc.): Dispose of as solid hazardous waste.

By adhering to these procedures, laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and protecting our planet.

References

Essential Safety and Operational Guide for Handling Anthraquinone Violet

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Anthraquinone Violet. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the required personal protective equipment and key safety measures to be implemented.

Protection Type Equipment and Procedures Rationale and Source(s)
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Conforms to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., PVC or nitrile rubber) and impervious, fire/flame-resistant clothing are mandatory.[1][2][3] A lab coat or protective suit should be worn to prevent skin exposure.[4][5]Prevents skin contact and potential allergic reactions.[6][7] Contaminated clothing must be removed immediately and washed before reuse.[4][7]
Respiratory Protection Use a NIOSH-approved full-face respirator if exposure limits are exceeded, if irritation occurs, or when dusts are generated.[1][2][8]Protects against inhalation of dust and aerosols, which should be minimized.[2][3][6]
Engineering Controls Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][4][5][9] An eyewash station and safety shower must be readily available.[4]Minimizes the concentration of airborne dust and provides immediate decontamination facilities.[4]

Procedural, Step-by-Step Guidance

Adherence to standardized procedures is crucial for minimizing risks associated with this compound. The following sections provide detailed protocols for handling, storage, spill management, and disposal.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn.[3][7] Obtain special instructions and understand all safety precautions.[7]

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood to avoid dust formation.[2][4][9]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[2][9]

    • Avoid contact with skin, eyes, and clothing.[2][6][9] Do not breathe in dust or aerosols.[2][6][7]

    • Do not eat, drink, or smoke in the handling area.[2][8]

    • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3][4][8]

  • Storage:

    • Store containers tightly closed in a dry, cool, and well-ventilated place.[6][9]

    • Keep the substance away from foodstuffs and incompatible materials such as strong oxidizing agents.[4][9]

    • The storage area should be locked up or accessible only to authorized personnel.[7]

Emergency and Spill Response Plan

In the event of accidental release, follow these procedures immediately:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area.[1] Ensure adequate ventilation.[1][9] Remove all sources of ignition.[1][9]

  • Containment: Wearing appropriate PPE, prevent further spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][6]

  • Clean-up:

    • Moisten the spilled solid with water or 60-70% ethanol to reduce airborne dust.[4][5]

    • Carefully sweep or vacuum the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][4][5]

    • Clean the spill area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.[5]

    • Place all contaminated materials (e.g., absorbent paper, clothing) into a sealed container for disposal as hazardous waste.[5]

Waste Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.[5]

  • Collection: Collect waste material in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and a description of its hazards.[5]

  • Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[10] Do not empty into drains.[3][11]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operational Phase cluster_disposal 3. Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) & Standard Operating Procedures (SOPs) B Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat/Protective Clothing - Respirator (if needed) A->B C Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible B->C D Handle in Fume Hood C->D Proceed to Handling E Avoid Dust Formation & Inhalation D->E F Use Non-Sparking Tools E->F G Store Tightly Sealed in Cool, Dry, Ventilated Area F->G H Decontaminate Work Area G->H Task Complete I Collect Waste in Labeled, Sealed Hazardous Waste Container H->I J Remove & Dispose of Contaminated PPE I->J L Arrange for Professional Hazardous Waste Disposal I->L K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.